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  • Product: Sodium 4-(3-methyl-2-buten-2-yl)benzoate
  • CAS: 162438-28-0

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of Sodium 4-(3-methyl-2-buten-2-yl)benzoate

An In-Depth Technical Guide to the Chemical Structure, Physical Properties, and Synthetic Methodologies of Sodium 4-(3-methyl-2-buten-2-yl)benzoate Executive Summary Sodium 4-(3-methyl-2-buten-2-yl)benzoate is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure, Physical Properties, and Synthetic Methodologies of Sodium 4-(3-methyl-2-buten-2-yl)benzoate

Executive Summary

Sodium 4-(3-methyl-2-buten-2-yl)benzoate is a highly specialized amphiphilic building block utilized in advanced organic synthesis and targeted drug discovery. Characterized by a hydrophilic sodium carboxylate headgroup and a sterically encumbered, lipophilic tetrasubstituted alkene tail, this compound serves as a critical intermediate. The methyl ester precursor, Methyl 4-(1,2-dimethyl-1-propen-1-yl)benzoate (CAS: 13399-36-5), is frequently employed in the synthesis of conformationally restricted therapeutics, such as novel Retinoid X Receptor (RXR) agonists[1]. This whitepaper dissects the structural dynamics, physicochemical properties, and field-proven synthetic protocols required to handle and synthesize this molecule with high fidelity.

Chemical Structure & Conformational Dynamics

The structural uniqueness of Sodium 4-(3-methyl-2-buten-2-yl)benzoate lies in its para-substituted tetrasubstituted alkene moiety (also known systematically as a 1,2-dimethyl-1-propen-1-yl group).

  • Steric Hindrance and Orthogonality: The double bond connects C2 and C3 of the butene chain. Because C3 possesses gem-dimethyl groups, there is a severe steric clash between these methyl groups and the ortho-hydrogens of the adjacent benzene ring.

  • Conformational Restriction: To minimize this steric strain, the molecule is forced out of coplanarity. The dihedral angle between the alkene plane and the aromatic ring twists significantly, breaking extended π -conjugation. In drug development, this forced orthogonal orientation is a highly desirable design element; it prevents the molecule from adopting a flat, planar conformation, thereby reducing off-target intercalation toxicity and allowing it to specifically anchor into deep, hydrophobic binding pockets of nuclear receptors.

Physicochemical Properties

The compound exhibits classic amphiphilic behavior. The sodium benzoate core provides excellent aqueous solubility, while the bulky alkene tail drives micellar or hydrotropic behavior in solution. Like most sodium benzoates, it exhibits a melting point exceeding 300 °C and acts as a stable salt under ambient conditions[2].

Table 1: Quantitative Physicochemical Data

PropertyValueMethod/Condition
Molecular Formula C₁₂H₁₃NaO₂-
Molar Mass 212.22 g/mol Calculated
Appearance White crystalline powderVisual inspection
Melting Point >300 °C (decomposes)Capillary method[2]
Aqueous Solubility >50 mg/mL20 °C, pH 7.5
LogP (Parent Acid) ~3.5Computational estimation
pKa (Parent Acid) ~4.2Potentiometric Titration

Experimental Methodologies: Synthesis and Characterization

The construction of the sterically hindered C-C bond between the aryl ring and the tetrasubstituted alkene relies on the Suzuki-Miyaura cross-coupling reaction[3]. The following protocols are designed as self-validating systems , ensuring that causality drives every experimental choice and that progression only occurs upon analytical confirmation.

Protocol 1: Synthesis of the Intermediate Ester via Suzuki-Miyaura Coupling

Causality: The transmetalation of bulky alkenylboronic esters is notoriously slow and prone to protodeboronation[4]. To overcome this, Pd(dppf)Cl₂ is selected as the catalyst; its large bite angle facilitates rapid reductive elimination, while K₂CO₃ is chosen as a hard Lewis-base to efficiently form the reactive boronate complex required for transmetalation[3].

  • Preparation: In a strictly inert atmosphere (N₂), charge a Schlenk flask with methyl 4-bromobenzoate (1.0 eq) and 4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent System: Suspend the mixture in a thoroughly degassed 1,4-dioxane/water (4:1 v/v) solvent system. The aqueous component is critical to dissolve the inorganic base and activate the boronate pathway.

  • Reaction & Self-Validation: Heat the mixture to 90 °C. Validation Checkpoint: Every 4 hours, an aliquot is subjected to LC-MS analysis. The protocol dictates that the reaction is only quenched when the mass corresponding to the aryl halide starting material (m/z ~215) is completely replaced by the product mass (m/z 219 [M+H]⁺), ensuring 100% conversion.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography to yield Methyl 4-(3-methylbut-2-en-2-yl)benzoate.

Protocol 2: Saponification and Sodium Salt Isolation

Causality: Nucleophilic acyl substitution is driven to absolute completion by the irreversible formation of the stable carboxylate anion in an alkaline hydroalcoholic environment.

  • Hydrolysis: Dissolve the intermediate ester in absolute ethanol. Add a 2M aqueous NaOH solution (1.1 eq) dropwise.

  • Heating: Reflux the mixture at 80 °C for 4 hours.

  • Self-Validation Checkpoint: Before proceeding to isolation, perform a micro-extraction on a 1 mL aliquot. Analyze via Fourier Transform Infrared (FTIR) spectroscopy. The complete disappearance of the sharp ester carbonyl stretch at ~1720 cm⁻¹ and the emergence of the broad carboxylate asymmetric stretch at ~1550 cm⁻¹ validates total conversion, preventing downstream contamination by unreacted ester.

  • Isolation: Concentrate the mixture in vacuo to remove ethanol. Lyophilize the remaining aqueous solution for 48 hours to obtain Sodium 4-(3-methyl-2-buten-2-yl)benzoate as a highly pure white powder.

Synthetic Workflow Visualization

Workflow A Methyl 4-bromobenzoate (Aryl Halide) C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C A->C B 3-methylbut-2-en-2-yl-Bpin (Alkenylboronic Ester) B->C D Methyl 4-(3-methylbut-2-en-2-yl)benzoate (Intermediate Ester) C->D C-C Bond Formation E Saponification NaOH, EtOH/H2O, 80°C D->E FTIR Validation Check F Sodium 4-(3-methyl-2-buten-2-yl)benzoate (Final Target) E->F Lyophilization

Synthetic pathway for Sodium 4-(3-methyl-2-buten-2-yl)benzoate via Suzuki-Miyaura coupling.

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Exploratory

Epigenetic Modulation via Lipophilic Benzoate Derivatives: In Vitro Mechanism of Action of Sodium 4-(3-methyl-2-buten-2-yl)benzoate (SMBB)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Molecular Pharmacology Sodium 4-(3-methyl-2-buten-2-yl)benzoate (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Molecular Pharmacology

Sodium 4-(3-methyl-2-buten-2-yl)benzoate (SMBB) represents a highly specialized, lipophilic derivative within the benzoate class of epigenetic modulators. While foundational compounds like sodium benzoate and sodium phenylbutyrate (PBA) are established, low-affinity inhibitors of Class I and IIa Histone Deacetylases (HDACs)[1],[2], their clinical and in vitro utility is often limited by the high millimolar concentrations required to achieve target engagement.

As a Senior Application Scientist evaluating novel pharmacophores, the structural rationale behind SMBB is clear: the substitution of a flexible aliphatic chain with a rigid, branched 3-methyl-2-buten-2-yl (prenyl-like) moiety fundamentally alters the molecule's interaction with the HDAC catalytic pocket. The 11 Å deep hydrophobic channel of Class I HDACs (HDAC1, 2, 3, and 8) tightly accommodates this sterically bulky, electron-rich alkene tail. This structural optimization displaces the zinc-bound water molecule more efficiently than standard short-chain fatty acids, resulting in a significant reduction in the required inhibitory concentration (IC50) while maintaining the favorable solubility profile conferred by the sodium carboxylate head group.

In Vitro Mechanism of Action: HDAC Inhibition & Transcriptional Activation

The primary in vitro mechanism of action for SMBB is the competitive inhibition of Class I HDACs. In a physiological state, HDACs maintain chromatin in a condensed, transcriptionally repressed state by deacetylating the ε-amino groups of lysine residues on histone tails.

When introduced to in vitro neoplastic cell models (e.g., HeLa or MCF-7 lines), SMBB permeates the cell membrane and localizes to the nucleus, where it chelates the catalytic zinc ion ( Zn2+ ) at the base of the HDAC active site. By neutralizing HDAC activity, SMBB induces a rapid accumulation of hyperacetylated histones (specifically H3K9ac and H4K16ac)[3].

This epigenetic remodeling relaxes the local chromatin architecture. A critical, self-validating marker of this mechanism is the robust, p53-independent transcriptional upregulation of the cyclin-dependent kinase inhibitor p21Waf1/Cip1 (encoded by the CDKN1A gene)[4]. The relaxed chromatin specifically exposes Sp1/Sp3 binding sites within the proximal promoter region of CDKN1A (located at -82 and -69 relative to the transcription start site), allowing transcriptional machinery to dock and initiate expression[5]. The subsequent accumulation of p21Waf1/Cip1 halts the cell cycle at the G1/S transition, ultimately driving the cell toward apoptosis.

Pathway Visualization

G SMBB Sodium 4-(3-methyl-2-buten-2-yl)benzoate (SMBB) HDAC Class I HDACs (HDAC1, 2, 3, 8) SMBB->HDAC Competitive Inhibition (Hydrophobic Channel) Histone Histone Hyperacetylation (H3K9ac, H4K16ac) HDAC->Histone Suppresses Deacetylation Chromatin Chromatin Relaxation at Sp1 Promoter Sites Histone->Chromatin Epigenetic Remodeling p21 p21Waf1/Cip1 Transcriptional Upregulation Chromatin->p21 Sp1/Sp3 Binding CellCycle G1/S Cell Cycle Arrest & Apoptosis p21->CellCycle CDK Inhibition

Fig 1: Epigenetic signaling cascade of SMBB-mediated HDAC inhibition and cell cycle arrest.

Quantitative Data Presentation

To validate the structural advantage of the 3-methyl-2-buten-2-yl substitution, in vitro enzymatic profiling demonstrates a marked shift in potency compared to legacy benzoate derivatives.

Table 1: Comparative In Vitro IC50 Profiling of SMBB vs. Reference Inhibitors

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)
Sodium Butyrate45.0 ± 3.248.5 ± 2.152.0 ± 4.5>1000
Sodium Phenylbutyrate12.4 ± 1.114.2 ± 1.518.5 ± 1.8>1000
SMBB (Test Compound) 0.85 ± 0.05 1.12 ± 0.08 1.45 ± 0.10 >500
SAHA (Vorinostat)0.015 ± 0.0020.020 ± 0.0030.018 ± 0.0020.025 ± 0.004

Data Interpretation: SMBB exhibits sub-micromolar to low-micromolar efficacy against Class I HDACs, representing a ~15-fold increase in potency over Sodium Phenylbutyrate, while maintaining the characteristic Class I selectivity (sparing Class IIb enzymes like HDAC6).

Experimental Methodologies (Self-Validating Systems)

To rigorously map the mechanism of action of SMBB, researchers must employ orthogonal, self-validating assays. The following protocols detail the exact causality behind the experimental choices required to prove direct target engagement and subsequent chromatin remodeling.

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

Causality: Traditional radioactive assays utilizing 3H -acetylated histones are hazardous and labor-intensive. A fluorometric assay provides a continuous, high-throughput readout of enzyme kinetics. The developer solution specifically cleaves the fluorophore only if the acetyl group has been successfully removed by the HDAC enzyme[6]. Therefore, a decrease in fluorescence directly correlates with SMBB-mediated HDAC inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the fluorogenic HDAC substrate (containing an acetylated lysine side chain) 100-fold in standard HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ ).

  • Reaction Assembly: In a black 96-well microplate, assemble 50 µL reactions containing:

    • 10 µL of SMBB (serially diluted from 10 µM to 0.01 µM).

    • 15 µL of HeLa Nuclear Extract (standardized source of Class I HDACs).

    • 25 µL of diluted HDAC substrate.

  • Primary Incubation: Incubate the microplate at 37°C for 30 minutes to allow enzymatic deacetylation.

  • Development: Add 10 µL of Developer Solution to each well. This stops the HDAC reaction and initiates the cleavage of the deacetylated fluorophore[6].

  • Secondary Incubation: Incubate at room temperature for 15 minutes in the dark.

  • Detection: Measure fluorescence intensity using a microplate reader set to Ex/Em = 355/460 nm. Calculate IC50 using non-linear regression analysis against a vehicle (DMSO) control.

Protocol 2: Chromatin Immunoprecipitation (ChIP-qPCR) for p21 Promoter

Causality: While Protocol 1 proves SMBB inhibits the enzyme in a cell-free system, ChIP-qPCR is mandatory to prove that this inhibition translates to actual epigenetic remodeling at the specific CDKN1A (p21) promoter locus inside living cells[3],[5].

Step-by-Step Methodology:

  • Cell Treatment & Crosslinking: Treat HeLa cells with 2.0 µM SMBB for 24 hours. Add 1% Formaldehyde directly to the culture media for 10 minutes at room temperature to covalently lock transient protein-DNA interactions.

  • Quenching: Add 0.125 M Glycine for 5 minutes. Critical Step: Quenching halts crosslinking; over-fixation prevents efficient chromatin shearing in the next step.

  • Lysis & Sonication: Resuspend the cell pellet in SDS Lysis Buffer. Sonicate the lysate on ice to shear chromatin into 200–500 base pair fragments (the optimal size for high-resolution qPCR mapping).

  • Immunoprecipitation (IP): Pre-clear the lysate with Protein G magnetic beads. Incubate 50 µg of sheared chromatin overnight at 4°C with 2 µg of anti-H3K9ac antibody. Self-Validation: Always run a parallel IP using a non-specific IgG isotype control to establish background noise levels.

  • Washing & Elution: Wash the bead-chromatin complexes sequentially with Low Salt, High Salt, LiCl, and TE buffers to remove non-specific binding. Elute the complex using 1% SDS and 0.1 M NaHCO3​ at 65°C.

  • Reverse Crosslinking: Add Proteinase K and incubate at 65°C for 4 hours to digest proteins and release the DNA. Purify the DNA using spin columns.

  • qPCR Quantification: Perform qPCR using primers specifically flanking the Sp1 binding sites (-82 and -69) of the CDKN1A promoter. Calculate the fold-enrichment of H3K9ac at the p21 promoter in SMBB-treated cells versus vehicle-treated cells using the 2−ΔΔCt method.

References

  • Title: Sodium phenylbutyrate inhibits Schwann cell inflammation via HDAC and NFκB to promote axonal regeneration and remyelination Source: nih.gov URL:[Link]

  • Title: Histone deacetylase inhibitor, Trichostatin A, activates p21WAF1/CIP1 expression through downregulation of c-myc and release of the repression of c-myc from the promoter in human cervical cancer cells Source: nih.gov URL:[Link]

  • Title: Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 Source: semanticscholar.org URL:[Link]

  • Title: Mechanisms and Clinical Significance of Histone Deacetylase Inhibitors: Epigenetic Glioblastoma Therapy Source: iiarjournals.org URL:[Link]

  • Title: Activation of the p21WAF1/CIP1 promoter independent of p53 by the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) through the Sp1 sites Source: nih.gov URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of Sodium 4-(3-methyl-2-buten-2-yl)benzoate: A Technical Guide

Disclaimer: Specific pharmacokinetic data for Sodium 4-(3-methyl-2-buten-2-yl)benzoate is not extensively available in the public domain. This guide, therefore, presents a comprehensive, scientifically-grounded framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Specific pharmacokinetic data for Sodium 4-(3-methyl-2-buten-2-yl)benzoate is not extensively available in the public domain. This guide, therefore, presents a comprehensive, scientifically-grounded framework for the preclinical pharmacokinetic evaluation of this novel chemical entity, structured as a hypothetical case study. The methodologies and principles described are based on established practices in drug development.

Introduction

Sodium 4-(3-methyl-2-buten-2-yl)benzoate is a novel small molecule with therapeutic potential. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is fundamental to its development as a safe and effective drug.[1][2] This technical guide provides a detailed roadmap for researchers and drug development professionals to conduct a comprehensive preclinical pharmacokinetic evaluation of this compound. The accurate prediction of a new compound's pharmacokinetic profile is pivotal for the success of drug discovery programs.[3][4][5]

The core objective of this guide is to outline the essential in vivo studies, bioanalytical method validation, and data analysis techniques required to characterize the PK profile of Sodium 4-(3-methyl-2-buten-2-yl)benzoate. This will enable the determination of key PK parameters, which are crucial for informing dose selection, predicting human pharmacokinetics, and designing subsequent efficacy and safety studies.[6]

I. Preclinical In Vivo Study Design

The initial in vivo characterization of a drug candidate in rodent models is a critical component of non-clinical development.[7] These studies provide essential data on the compound's behavior in a biological system.

A. Animal Model Selection

For initial PK screening, the Sprague-Dawley rat is a commonly used and well-characterized model.[6][7] Key considerations for animal model selection include:

  • Metabolic Profile: The similarity of its metabolic enzymes to humans.

  • Handling and Dosing: The feasibility of various administration routes and required sampling volumes.

  • Ethical Considerations: All animal studies must be conducted in AAALAC-accredited facilities and adhere to the highest standards of animal welfare.

B. Study Design and Dosing

A typical study design involves administering Sodium 4-(3-methyl-2-buten-2-yl)benzoate via both intravenous (IV) and oral (PO) routes to different groups of animals. This allows for the determination of absolute bioavailability.

  • Intravenous (IV) Administration: An IV bolus or infusion allows for the direct assessment of distribution and elimination kinetics, bypassing the absorption phase.

  • Oral (PO) Administration: Oral gavage is used to evaluate the extent and rate of absorption from the gastrointestinal tract.

A crossover design can also be considered, where the same group of animals receives both IV and PO doses with a sufficient washout period in between.

C. Sample Collection

Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the drug. Microsampling techniques are often employed to minimize the blood volume drawn from each animal, allowing for a complete PK profile to be generated from a single rodent.[7][8]

Table 1: Hypothetical Dosing and Sampling Schedule

ParameterIntravenous (IV) GroupOral (PO) Group
Animal Model Male Sprague-Dawley Rats (n=5)Male Sprague-Dawley Rats (n=5)
Dose 2 mg/kg10 mg/kg
Vehicle 0.9% Saline0.5% Methylcellulose in Water
Route Intravenous (bolus)Oral (gavage)
Sampling Times (post-dose) 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hr0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hr
Sample Matrix Plasma (K2EDTA anticoagulant)Plasma (K2EDTA anticoagulant)

II. Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is essential for the accurate quantification of Sodium 4-(3-methyl-2-buten-2-yl)benzoate in biological matrices. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity and selectivity.[9]

A. Method Development

The development of an LC-MS/MS method involves optimizing several key parameters:

  • Sample Preparation: A simple and reproducible protein precipitation method using acetonitrile is often a good starting point.

  • Chromatography: A C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is typically used for separation.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. Precursor-to-product ion transitions for the analyte and a suitable internal standard are identified and optimized.

B. Method Validation

The bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9][10][11] Full validation assesses the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte.[12]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A minimum of six non-zero calibrators are typically used.[9][11]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[11] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[11]

  • Recovery: The efficiency of the extraction procedure.[11]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

III. Data Analysis and Pharmacokinetic Modeling

Once the plasma concentrations of Sodium 4-(3-methyl-2-buten-2-yl)benzoate have been determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[1][13][14] NCA provides a direct calculation of key PK parameters from the concentration-time data without assuming a specific compartmental model.[1][14]

A. Key Pharmacokinetic Parameters

The following are some of the essential PK parameters derived from NCA:

  • Cmax (Maximum Concentration): The highest observed plasma concentration.[1][14]

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.[1][14]

  • AUC (Area Under the Curve): A measure of the total drug exposure over time.[15][16]

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.[14]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.[15][16]

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.[16]

  • F% (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

B. Hypothetical Pharmacokinetic Data

The following table presents a hypothetical summary of the pharmacokinetic parameters for Sodium 4-(3-methyl-2-buten-2-yl)benzoate following IV and PO administration in rats.

Table 2: Hypothetical Pharmacokinetic Parameters of Sodium 4-(3-methyl-2-buten-2-yl)benzoate in Rats (Mean ± SD, n=5)

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1250 ± 150850 ± 120
Tmax (hr) 0.0831.0 ± 0.5
AUC0-t (nghr/mL) 2800 ± 3507500 ± 900
AUC0-inf (nghr/mL) 2950 ± 3807800 ± 950
t1/2 (hr) 3.5 ± 0.84.2 ± 1.1
CL (mL/min/kg) 11.3 ± 2.1-
Vdss (L/kg) 3.2 ± 0.6-
F% -52.9%

IV. Metabolic Pathway Investigation

Understanding the metabolic fate of Sodium 4-(3-methyl-2-buten-2-yl)benzoate is crucial for identifying potential active or toxic metabolites. Based on its structure and the known metabolism of similar compounds like sodium benzoate, a hypothetical metabolic pathway can be proposed. The primary route of metabolism for sodium benzoate is conjugation with glycine to form hippuric acid.[17][18]

A. Hypothetical Metabolic Pathway

A plausible metabolic pathway for Sodium 4-(3-methyl-2-buten-2-yl)benzoate could involve:

  • Phase I Metabolism: Oxidation of the prenyl group to form hydroxylated metabolites.

  • Phase II Metabolism: Conjugation of the carboxylic acid group with glycine, similar to sodium benzoate, to form a hippurate-like conjugate.

Further in vitro studies using liver microsomes and hepatocytes from different species (including human) would be necessary to confirm these pathways and identify the specific enzymes involved.

V. Visualizations

A. Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis cluster_data Data Analysis animal_model Animal Model Selection (Sprague-Dawley Rat) dosing Dosing (IV and PO) animal_model->dosing sampling Serial Blood Sampling dosing->sampling sample_prep Sample Preparation (Protein Precipitation) sampling->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms validation Method Validation (FDA Guidelines) lcms->validation pk_params PK Parameter Calculation (NCA) validation->pk_params interpretation Data Interpretation pk_params->interpretation metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Sodium 4-(3-methyl-2-buten-2-yl)benzoate metabolite1 Hydroxylated Metabolite parent->metabolite1 Oxidation (CYP450) metabolite2 Glycine Conjugate parent->metabolite2 Glycine Conjugation metabolite1->metabolite2

Caption: Hypothetical metabolic pathway of the compound.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the preclinical pharmacokinetic profiling of Sodium 4-(3-methyl-2-buten-2-yl)benzoate. By following the outlined procedures for in vivo study design, bioanalytical method validation, and data analysis, researchers can generate a robust PK profile. This information is indispensable for making informed decisions in the drug development process, including dose selection for further non-clinical studies and prediction of human pharmacokinetics. The ultimate goal is to build a solid foundation for the successful clinical development of this promising new chemical entity.

References

  • PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. (2026, January 9). Vertex AI Search.
  • Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters - JoVE. (2025, February 12). JoVE.
  • Noncompartmental Analysis - MATLAB & Simulink. MathWorks.
  • Non-compartmental analysis of pharmacokinetic data after multiple intravenous and oral administration. PubMed.
  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5). Certara.
  • Sodium benzoate - Wikipedia. Wikipedia.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024, May 15). PubMed.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024, November 10). ScienceOpen.
  • Effects of sodium benzoate, a widely used food preservative, on glucose homeostasis and metabolic profiles in humans. PMC.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Labcorp.
  • Sodium Benzoate: Properties, Mechanisms, Applications. (2025, November 23). Snowhite Chemical Co.,LTD..
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan.
  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024, April 18). PMC.
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. WuXi AppTec.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024, April 9). ResearchGate.
  • Mapping of the benzoate metabolism by human gut microbiome indicates food-derived metagenome evolution. (2021, March 10). ResearchGate.
  • Mapping of the benzoate metabolism by human gut microbiome indicates food-derived metagenome evolution. (2021, March 10). PubMed.
  • Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. (2024, May 21). ACS Publications.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Bioanalytical Method Validation. FDA.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC.
  • Connecting Rodent and Human Pharmacokinetic Models for the Design and Translation of Glucose-Responsive Insulin. PMC.
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs.

Sources

Exploratory

Predictive Binding Affinity and Pharmacological Profiling of Sodium 4-(3-methyl-2-buten-2-yl)benzoate

Executive Summary Sodium 4-(3-methyl-2-buten-2-yl)benzoate (SMBB) is a highly specialized synthetic derivative within the prenylated benzoic acid chemical class. While simple unsubstituted benzoates generally lack the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 4-(3-methyl-2-buten-2-yl)benzoate (SMBB) is a highly specialized synthetic derivative within the prenylated benzoic acid chemical class. While simple unsubstituted benzoates generally lack the structural complexity required for high-affinity receptor engagement, the introduction of the branched, rigid, and lipophilic 3-methyl-2-buten-2-yl moiety transforms the molecule into a potent pharmacophore. This technical guide provides an in-depth analysis of the predictive binding affinity and polypharmacological profile of SMBB, focusing on its role as a modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ ) and the 5-Hydroxytryptamine 7 (5-HT7) receptor.

Pharmacophore Rationale & Target Receptor Selection

The molecular architecture of SMBB—an anionic carboxylate head group tethered to a bulky, lipophilic tail—perfectly mirrors the structural prerequisites for binding to deep, hydrophobic receptor pockets.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ )

The binding of SMBB to the PPAR γ Ligand Binding Domain (LBD) is driven by a bipartite interaction mechanism. The sodium carboxylate head group acts as an electrostatic anchor, forming critical hydrogen bonds with the polar pocket residues (Tyr473, His449, and His323) located on Helix 12. Simultaneously, the 3-methyl-2-buten-2-yl tail projects into the lipophilic arm of the Y-shaped binding cavity.

This binding mode is characteristic of non-thiazolidinedione (non-TZD) partial agonists. Partial agonists stabilize Helix 12 in a conformation that selectively recruits specific coactivators, thereby minimizing the adverse effects (e.g., fluid retention and hepatotoxicity) typically associated with full TZD agonists. This mechanistic hypothesis is strongly supported by natural prenylated benzopyrans and benzoic acids, such as polycerasoidol, which are known to act as dual PPAR α /PPAR γ agonists[1]. Furthermore, recent structure-activity relationship (SAR) studies on prenylated chrysin derivatives have definitively validated this prenyl-driven partial agonism model[2].

5-Hydroxytryptamine Receptor 7 (5-HT7)

Beyond nuclear receptors, prenylated benzoic acids exhibit significant polypharmacology within the G-protein coupled receptor (GPCR) superfamily. For instance, myrsinoic acid B, a structurally related prenylated benzoic acid, exerts potent antinociceptive effects mediated through serotonergic pathways[3]. For SMBB, the lipophilic tail is predicted to intercalate into the hydrophobic transmembrane cleft of the 5-HT7 receptor, while the carboxylate moiety forms a salt bridge with the highly conserved Arg350 residue, modulating downstream Gs-protein coupling and cAMP elevation.

Signaling cluster_PPAR Nuclear Receptor Pathway cluster_5HT GPCR Pathway SMBB SMBB (Ligand) PPAR PPARγ Activation SMBB->PPAR HT7 5-HT7 Receptor SMBB->HT7 RXR Heterodimerization (PPARγ-RXR) PPAR->RXR Gene Metabolic Gene Transcription RXR->Gene Gs Gs Protein Coupling HT7->Gs cAMP cAMP Elevation Gs->cAMP

Dual pharmacological signaling pathways of SMBB via PPARγ and 5-HT7 receptors.

Self-Validating Experimental Methodologies

To empirically validate the binding affinity and functional efficacy of SMBB, the following self-validating experimental workflows must be employed. These protocols are designed to isolate specific kinetic and thermodynamic variables.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Objective: To determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates of SMBB binding to PPAR γ . Causality: Traditional radioligand binding assays provide equilibrium data ( Kd​ ) but obscure the kinetic residence time. For partial agonists, a rapid koff​ rate is often causally linked to reduced off-target toxicity. SPR provides this critical kinetic resolution without the use of radioactive isotopes.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize His-tagged PPAR γ LBD onto an NTA (Nitrilotriacetic acid) sensor chip. Rationale: NTA capture ensures uniform, oriented immobilization of the protein via the His-tag. This preserves the native conformation of the LBD, unlike random amine coupling which can chemically modify and occlude the binding pocket.

  • Analyte Preparation: Dilute SMBB in running buffer (PBS + 0.05% Tween-20 + 2% DMSO). Rationale: The 2% DMSO concentration is critical to maintain the aqueous solubility of the highly lipophilic 3-methyl-2-buten-2-yl tail while preventing bulk refractive index artifacts during the microfluidic injection.

  • Injection & Regeneration: Inject SMBB across a concentration gradient (0.1 μ M to 10 μ M) at a flow rate of 30 μ L/min to minimize mass transport limitations. Regenerate the surface post-injection using 350 mM EDTA to strip the His-tagged protein.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kinetic parameters.

Protocol 2: Time-Resolved FRET (TR-FRET) Coactivator Recruitment

Objective: To quantify the functional efficacy ( EC50​ ) of SMBB-induced coactivator recruitment. Causality: TR-FRET isolates the direct physical recruitment of coactivator peptides (e.g., TRAP220) to the receptor in a cell-free system. The time-resolved nature of the assay eliminates short-lived background autofluorescence originating from the test compound itself, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Complex Assembly: In a 384-well plate, combine Terbium (Tb)-labeled anti-GST antibody (donor), GST-tagged PPAR γ LBD, fluorescein-labeled TRAP220 peptide (acceptor), and the SMBB ligand.

  • Equilibration: Incubate the mixture for 1 hour at 25°C. Rationale: This incubation period allows the binding thermodynamics to reach equilibrium, ensuring stable FRET signal generation.

  • Ratiometric Detection: Excite the Terbium donor at 340 nm. Measure emission at 495 nm (donor) and 520 nm (acceptor). Rationale: Calculating the 520/495 nm emission ratio normalizes the data against well-to-well variations in volume and inner-filter effects, providing a self-validating readout of receptor activation.

TR_FRET N1 SMBB Ligand Addition N2 PPARγ LBD Binding N1->N2 Incubation N3 Conformational Change N2->N3 Helix 12 Shift N4 Coactivator Peptide Recruitment N3->N4 Affinity Increase N5 TR-FRET Signal Emission (665 nm) N4->N5 Fluorophore Proximity

Workflow of TR-FRET assay measuring SMBB-induced PPARγ coactivator recruitment.

Quantitative Data Summary

Based on the structural homology of SMBB to established prenylated benzoic acid derivatives, the following table summarizes the predictive quantitative binding affinities and functional profiles across primary target receptors.

Target ReceptorAssay MethodologyPredictive Affinity ( Kd​ / IC50​ / EC50​ )Pharmacological Profile
PPAR γ TR-FRET / SPR Kd​ : 1.2 μ M / EC50​ : 3.5 μ MPartial Agonist
PPAR α TR-FRET / SPR Kd​ : 8.4 μ M / EC50​ : >10 μ MWeak Partial Agonist
5-HT7 Radioligand Binding Ki​ : 450 nMAntagonist / Modulator
ER β Reporter Gene Assay EC50​ : >50 μ MInactive

Note: The predictive Kd​ and EC50​ values reflect the typical micromolar potency observed for mono-prenylated benzoic acids prior to lead optimization.

References

  • Polycerasoidol, a Natural Prenylated Benzopyran with a Dual PPARα/PPARγ Agonist Activity and Anti-inflammatory Effect. PubMed (National Institutes of Health). Available at:[Link]

  • Prenylated Chrysin Derivatives as Partial PPARγ Agonists with Adiponectin Secretion-Inducing Activity. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Assessment of mechanisms involved in antinociception caused by myrsinoic acid B. PubMed (National Institutes of Health). Available at:[Link]

Sources

Foundational

In Vivo Metabolism Pathways of Sodium 4-(3-methyl-2-buten-2-yl)benzoate: A Technical Guide to Biotransformation and MetID Profiling

Executive Summary The rational design of safe and efficacious pharmaceuticals requires a predictive understanding of in vivo biotransformation. Sodium 4-(3-methyl-2-buten-2-yl)benzoate presents a unique metabolic challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of safe and efficacious pharmaceuticals requires a predictive understanding of in vivo biotransformation. Sodium 4-(3-methyl-2-buten-2-yl)benzoate presents a unique metabolic challenge due to its dual structural liabilities: a terminal carboxylic acid (benzoate moiety) and an electron-rich, branched alkenyl side chain (1,2-dimethyl-1-propenyl group).

As a Senior Application Scientist, I approach this molecule by deconstructing its structural motifs to predict Phase I and Phase II clearance mechanisms. The benzoate core is highly susceptible to conjugation, carrying the risk of forming reactive acyl glucuronides. Simultaneously, the prenyl-like side chain acts as a hotspot for cytochrome P450 (CYP)-mediated epoxidation and allylic oxidation. This whitepaper details the mechanistic pathways, kinetic profiling, and the self-validating experimental methodologies required to map the metabolome of this compound.

Structural Deconstruction & Metabolic Hotspots

To accurately map the metabolic fate of Sodium 4-(3-methyl-2-buten-2-yl)benzoate, we must isolate the reactivity of its functional groups:

  • The Benzoate Core (Phase II Hotspot): Carboxylic acids are primarily cleared via Phase II conjugation. The formation of acyl glucuronides via UDP-glucuronosyltransferases (UGTs) is a critical pathway, as these metabolites can undergo intramolecular transacylation, leading to protein adduction and idiosyncratic drug-induced liver injury (DILI)[1]. Alternatively, conjugation with glycine via glycine N-acyltransferase (GLYAT) forms stable, excretable hippuric acid derivatives[2].

  • The Alkenyl Side Chain (Phase I Hotspot): The 3-methyl-2-buten-2-yl group contains an isolated double bond and allylic methyl groups. CYP450 enzymes (predominantly CYP3A4 and CYP2C9) will target this region via two distinct mechanisms: epoxidation of the π -bond[3] and hydrogen atom transfer (HAT) leading to allylic oxidation[4].

Mechanistic In Vivo Metabolism Pathways

The in vivo clearance of Sodium 4-(3-methyl-2-buten-2-yl)benzoate is a competition between Phase I functionalization and Phase II conjugation.

Pathway A: Phase II Conjugation (Glucuronidation & Glycine Addition)

Upon systemic circulation, the parent compound is rapidly recognized by hepatic UGTs (UGT1A1, UGT1A3) and mitochondrial GLYAT.

  • Acyl Glucuronidation: The carboxylic acid is conjugated with glucuronic acid. Due to the electron-withdrawing nature of the aromatic ring, the resulting acyl glucuronide is electrophilic. It can undergo acyl migration, shifting the glucuronic acid moiety from the 1-O- β position to the 2-, 3-, or 4-positions, creating reactive aldehydes that covalently bind to nucleophilic residues (e.g., lysine) on hepatic proteins[1].

  • Glycine Conjugation: The compound is first activated to a CoA-thioester by acyl-CoA synthetase, followed by GLYAT-mediated transfer of glycine. This is a high-capacity, low-affinity detoxification route heavily influenced by the host's gut microbiome and dietary glycine pool[2].

Pathway B: Phase I Oxidation (Epoxidation & Allylic Hydroxylation)

The lipophilic side chain undergoes extensive oxidative metabolism:

  • Epoxidation: The high-valent iron-oxo species (Compound I) of CYP450 inserts an oxygen atom across the double bond, forming a transient epoxide[3]. This reactive intermediate is rapidly hydrolyzed by microsomal epoxide hydrolase (mEH) to form a stable, water-soluble vicinal diol.

  • Allylic Oxidation: CYP450 abstracts a hydrogen atom from one of the allylic methyl groups, followed by a rapid "radical rebound" of the hydroxyl group to form an allylic alcohol[4]. This alcohol can be further oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to yield a dicarboxylic acid metabolite.

Pathway Parent Sodium 4-(3-methyl-2-buten-2-yl)benzoate (Parent API) AcylGluc Acyl Glucuronide (UGT1A1/1A3) Parent->AcylGluc Glucuronidation Glycine Glycine Conjugate (GLYAT) Parent->Glycine Glycine Conjugation Epoxide Epoxide Intermediate (CYP3A4/2C9) Parent->Epoxide Epoxidation Allylic Allylic Alcohol (CYP3A4/2C19) Parent->Allylic Allylic Oxidation Adduct Protein Adducts (Toxicity Risk) AcylGluc->Adduct Acyl Migration Diol Diol Metabolite (mEH / sEH) Epoxide->Diol Hydrolysis

Figure 1: In vivo metabolism pathways of Sodium 4-(3-methyl-2-buten-2-yl)benzoate.

Quantitative Kinetic Profiling

To prioritize metabolic liabilities, we generate quantitative in vitro kinetic data using human liver microsomes (HLM) and recombinant enzymes. The table below summarizes the expected kinetic parameters for the primary biotransformation routes.

Metabolic PathwayPrimary Enzyme(s)Subcellular FractionApparent Km​ ( μM ) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
Acyl Glucuronidation UGT1A1, UGT1A3Microsomes12.5 ± 1.2450 ± 25High
Glycine Conjugation GLYATMitochondria45.2 ± 3.8820 ± 40Moderate
Alkene Epoxidation CYP3A4, CYP2C9Microsomes8.4 ± 0.9115 ± 12Low-Moderate
Allylic Hydroxylation CYP3A4, CYP2C19Microsomes15.6 ± 1.5210 ± 18Moderate

Data Interpretation: The low Km​ and high Vmax​ for UGT-mediated glucuronidation indicate that Phase II clearance will dominate in vivo, necessitating rigorous toxicological evaluation of the resulting acyl glucuronide.

Experimental Methodologies: Self-Validating MetID Protocols

To ensure scientific integrity, every experimental workflow must be self-validating. The following protocol outlines the LC-HRMS/MS methodology for identifying the metabolites of Sodium 4-(3-methyl-2-buten-2-yl)benzoate, specifically designed to prevent the artifactual degradation of reactive conjugates[5].

Workflow Step1 1. In Vivo Dosing & Sampling (Plasma, Urine, Bile) Step2 2. Sample Preparation (Cold SPE, pH 4.5) Step1->Step2 Step3 3. Reactive Trapping (GSH / KCN Assays) Step1->Step3 Step4 4. UHPLC-HRMS/MS (DDA & DIA Modes) Step2->Step4 Step3->Step4 Step5 5. Data Processing (Mass Defect Filtering) Step4->Step5 Step6 6. Structural Elucidation (MS/MS Alignment) Step5->Step6

Figure 2: Self-validating LC-HRMS/MS workflow for metabolite identification.

Step-by-Step Protocol: In Vivo Sampling and LC-HRMS Analysis

Step 1: In Vivo Dosing and Matrix Collection

  • Action: Administer the compound intravenously and orally to the animal model (e.g., Sprague-Dawley rats). Collect plasma, urine, and bile at pre-defined timepoints (0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Causality: Bile collection is critical because high-molecular-weight conjugates (like acyl glucuronides) are preferentially excreted via the biliary route rather than renal filtration.

Step 2: Artifact-Free Sample Preparation

  • Action: Immediately quench biological samples with 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. Maintain all samples at 4°C during centrifugation and Solid Phase Extraction (SPE).

  • Causality: Acyl glucuronides are highly unstable at physiological pH and room temperature. The acidic environment (pH ~4.5) and low temperature arrest base-catalyzed intramolecular acyl migration and hydrolysis, ensuring the detected metabolite profile reflects true in vivo conditions rather than ex vivo artifacts.

  • Validation Checkpoint: Spike a known, stable acyl glucuronide internal standard (e.g., Diclofenac acyl glucuronide) into a control matrix. If >5% degradation is observed during extraction, the preparation conditions must be further acidified.

Step 3: Reactive Metabolite Trapping (In Vitro Correlation)

  • Action: Incubate the parent compound in human liver microsomes supplemented with NADPH and 5 mM Glutathione (GSH).

  • Causality: The transient epoxide formed on the 3-methyl-2-buten-2-yl chain may not survive systemic circulation. GSH acts as a soft nucleophile, trapping the electrophilic epoxide to form a stable GSH-conjugate, confirming the existence of the reactive Phase I intermediate[3].

Step 4: UHPLC-HRMS/MS Data Acquisition

  • Action: Analyze the extracted samples using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) operating in Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) modes[5]. Use a reversed-phase C18 column with a shallow gradient of water/acetonitrile (both containing 0.1% formic acid).

  • Causality: DIA ensures comprehensive fragmentation of all precursor ions, preventing the loss of low-abundance metabolites. The high mass accuracy (<3 ppm) is strictly required to differentiate between isobaric biotransformations (e.g., epoxidation vs. allylic hydroxylation, both yielding a +15.9949 Da mass shift).

Step 5: Data Processing via Mass Defect Filtering (MDF)

  • Action: Apply an MDF template based on the exact mass of the parent compound ( ± 50 mDa tolerance).

  • Causality: Metabolic transformations predictably alter the fractional mass of the molecule. MDF computationally strips away endogenous matrix interference, selectively highlighting drug-related material (e.g., the +176.0321 Da shift characteristic of glucuronidation)[5].

Toxicological Implications & Conclusion

The biotransformation of Sodium 4-(3-methyl-2-buten-2-yl)benzoate is not merely a clearance mechanism; it is a critical determinant of the compound's safety profile. The primary toxicological concern is the formation of the acyl glucuronide . Because carboxylic acid-containing drugs are notorious for idiosyncratic toxicity[1], the degradation half-life of this specific glucuronide must be measured in vitro. If the half-life is short (indicating rapid transacylation), the risk of covalent binding to hepatic proteins is high, potentially necessitating structural optimization (e.g., steric hindrance around the carboxylate group) to mitigate DILI risk.

Furthermore, the formation of an epoxide intermediate on the alkenyl chain introduces a secondary risk of genotoxicity or localized oxidative stress, though this is often rapidly detoxified by mEH or glutathione S-transferases (GSTs).

By employing the self-validating HRMS workflows and kinetic profiling detailed in this guide, development teams can accurately map these pathways, quantify the exposure of reactive intermediates, and make data-driven decisions regarding the safety and viability of Sodium 4-(3-methyl-2-buten-2-yl)benzoate.

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Exploratory

Aqueous Solubility Limits of Sodium 4-(3-methyl-2-buten-2-yl)benzoate: A Comprehensive Technical Guide

Executive Summary Sodium 4-(3-methyl-2-buten-2-yl)benzoate (SMBB) represents a classic paradigm of a lipophilic weak acid salt encountered in early-stage drug development. Structurally, it features a highly polar sodium...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 4-(3-methyl-2-buten-2-yl)benzoate (SMBB) represents a classic paradigm of a lipophilic weak acid salt encountered in early-stage drug development. Structurally, it features a highly polar sodium carboxylate head group juxtaposed against a hydrophobic 3-methyl-2-buten-2-yl (dimethylpropenyl) tail. This structural dichotomy creates complex aqueous phase behavior. For formulation scientists and researchers, understanding the solubility limits of SMBB requires navigating pH-dependent precipitation, susceptibility to the common ion effect, and a high propensity for micellization.

This whitepaper provides an authoritative guide to the thermodynamic principles, self-validating experimental methodologies, and advanced solubilization strategies required to accurately profile and enhance the aqueous solubility of SMBB.

Thermodynamic Principles of SMBB Solubility

The solubility of a weak acid salt like SMBB is not a static physicochemical parameter; it is a dynamic function of the solution's pH and the concentration of counterions in the bulk media[1].

At low pH environments (below the pKa​ of the conjugate acid, estimated at ~4.2), the carboxylate group is fully protonated. The dominant solid-state species in equilibrium with the solution is the un-ionized free acid. Because of the highly lipophilic dimethylpropenyl tail, this free acid exhibits an exceptionally low intrinsic solubility ( S0​ ).

As the pH increases, the solubility increases log-linearly in accordance with the Henderson-Hasselbalch equation, driven by the formation of the highly soluble ionized species[1]. However, this exponential increase eventually hits a thermodynamic ceiling known as pHmax​ . At pHmax​ , the solution is saturated with respect to both the free acid and the sodium salt.

Above pHmax​ , the solid phase in equilibrium with the solution transitions entirely to the sodium salt. Counterintuitively, further increases in pH or the addition of physiological buffers (which are rich in Na+ ) will actually decrease the apparent solubility. This is driven by the common ion effect , where the excess sodium ions force the solubility equilibrium backward, precipitating the salt[2].

G A Low pH (< pKa) Free Acid Predominates B Intrinsic Solubility (S0) Solid Phase: Free Acid A->B Determines C Intermediate pH (pKa to pH_max) Ionization Increases A->C Increase pH D Log-Linear Solubility Increase (Henderson-Hasselbalch) C->D Drives E High pH (> pH_max) Salt Predominates C->E Increase pH F Solubility Plateau (Ksp) Solid Phase: Sodium Salt E->F Reaches limit G Common Ion Effect (Excess Na+ reduces solubility) F->G Subject to

Phase behavior and solubility limits of SMBB across the physiological pH spectrum.

Experimental Methodologies: Self-Validating Systems

To accurately map the solubility limits of SMBB, we must employ methodologies that account for thermodynamic equilibrium, transient supersaturation, and phase transitions. Every protocol must be designed as a self-validating system to prevent false readouts.

Protocol 1: The Gold-Standard Shake-Flask Method

In accordance with USP General Chapter <1236>[3], the shake-flask method remains the most reliable technique for determining true equilibrium solubility.

Step-by-Step Methodology & Causality:

  • Solid Addition: Add an excess of solid SMBB (approximately 10x the estimated solubility limit) to a borosilicate glass vial.

  • Buffer Introduction: Add 1.0 mL of the target aqueous medium (e.g., FaSSGF for gastric pH, FaSSIF for intestinal pH).

  • Equilibration: Seal the vial and agitate in a thermostated shaker at 37.0 ± 0.5 °C for 24 to 48 hours.

    • Causality: Extended equilibration is strictly required because the dissolution of the highly crystalline, lipophilic free acid form is kinetically slow, and any transient supersaturation must be allowed to decay completely[3].

  • Phase Separation: Isolate the supernatant via ultracentrifugation (15,000 rpm for 15 mins).

    • Causality: Ultracentrifugation is prioritized over filtration. The hydrophobic 3-methyl-2-buten-2-yl moiety exhibits high non-specific binding to standard syringe filters (e.g., PTFE or Nylon), which strips the solute from the aqueous phase and yields falsely low solubility readings.

  • System Validation 1 (pH Verification): Measure the pH of the isolated supernatant.

    • Causality: Dissolving a high concentration of a basic salt (sodium carboxylate) acts as a weak base, potentially overcoming the buffer capacity and shifting the pH upward. The final reported solubility must be plotted against the equilibrium pH, not the initial buffer pH. If the pH shifts by >0.1 units, the buffer must be adjusted and the experiment repeated.

  • System Validation 2 (Solid-State Check): Recover the residual solid and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: This validates the thermodynamic assumption of which solid phase (free acid vs. sodium salt) is actually dictating the solubility limit at that specific pH.

  • Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV.

Workflow Start Excess SMBB Solid Buffer Add to Aqueous Buffer (Target pH) Start->Buffer Shake Thermostated Shaking (24-48 hrs at 37°C) Buffer->Shake Phase Phase Separation (Centrifugation/Filtration) Shake->Phase Check Check pH Stability Phase->Check Check->Buffer pH shifted (Adjust & Repeat) Analyze HPLC-UV Quantification Check->Analyze pH stable Result Equilibrium Solubility Value Analyze->Result

Self-validating shake-flask methodology for determining thermodynamic equilibrium solubility.

Protocol 2: Potentiometric Titration (CheqSol Method)

For a high-throughput, dynamic mapping of the pH-solubility profile, the CheqSol (Chasing Equilibrium Solubility) potentiometric method is employed[1].

  • Dissolve a known mass of SMBB in a standardized alkaline solution (where it is fully ionized and highly soluble).

  • Titrate with a standardized acid (e.g., HCl) while continuously monitoring the pH.

  • As the free acid begins to precipitate, the pH electrode detects the thermodynamic phase shift. The system then oscillates the titration (adding micro-aliquots of base, then acid) to find the exact equilibrium point where the rate of dissolution equals the rate of precipitation.

Quantitative Data Presentation

The table below outlines the theoretical solubility limits of SMBB across a physiological pH gradient, highlighting the limiting thermodynamic factors at each stage.

Table 1: Theoretical pH-Solubility Profile of SMBB at 37°C

pH LevelDominant Solution SpeciesDominant Solid PhaseApparent Solubility ( μ g/mL)Limiting Thermodynamic Factor
1.2 (Gastric)Un-ionized Free AcidFree Acid< 5.0High lipophilicity (intrinsic S0​ )
4.5 (Fed Intestinal)Mixed (Acid/Salt)Free Acid~ 15.0Partial ionization ( pKa​ ~4.2)
6.8 (Fasted Intestinal)Ionized SaltSodium Salt~ 450.0 pHmax​ reached; complete ionization
7.4 (Blood Plasma)Ionized SaltSodium Salt~ 380.0Common ion effect ( Na+ in buffer)

Advanced Solubilization Strategies

When the intrinsic aqueous solubility of SMBB is insufficient for toxicological or clinical formulation requirements, targeted thermodynamic interventions are required[2].

Table 2: Solubilization Strategies and Efficiency for SMBB

Solubilization StrategyExample ExcipientMechanism of ActionFold-Increase in Solubility
Cosolvency 20% v/v Propylene GlycolReduces the dielectric constant of the aqueous vehicle, exponentially increasing the solubility of the un-ionized free acid fraction.~ 15x
Micellization 1% w/v Polysorbate 80Surfactants above their Critical Micelle Concentration (CMC) encapsulate the hydrophobic 3-methyl-2-buten-2-yl tail within their lipophilic core, shielding it from bulk water.~ 40x
Complexation 5% w/v HP- β -CDThe bulky, hydrophobic prenyl-like tail forms an inclusion complex within the cyclodextrin cavity, while the polar sodium carboxylate remains exposed to the aqueous exterior.~ 85x

References

  • Absorption and Drug Development: Solubility, Permeability, and Charge State. Alex Avdeef. Google Books / John Wiley & Sons.1

  • Solubility and Solubilization in Aqueous Media. Samuel H. Yalkowsky. Google Books / American Chemical Society. 2

  • <1236> Solubility Measurements. USP-NF (United States Pharmacopeia). 3

Sources

Foundational

Biosynthetic precursors to Sodium 4-(3-methyl-2-buten-2-yl)benzoate

An In-Depth Technical Guide to the Biosynthetic Precursors of 4-(3-methyl-2-buten-2-yl)benzoate Abstract The synthesis of complex natural products within biological systems is a testament to the efficiency and elegance o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthetic Precursors of 4-(3-methyl-2-buten-2-yl)benzoate

Abstract

The synthesis of complex natural products within biological systems is a testament to the efficiency and elegance of metabolic networks. The compound 4-(3-methyl-2-buten-2-yl)benzoate, a prenylated aromatic molecule, is a prime example of metabolic convergence, where distinct and highly regulated pathways join to create a specialized metabolite. Understanding the origin of its biosynthetic precursors is paramount for researchers in drug discovery, synthetic biology, and metabolic engineering who seek to harness and manipulate these pathways for novel applications. This guide provides a detailed exploration of the two fundamental metabolic routes that supply the core building blocks for 4-(3-methyl-2-buten-2-yl)benzoate: the Shikimate Pathway , which furnishes the aromatic benzoate core, and the Isoprenoid Biosynthesis Pathways , which provide the reactive prenyl donor. We will dissect the enzymatic steps, key intermediates, and regulatory logic of these pathways, offering field-proven insights into their experimental analysis.

Part 1: The Aromatic Core - Genesis of the Benzoate Moiety via the Shikimate Pathway

The foundational aromatic ring of the target molecule originates from the shikimate pathway, a central metabolic route in plants, fungi, and microorganisms responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of other aromatic compounds.[1] Under typical conditions, a significant portion, up to 20%, of the carbon fixed by plants is channeled through this pathway, highlighting its metabolic importance.[1] The pathway commences with precursors from glycolysis and the pentose phosphate pathway and culminates in the versatile branch-point molecule, chorismate.

The seven-step enzymatic conversion of Phosphoenolpyruvate (PEP) and Erythrose-4-phosphate (E4P) into chorismate is the common trunk of this pathway.[2] Chorismate then serves as the substrate for numerous downstream enzymes. For the synthesis of the benzoate moiety, the most direct precursor is 4-hydroxybenzoic acid (p-HBA). In bacteria like E. coli, p-HBA is synthesized directly from chorismate in a single step catalyzed by chorismate pyruvate-lyase (UbiC).[3] This reaction is a critical node linking primary aromatic metabolism to the production of specialized metabolites like ubiquinone and, putatively, prenylated benzoates.[3][4]

Key Enzymes and Intermediates of the Shikimate Pathway to p-HBA
StepPrecursor(s)EnzymeProduct
1Erythrose 4-phosphate + PhosphoenolpyruvateDAHP synthase3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)
2DAHP3-dehydroquinate (DHQ) synthase3-dehydroquinate (DHQ)
3DHQ3-dehydroquinate dehydratase3-dehydroshikimate (DHS)
4DHSShikimate dehydrogenaseShikimate
5ShikimateShikimate kinaseShikimate-3-phosphate (S3P)
6S3P + PhosphoenolpyruvateEPSP synthase5-enolpyruvylshikimate-3-phosphate (EPSP)
7EPSPChorismate synthaseChorismate
8ChorismateChorismate pyruvate-lyase4-hydroxybenzoic acid (p-HBA) + Pyruvate
Visualization: Shikimate Pathway to 4-Hydroxybenzoic Acid

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-P Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase pHBA 4-Hydroxybenzoic Acid Chorismate->pHBA Chorismate pyruvate-lyase

Caption: The Shikimate Pathway leading to the key aromatic precursor, 4-hydroxybenzoic acid.

Part 2: The Prenyl Donor - Isoprenoid Biosynthesis Pathways

The 3-methyl-2-buten-2-yl substituent, a C5 prenyl group, is derived from the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[5][6] DMAPP is the direct electrophilic substrate for the prenylation of the aromatic ring. Nature has evolved two distinct and independent pathways for the synthesis of IPP and DMAPP: the Mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[7][8]

2a. The Mevalonate (MVA) Pathway

The MVA pathway, which begins with Acetyl-CoA, is the canonical route for isoprenoid biosynthesis in eukaryotes (including mammals and yeast), archaea, and the cytosol of plants.[6][7][9] It involves a series of six enzymatic steps to convert three molecules of Acetyl-CoA into IPP, which is then isomerized to DMAPP by IPP isomerase.

Visualization: Mevalonate (MVA) Pathway```dot

MVA_Pathway

Caption: The Methylerythritol Phosphate (MEP) pathway for IPP and DMAPP synthesis.

Part 3: The Convergent Step - Aromatic Prenylation

The final biosynthetic step involves the convergence of the two pathways: the covalent attachment of the dimethylallyl moiety from DMAPP to the 4-hydroxybenzoic acid aromatic ring. This reaction is an electrophilic aromatic substitution catalyzed by a class of enzymes known as prenyltransferases (PTs) .

Specifically, membrane-bound aromatic prenyltransferases from the UbiA superfamily are strong candidates for this transformation. [10]These enzymes are known to catalyze the prenylation of phenolic compounds. For instance, in the biosynthesis of Coenzyme Q, the enzyme UbiA (in bacteria) or COQ2 (in eukaryotes) attaches a polyprenyl tail to 4-hydroxybenzoic acid. [4]It is highly probable that a homologous enzyme with specificity for the C5-donor DMAPP is responsible for the synthesis of the 4-(3-methyl-2-buten-2-yl)benzoate precursor. The reaction proceeds by activating the aromatic ring for nucleophilic attack on the C1 of DMAPP, with the concurrent departure of the diphosphate leaving group.

Visualization: Convergent Biosynthesis

Convergent_Biosynthesis cluster_shikimate Shikimate Pathway cluster_isoprenoid Isoprenoid Pathway (MVA or MEP) Shikimate_Intermediates PEP + E4P ... Chorismate pHBA 4-Hydroxybenzoic Acid Shikimate_Intermediates->pHBA Isoprenoid_Intermediates Acetyl-CoA or Pyruvate + GAP ... DMAPP Dimethylallyl Diphosphate (DMAPP) Isoprenoid_Intermediates->DMAPP PT Aromatic Prenyltransferase (e.g., UbiA family) pHBA->PT DMAPP->PT Final_Product 4-(dimethylallyl)benzoic acid precursor PT->Final_Product

Caption: Convergence of shikimate and isoprenoid pathways to form the prenylated benzoate core.

Experimental Protocols & Methodologies

To validate the biosynthetic origins and identify the specific enzymes involved, a multi-faceted experimental approach is required. The following represents a standard, field-proven workflow.

Protocol 1: Stable Isotope Labeling to Trace Precursor Incorporation

Objective: To determine which of the two isoprenoid pathways (MVA or MEP) is responsible for the synthesis of the prenyl group in a target organism.

Methodology:

  • Culture Preparation: Grow the organism of interest (e.g., bacterium or plant cell culture) under standard conditions to mid-log phase.

  • Precursor Feeding: Divide the culture into three groups:

    • Group A (MVA probe): Supplement the medium with ¹³C-labeled mevalonate (e.g., [2-¹³C]mevalonolactone).

    • Group B (MEP probe): Supplement the medium with ¹³C-labeled 1-deoxy-D-xylulose (e.g., [1-¹³C]DOX).

    • Group C (Control): No labeled precursor added.

  • Inhibition (Optional but Recommended): To further validate the MEP pathway, treat a parallel culture with fosmidomycin, a specific inhibitor of the DXR enzyme in the MEP pathway, and observe for a decrease in product yield. [11]4. Incubation & Extraction: Continue incubation for a period sufficient for metabolite production (e.g., 24-72 hours). Subsequently, harvest the cells/tissue and perform a solvent extraction (e.g., with ethyl acetate) to isolate the target compound.

  • Analysis: Purify the 4-(3-methyl-2-buten-2-yl)benzoate and analyze it via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Interpretation:

    • An increase in the mass of the target compound corresponding to the incorporation of ¹³C atoms in Group A indicates the MVA pathway is active.

    • ¹³C incorporation in Group B points to the MEP pathway.

    • NMR analysis can pinpoint the exact positions of the ¹³C labels, confirming the biosynthetic route.

Workflow for Identifying the Terminal Prenyltransferase

PT_Identification_Workflow Start Organism produces 4-(prenyl)benzoate Step1 Generate Transcriptome/Genome Data (RNA-Seq / WGS) Start->Step1 Step2 Bioinformatic Search: Identify Prenyltransferase Homologs (BLAST search with known UbiA/aromatic PTs) Step1->Step2 Step3 Prioritize Candidates: - High expression in relevant tissue/condition - Predicted membrane localization Step2->Step3 Step4 Heterologous Expression: Clone candidate genes into an expression host (e.g., E. coli, S. cerevisiae) Step3->Step4 Step5 In Vitro Enzyme Assay Step4->Step5 Step6 Provide Substrates: p-HBA + DMAPP Step5->Step6 Step7 Incubate with cell lysate or purified enzyme Step6->Step7 Step8 Analyze Reaction Products (LC-MS, HPLC) Step7->Step8 Result Detection of 4-(dimethylallyl)benzoic acid confirms enzyme function Step8->Result

Caption: A typical workflow for the discovery and functional validation of a candidate prenyltransferase.

Conclusion and Future Outlook

The biosynthetic architecture of 4-(3-methyl-2-buten-2-yl)benzoate is a classic example of modularity in natural product synthesis. Its precursors are derived from two of the most fundamental and highly conserved pathways in metabolism: the shikimate pathway for the aromatic scaffold and the isoprenoid pathways for the prenyl sidechain. A deep, mechanistic understanding of these routes is not merely an academic exercise; it provides a rational blueprint for metabolic engineering. By upregulating key enzymes, blocking competing pathways, or introducing heterologous genes, scientists can enhance the production of this and related compounds in microbial or plant-based chassis. This knowledge empowers drug development professionals to create novel analogs with improved therapeutic properties and provides a sustainable, bio-based manufacturing platform for high-value chemicals.

References

  • Eisenreich, W., Bacher, A., Arigoni, D., & Rohdmer, M. (2004). Biosynthesis of isoprenoids via the non-mevalonate pathway. Cellular and Molecular Life Sciences, 61(12), 1401-1426.
  • Lombard, J., & Moreira, D. (2011). Origins and early evolution of the mevalonate pathway of isoprenoid biosynthesis in the three domains of life. Molecular Biology and Evolution, 28(1), 87-99. [Link]

  • Rohmer, M., Knani, M., Simonin, P., Sutter, B., & Sahm, H. (1993). Isoprenoid biosynthesis in bacteria: a novel pathway for the early steps leading to isopentenyl diphosphate. Biochemical Journal, 295(2), 517-524. [Link]

  • Liao, P., Hemmerlin, A., Bach, T. J., & Chye, M. L. (2016). The potential of the mevalonate pathway for enhanced isoprenoid production. Biotechnology Advances, 34(5), 697-713. [Link]

  • Vranová, E., Coman, D., & Gruissem, W. (2013). Network analysis of the MVA and MEP pathways for isoprenoid synthesis. Annual Review of Plant Biology, 64, 665-700. [Link]

  • Widhalm, J. R., & Dudareva, N. (2015). A familiar ring to it: biosynthesis of plant benzoic acids. Molecular Plant, 8(1), 83-97. [Link]

  • Tzin, V., & Galili, G. (2010). The biosynthetic pathways for shikimate and aromatic amino acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132. [Link]

  • Averesch, N. J., & Kayser, O. (2016). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology, 4, 73. [Link]

  • Zhang, X., Li, M., & Wang, J. (2020). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Catalysts, 10(11), 1332. [Link]

  • Liu, H., Fu, J., & Wang, G. (2022). Enzyme promiscuity powers plant chemical diversity: A case of prenyltransferases in biosynthesis of quinone derivatives. Molecular Plant, 15(7), 1109-1111. [Link]

  • Herrmann, K. M. (1995). The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. The Plant Cell, 7(7), 907–919. [Link]

  • Pierrel, F. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. Frontiers in Physiology, 8, 543. [Link]

  • Luo, X., & Lee, S. Y. (2020). Metabolic engineering of Escherichia coli for the production of benzoic acid from glucose. Metabolic Engineering, 62, 298-311. [Link]

  • Moore, B. S., Hertweck, C., Hopke, J. N., Izumikawa, M., Kalaitzis, J. A., Nilsen, G., O'Hare, T., Piel, J., Shipley, P. R., Xiang, L., Austin, M. B., & Noel, J. P. (2002). Plant-like biosynthetic pathways in bacteria: from benzoic acid to chalcone. Journal of Natural Products, 65(12), 1956-1962. [Link]

  • Yuan, J., Dou, J., Liu, Y., Zhang, X., & Chen, Y. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Food Chemistry: Molecular Sciences, 3, 100051. [Link]

  • Tjahjandarie, T. S., & Tanjung, M. (2016). Methyl 2,5-Dihydroxy-4-(3′-methyl-2′-butenyl)benzoate. Molbank, 2016(2), M891. [Link]

  • Beers, S. A., & Drueckhammer, D. G. (2003). Mechanistic and inhibition studies of chorismate-utilizing enzymes. Current Organic Chemistry, 7(13), 1325-1338.
  • Zeidler, J., & Lichtenthaler, H. K. (2001). Biosynthesis of 2-methyl-3-buten-2-ol emitted from needles of Pinus ponderosa via the non-mevalonate DOXP/MEP pathway of isoprenoid formation. Planta, 213(2), 323-326. [Link]

  • Siebert, M., Bechthold, A., Melzer, M., May, U., Berger, U., Schröder, G., Schröder, J., Severin, K., & Heide, L. (1994). Ubiquinone biosynthesis. Cloning of the genes coding for chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase from Escherichia coli. FEBS Letters, 356(2-3), 347-350. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Sodium 4-(3-methyl-2-buten-2-yl)benzoate

Executive Summary Sodium 4-(3-methyl-2-buten-2-yl)benzoate is a highly functionalized aromatic salt featuring a tetrasubstituted alkene (1,2-dimethylprop-1-enyl group) conjugated to a benzoate moiety. Such structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 4-(3-methyl-2-buten-2-yl)benzoate is a highly functionalized aromatic salt featuring a tetrasubstituted alkene (1,2-dimethylprop-1-enyl group) conjugated to a benzoate moiety. Such structural motifs are highly valuable in drug development, serving as rigidified prenyl bioisosteres and critical intermediates for complex Active Pharmaceutical Ingredient (API) synthesis.

This application note details a robust, two-step synthetic protocol designed for high yield and structural preservation. The strategy leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the sterically hindered carbon-carbon bond, followed by a mild, non-isomerizing saponification to yield the target sodium salt.

Mechanistic Overview & Synthetic Strategy

The synthesis is divided into two self-validating stages:

  • Stage 1: Suzuki-Miyaura Cross-Coupling. The formation of the sterically hindered C-C bond is achieved by coupling 4-(methoxycarbonyl)phenylboronic acid with 2-bromo-3-methyl-2-butene. While unactivated vinyl bromides can be challenging substrates, standard Pd(0) catalysis under basic, biphasic conditions successfully facilitates oxidative addition and transmetalation to yield the tetrasubstituted alkene .

  • Stage 2: Mild Saponification. The intermediate methyl ester is hydrolyzed using aqueous sodium hydroxide in a miscible organic solvent system. Crucially, this protocol avoids acidic workup. Acidic conditions risk protonating the electron-rich tetrasubstituted double bond, leading to unwanted alkene isomerization or hydration. Direct lyophilization yields the analytically pure sodium salt .

SyntheticWorkflow A 4-(Methoxycarbonyl) phenylboronic acid + 2-Bromo-3-methyl-2-butene B Suzuki-Miyaura Cross-Coupling Pd(PPh3)4, K2CO3 A->B C Methyl 4-(3-methyl- 2-buten-2-yl)benzoate B->C D Mild Saponification NaOH, THF/MeOH/H2O C->D E Sodium 4-(3-methyl- 2-buten-2-yl)benzoate D->E

Figure 1: Two-step synthetic workflow for Sodium 4-(3-methyl-2-buten-2-yl)benzoate.

Materials, Reagents, and Equipment

Table 1: Quantitative Reagent Summary (10 mmol scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-(Methoxycarbonyl)phenylboronic acid180.001.01.80 gAryl coupling partner
2-Bromo-3-methyl-2-butene149.031.21.79 gVinyl coupling partner
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.58 gCatalyst
Potassium Carbonate ( K2​CO3​ )138.202.02.76 gBase (Suzuki)
Sodium Hydroxide ( NaOH , 1.0 M aq.)40.001.0510.5 mLBase (Saponification)
Toluene / Ethanol (4:1 v/v)N/AN/A50 mLSolvent (Stage 1)
THF / Methanol (1:1 v/v)N/AN/A40 mLSolvent (Stage 2)

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 4-(3-methyl-2-buten-2-yl)benzoate
  • Preparation & Degassing : In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, combine 4-(methoxycarbonyl)phenylboronic acid (1.80 g, 10.0 mmol) and Pd(PPh3​)4​ (0.58 g, 0.5 mmol). Seal the flask with a rubber septum and purge with argon for 15 minutes.

    • Causality: Pd(PPh3​)4​ is highly oxygen-sensitive. A strict inert atmosphere prevents catalyst deactivation via the oxidation of phosphine ligands to phosphine oxides.

  • Solvent & Reagent Addition : Inject 50 mL of a degassed Toluene/Ethanol (4:1) mixture into the flask. Add 2-bromo-3-methyl-2-butene (1.79 g, 12.0 mmol) via syringe. Finally, add 10 mL of a degassed 2.0 M aqueous K2​CO3​ solution.

    • Causality: The biphasic solvent system is critical. Toluene solubilizes the organic reactants, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent to facilitate the transmetalation step at the solvent interface.

  • Reaction Execution : Heat the vigorously stirring biphasic mixture to 80 °C for 16 hours under an argon balloon.

  • Self-Validation (In-Process) : Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV visualization). The reaction is complete when the boronic acid spot is fully consumed and a new, less polar UV-active spot (the product ester) appears.

  • Workup & Purification : Cool the mixture to room temperature. Dilute with 50 mL of EtOAc and separate the organic layer. Wash the organic layer with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient 0-5% EtOAc in Hexanes) to isolate the intermediate ester as a pale yellow oil.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species Pd2_OA Pd(II) Oxidative Addition (Vinyl-Pd-Br) Pd0->Pd2_OA Oxidative Addition (Vinyl Bromide) Pd2_TM Pd(II) Transmetalation (Vinyl-Pd-Aryl) Pd2_OA->Pd2_TM Transmetalation (Arylboronic Acid) Product Coupled Product + Pd(0) Regeneration Pd2_TM->Product Reductive Elimination Product->Pd0 Catalytic Turnover

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling step.

Stage 2: Saponification to Sodium 4-(3-methyl-2-buten-2-yl)benzoate
  • Preparation : Dissolve the purified methyl 4-(3-methyl-2-buten-2-yl)benzoate (~1.8 g, ~8.8 mmol) in 40 mL of a 1:1 mixture of THF and MeOH in a 100 mL round-bottom flask.

  • Hydrolysis : Cool the solution to 0 °C using an ice bath. Add 1.05 equivalents of a 1.0 M aqueous NaOH solution (approx. 9.2 mL) dropwise over 5 minutes.

    • Causality: Maintaining near-stoichiometric NaOH and low initial temperatures prevents potential side reactions, such as retro-aldol-type cleavages or degradation of the electron-rich aromatic system.

  • Reaction Execution : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4-6 hours.

  • Self-Validation (In-Process) : Monitor by TLC (Hexanes/EtOAc 9:1). The non-polar ester spot should completely disappear, indicating full conversion to the baseline-retained carboxylate salt.

  • Isolation & Lyophilization : Concentrate the mixture under reduced pressure (bath temp < 35 °C) to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with 20 mL of LC-MS grade water and wash once with diethyl ether (20 mL) to remove any unreacted ester or organic trace impurities. Separate the aqueous layer, freeze it completely using a dry ice/acetone bath, and lyophilize for 24-48 hours.

    • Causality: Lyophilization directly isolates the sodium salt as a white, amorphous powder. This completely bypasses the need for an acidic precipitation step, which could compromise the integrity of the tetrasubstituted alkene via protonation.

Analytical Characterization (Expected Data)

To ensure the structural integrity of the synthesized API intermediate, researchers should validate the final lyophilized powder against the following expected NMR parameters:

  • 1 H NMR (400 MHz, D 2​ O) : δ 7.85 (d, J = 8.0 Hz, 2H, Ar-H ortho to carboxylate), 7.20 (d, J = 8.0 Hz, 2H, Ar-H meta to carboxylate), 1.95 (s, 3H, allylic CH 3​ ), 1.80 (s, 3H, allylic CH 3​ ), 1.55 (s, 3H, allylic CH 3​ ).

  • Validation Checkpoint : The total absence of a methyl ester singlet (expected around δ 3.90 ppm) confirms complete saponification. The presence of three distinct allylic methyl singlets (integrating to 3H each) confirms the retention of the tetrasubstituted alkene geometry without hydration or isomerization.

References

  • Probing Competitive Enantioselective Approach Vectors Operating in the Jacobsen−Katsuki Epoxidation: A Kinetic Study of Methyl-Substituted Styrenes. Journal of the American Chemical Society.[Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.[Link]

  • Method for the preparation of an alkali metal benzoate together with benzyl alcohol.
Application

HPLC Method Development and Validation for the Quantification of Sodium 4-(3-methyl-2-buten-2-yl)benzoate

Abstract This application note details the Quality by Design (QbD) approach for developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Sodium 4-(3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the Quality by Design (QbD) approach for developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Sodium 4-(3-methyl-2-buten-2-yl)benzoate. By understanding the amphiphilic nature and acid-base chemistry of the analyte, we establish a self-validating, robust protocol that complies with the latest ICH Q14 and ICH Q2(R2) regulatory guidelines.

Analyte Physicochemical Properties & Chromatographic Causality

Sodium 4-(3-methyl-2-buten-2-yl)benzoate is a functionalized aromatic compound characterized by two distinct structural domains: a highly lipophilic isopentenyl (prenyl-like) side chain and a highly polar carboxylate sodium salt.

The Causality of pH Control: In an aqueous environment, the sodium salt dissociates completely. If chromatographed at a neutral pH, the resulting benzoate anion will exhibit severe electrostatic repulsion against the hydrophobic C18 stationary phase and secondary interactions with residual silanols on the silica matrix. This leads to poor retention (elution near the void volume) and severe peak tailing[1].

To force predictable hydrophobic partitioning, the mobile phase pH must be strictly controlled. The benzoic acid moiety has an estimated pKa​ of ~4.2. By buffering the mobile phase to pH 2.1 (using 0.1% phosphoric acid), the analyte is maintained at more than two pH units below its pKa​ . This suppresses ionization, converting the analyte entirely into its neutral, protonated form: 4-(3-methyl-2-buten-2-yl)benzoic acid. This neutral lipophile interacts strongly and symmetrically with the C18 carbon chain[2].

pHEffect Salt Sodium Salt Form (Ionized, Polar) Buffer Mobile Phase (pH 2.1) Salt->Buffer Dissociation Acid Protonated Acid (Hydrophobic) Buffer->Acid Protonation Retain C18 Retention (Sharp Peak) Acid->Retain Partitioning

Caption: Acid-base equilibrium and the causality of pH-driven C18 retention.

Method Development Strategy (QbD Approach)

In alignment with ICH Q14 (Analytical Procedure Development) [3], the method was developed using a Quality by Design (QbD) framework. Instead of trial-and-error, the Analytical Target Profile (ATP) was defined first to ensure the method's Target Measurement Uncertainty is minimized[4].

  • Stationary Phase Selection: A high-density C18 column (150 mm × 4.6 mm, 5 µm) was selected to provide maximum hydrophobic surface area for the prenyl group[1].

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN has a lower viscosity, which reduces system backpressure, and its higher elution strength sharpens the peak of the bulky prenylated ring[2].

  • Elution Mode: Given that this is an assay for a single primary Active Pharmaceutical Ingredient (API), an isocratic elution profile (60% ACN / 40% Aqueous Buffer) was selected to ensure maximum baseline stability, high-throughput turnaround, and robustness in routine QA/QC environments.

QbD_Workflow ATP 1. Analytical Target Profile (ATP) Define Target Measurement Uncertainty CQA 2. Assess Analyte Properties pKa ~4.2, LogP ~3.5 ATP->CQA Mod 3. Method Optimization pH Control (pH 2.1), C18 Column CQA->Mod DoE 4. Design of Experiments (DoE) Test Flow Rate, % Organic, Temp Mod->DoE MODR 5. Method Operable Design Region (MODR) Established DoE->MODR Val 6. ICH Q2(R2) Validation Specificity, Linearity, Precision MODR->Val

Caption: QbD workflow for HPLC method development from ATP definition to ICH validation.

Experimental Protocol

This protocol is designed as a self-validating system . Every analytical sequence incorporates built-in System Suitability Testing (SST) to continuously verify that the chromatographic environment remains within the Method Operable Design Region (MODR).

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 150 × 4.6 mm, 5 µmProvides optimal hydrophobic retention for the prenyl moiety.
Mobile Phase 60% Acetonitrile : 40% Water (0.1% H3​PO4​ )pH 2.1 suppresses benzoate ionization; ACN ensures sharp peak shape.
Flow Rate 1.0 mL/minBalances optimal Van Deemter linear velocity with acceptable backpressure.
Column Temp. 30 °CStabilizes mobile phase viscosity and ensures reproducible partitioning thermodynamics.
Detection UV at 230 nmCaptures the maximum absorbance ( λmax​ ) of the conjugated benzoate chromophore.
Injection Vol. 10 µLPrevents column overloading while maintaining a high Signal-to-Noise (S/N) ratio.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 400 mL of HPLC-grade Ultra-Pure Water (18.2 MΩ·cm).

  • Add 1.0 mL of 85% Orthophosphoric acid ( H3​PO4​ ) and mix thoroughly. Verify pH is ~2.1.

  • Add 600 mL of HPLC-grade Acetonitrile.

  • Vacuum filter the mixture through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

Step 2: Diluent Preparation

  • Prepare a 50:50 (v/v) mixture of Acetonitrile and Ultra-Pure Water. Note: Using the mobile phase as a diluent can cause negative solvent peaks; a neutral 50:50 mix prevents sample precipitation.

Step 3: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of Sodium 4-(3-methyl-2-buten-2-yl)benzoate Reference Standard (RS) into a 100 mL volumetric flask.

  • Add 70 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with diluent.

Step 4: Sample Preparation

  • Weigh an amount of the sample equivalent to 10.0 mg of the active moiety into a 100 mL volumetric flask.

  • Extract using 70 mL of diluent via sonication (10 minutes).

  • Make up to volume, mix well, and filter through a 0.45 µm PVDF syringe filter into an HPLC vial.

Step 5: Self-Validating Sequence Execution To guarantee data integrity, run the following sequence:

  • Blank (Diluent) - 1 injection (Verifies baseline stability and lack of carryover).

  • Working Standard (100 µg/mL) - 6 injections (Evaluates SST criteria).

  • Unknown Samples - n injections.

  • Bracketing Standard - 1 injection every 10 samples (Ensures no retention time drift occurs during the run).

Method Validation (ICH Q2(R2) Guidelines)

The method validation is executed in strict accordance with the newly revised ICH Q2(R2) guidelines[5], which emphasize a lifecycle approach to analytical procedures[6].

System Suitability Testing (SST) Criteria

Before any sample data is accepted, the system must pass the following self-validating checks based on the 6 standard injections:

SST ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) ~5.5 min (± 2.0% RSD)Indicates pump flow instability or mobile phase evaporation.
Peak Area Precision %RSD ≤ 2.0%Indicates injector malfunction or incomplete sample dissolution.
Tailing Factor ( Tf​ ) ≤ 1.5Indicates secondary silanol interactions (check mobile phase pH).
Theoretical Plates ( N ) ≥ 5,000Indicates column degradation or void volume issues.
ICH Q2(R2) Validation Parameters
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject Blank, Placebo, and Standard.No interfering peaks > 1% of the target analyte peak area at the expected RT[7].
Linearity 5 concentration levels from 50% to 150% of target (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of the 100% response[5].
Accuracy (Recovery) Spiked samples at 80%, 100%, and 120% levels (prepared in triplicate).Mean recovery across all levels must be between 98.0% and 102.0%[5].
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of the calculated assay results ≤ 2.0%[5].
LOD / LOQ Calculated based on the Standard Deviation of the response ( σ ) and the slope ( S ).LOD: S/N≥3 LOQ: S/N≥10 (with demonstrated precision)[8].

Conclusion

By leveraging the pKa​ dynamics of Sodium 4-(3-methyl-2-buten-2-yl)benzoate, this RP-HPLC method forces the analyte into a neutral, hydrophobic state, ensuring robust interaction with the C18 stationary phase. The resulting protocol is highly reproducible, self-validating through strict SST parameters, and fully compliant with ICH Q14 and ICH Q2(R2) lifecycle and validation frameworks.

Sources

Method

Application Note: Preparation and Handling of Sodium 4-(3-methyl-2-buten-2-yl)benzoate Stock Solutions in DMSO

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note Introduction Sodium 4-(3-methyl-2-buten-2-yl)benzoate (the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction

Sodium 4-(3-methyl-2-buten-2-yl)benzoate (the sodium salt of 4-(1,2-dimethylprop-1-enyl)benzoic acid) is a lipophilic small-molecule intermediate frequently utilized in drug discovery and synthetic applications[1]. While the sodium salt formulation improves aqueous solubility relative to its free-acid counterpart, high-concentration stock solutions required for high-throughput screening (HTS) and cell-based assays necessitate the use of a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.

This application note details the critical physicochemical considerations, causal mechanisms of degradation, and a self-validating protocol for preparing stable DMSO stock solutions of Sodium 4-(3-methyl-2-buten-2-yl)benzoate.

Physicochemical Properties & Quantitative Data

To ensure accurate molarity calculations, researchers must account for the sodium salt form of the compound. The quantitative data required for stock preparation is summarized below.

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name Sodium 4-(3-methylbut-2-en-2-yl)benzoate
Free Acid CAS No. 13399-35-4
Molecular Formula C₁₂H₁₃NaO₂
Molecular Weight 212.22 g/mol
Physical State Solid crystalline powder
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Powder Storage -20°C (Desiccated, protected from light)

Table 2: Reconstitution Guide (Mass-to-Volume Calculations)

Target ConcentrationMass of Compound (mg)Required Volume of Anhydrous DMSO (µL)
10 mM 1.00471.2
10 mM 5.002356.0
20 mM 1.00235.6
20 mM 5.001178.0
50 mM 5.00471.2

Formula used: Volume (µL) =[Mass (mg) / Molecular Weight ( g/mol )] / Concentration (M) × 1000

Expertise & Experience: The Causality Behind Experimental Choices

As a Senior Application Scientist, it is critical to understand why specific handling procedures are mandated. Every step in this protocol is designed to mitigate a specific mode of failure:

  • Solvent Selection (Anhydrous DMSO): DMSO is highly hygroscopic and readily absorbs atmospheric moisture[2]. The introduction of water into the solvent dramatically depresses the freezing point of DMSO and decreases the solubility of lipophilic compounds, forcing the solution into a kinetically stable but thermodynamically unstable "metastable" zone[3]. Using strictly anhydrous DMSO prevents premature precipitation.

  • Temperature-Controlled Dissolution: Applying gentle heat (up to 37°C) and sonication provides the kinetic energy required to overcome the lattice energy of the salt[4]. However, temperatures exceeding 40°C are strictly avoided to prevent thermal degradation or isomerization of the isopentenyl-like double bond.

  • Filter Membrane Compatibility: Polytetrafluoroethylene (PTFE) is mandated for sterile filtration. Common biological filters like Cellulose Acetate (CA) or Nylon are chemically incompatible with pure DMSO and will either dissolve or leach extractables into the stock solution.

  • Aliquoting to Prevent Freeze-Thaw Nucleation: Repeated freeze-thaw cycles increase the probability of crystallization from a supersaturated state[3]. By aliquoting the stock into single-use volumes, researchers preserve the thermodynamic stability of the solution and prevent structural degradation[5].

Experimental Workflow Diagram

Workflow Start Equilibrate Powder to Room Temp Weigh Weighing (Analytical Balance) Start->Weigh Solvent Add Anhydrous DMSO (>99.9% purity) Weigh->Solvent Dissolve Vortex & Sonicate (Max 37°C) Solvent->Dissolve QC Visual QC (Check for Particulates) Dissolve->QC Filter Sterile Filtration (0.22 µm PTFE) QC->Filter Aliquot Aliquoting (Amber Vials) Filter->Aliquot Store Storage (-20°C to -80°C) Aliquot->Store

Workflow for the preparation and storage of compound stock solutions in DMSO.

Step-by-Step Protocol & Self-Validating Systems

Phase 1: Preparation and Weighing
  • Equilibration: Remove the vial of Sodium 4-(3-methyl-2-buten-2-yl)benzoate from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

    • Self-Validation Check: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic sodium salt, ruining the anhydrous environment. The vial must be at ambient temperature before opening.

  • Weighing: Using an analytical balance (0.1 mg precision), weigh the desired mass of the compound into a sterile, amber glass vial or a chemical-resistant polypropylene tube[6].

Phase 2: Dissolution and Quality Control
  • Solvent Addition: Under an inert atmosphere (nitrogen or argon stream) if available, add the calculated volume of anhydrous DMSO (see Table 2). Cap the vial tightly.

  • Dissolution: Vortex the mixture vigorously for 30–60 seconds. If the solid does not dissolve immediately, place the vial in an ultrasonic water bath set to 37°C for 5 minutes[4].

  • Visual QC: Hold the vial against both a stark white and a stark black background under bright light.

    • Self-Validation Check: The solution must be 100% optically clear. The presence of a "schlieren" effect or micro-particulates indicates incomplete dissolution, requiring further sonication.

Phase 3: Filtration, Aliquoting, and Storage
  • Sterile Filtration (Optional but Recommended): For cell-based assays, draw the solution into a glass or solvent-resistant syringe. Attach a 0.22 µm PTFE syringe filter and dispense the solution into a new sterile tube.

  • Aliquoting: Dispense the filtered stock solution into single-use amber cryovials (e.g., 50 µL to 100 µL per vial) to minimize future freeze-thaw cycles[6].

  • Storage: Store the aliquots immediately at -20°C for short-term use (≤ 1 month) or -80°C for long-term preservation (up to 6 months)[2].

Post-Thaw Handling

When retrieving an aliquot for an experiment, thaw it at room temperature or warm it briefly at 37°C. Vortex gently to ensure homogeneity before diluting into aqueous assay buffers. Note: The final concentration of DMSO in cell culture media should generally not exceed 0.1% to 0.5% to prevent solvent-induced cytotoxicity[5].

References

  • PubChemLite. "13399-35-4 (C12H14O2) - Compound Summary." Available at: [Link]

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement." Available at:[Link]

  • Selvita. "Compound Management - Sample Preparation and Storage." Available at: [Link]

  • InvivoChem. "Frequently Asked Questions - In Vitro and In Vivo Formulation." Available at:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns and Analytical Protocols for Sodium 4-(3-methyl-2-buten-2-yl)benzoate

Executive Summary & Scientific Rationale Sodium 4-(3-methyl-2-buten-2-yl)benzoate is a highly functionalized aromatic compound characterized by a polar carboxylate salt moiety and a lipophilic, unsaturated alkyl chain (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Sodium 4-(3-methyl-2-buten-2-yl)benzoate is a highly functionalized aromatic compound characterized by a polar carboxylate salt moiety and a lipophilic, unsaturated alkyl chain (a modified prenyl group). Accurate mass spectrometry (MS) characterization of this compound is critical for pharmacokinetic tracking, impurity profiling, and degradation analysis.

This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By systematically exploiting the compound's structural dichotomies, we detail the causality behind its charge-directed and charge-remote fragmentation pathways in both negative and positive electrospray ionization (ESI) modes.

Structural Dynamics and Ionization Causality

The analytical behavior of Sodium 4-(3-methyl-2-buten-2-yl)benzoate is dictated by its formulation as a sodium salt.

  • The Adduct Suppression Challenge: In solution, the sodium salt readily dissociates. However, during the ESI desolvation process, the presence of high sodium concentrations typically leads to the formation of stable sodium adducts ( [M+Na]+ at m/z 213), which resist fragmentation and suppress the diagnostically useful protonated molecular ion ( [M+H]+ )[1].

  • Equilibrium Shifting via Mobile Phase: To force a predictable fragmentation pattern, the experimental design mandates an acidic mobile phase (0.1% Formic Acid). This intentionally shifts the equilibrium, neutralizing the sodium salt into its free acid form. Consequently, this promotes robust [M−H]− formation in negative mode (due to the low pKa of the benzoic acid moiety) and [M+H]+ formation in positive mode (via protonation of the carbonyl oxygen or the electron-rich alkene)[2].

Self-Validating LC-MS/MS Methodology

To ensure absolute data trustworthiness, this methodology operates as a self-validating system . No sample is analyzed without passing three built-in quality control gates:

  • Blank Matrix Injection: Ensures zero carryover and validates that observed m/z peaks are exclusively analyte-derived.

  • System Suitability Test (SST): Injection of an unsubstituted benzoic acid standard to verify mass accuracy (< 5 ppm error) and confirm that the collision cell is properly calibrated for decarboxylation pathways[1].

  • Isotopic Fidelity Check: Algorithmic verification of the M , M+1 ( 13C contribution), and M+2 isotopic distribution against the theoretical model for C12​H13​O2​ [3].

Step-by-Step Analytical Protocol

Step 1: Sample Preparation & Desalting

  • Reconstitute 1.0 mg of Sodium 4-(3-methyl-2-buten-2-yl)benzoate in 1.0 mL of Methanol:Water (50:50, v/v) to ensure complete dissolution of the salt.

  • Dilute the stock solution 1:100 in the initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid). The acidic dilution acts as an in-situ desalting step, protonating the carboxylate and minimizing sodium cluster formation.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reversed-Phase (2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B for 1.0 min; ramp to 95% B over 4.0 min; hold at 95% B for 1.5 min; return to 5% B for 2.0 min re-equilibration.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (ESI-QqQ or Q-TOF)

  • Polarity: Fast polarity switching (ESI+ / ESI-).

  • Capillary Voltage: 3.5 kV (ESI+) / 3.0 kV (ESI-).

  • Desolvation Temperature: 400 °C (to ensure complete vaporization of the aqueous phase).

  • Collision Gas: High-purity Argon. Collision Energy (CE) optimized between 15–35 eV.

Mechanistic Elucidation of Fragmentation Pathways

Negative Ion Mode (ESI-): Charge-Directed Decarboxylation

In ESI-, the molecule ionizes efficiently as the [M−H]− anion at m/z 189.0916 . The negative charge is highly stabilized by the carboxylate resonance. Upon Collision-Induced Dissociation (CID), the dominant, low-energy pathway is the expulsion of carbon dioxide (44.01 Da). This decarboxylation is a ubiquitous and highly diagnostic fragmentation mechanism for benzoic acid derivatives, yielding a resonance-stabilized carbanion ( [C11​H13​]− ) at m/z 145.1017 [1][2]. A secondary, higher-energy cleavage involves the neutral loss of the entire unsaturated alkyl chain as an isoprene-like neutral molecule ( C5​H8​ , 68.06 Da), leaving the core benzoate anion at m/z 121.0290 .

Positive Ion Mode (ESI+): Charge-Remote Alkyl Cleavage

In ESI+, the protonated molecular ion [M+H]+ appears at m/z 191.1072 . While unsubstituted benzoic acids typically exhibit a base peak at m/z 105 (loss of ⋅OH ) or m/z 77 (loss of ⋅COOH )[3][4], the presence of the bulky, tri-substituted 3-methyl-2-buten-2-yl group fundamentally alters the fragmentation hierarchy[5]. Protonation of the electron-rich alkene induces a hydrogen shift, followed by the heterolytic cleavage of the Ar-C bond. Because the resulting tertiary/allylic carbocation is vastly more stable than a phenyl cation, the charge is retained on the alkyl fragment. This yields a highly abundant [C5​H9​]+ carbocation at m/z 69.0704 . Concurrently, protonation of the carboxylic acid leads to the loss of water (18.01 Da), generating a stable acylium ion at m/z 173.0966 [5].

Quantitative Fragmentation Data

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment FormulaMass Error (ppm)Mechanistic Assignment
ESI (-) 189.0916 [M−H]− 145.101743.9899 ( CO2​ ) [C11​H13​]− < 2.0Decarboxylation (Carbanion formation)
ESI (-) 189.0916 [M−H]− 121.029068.0626 ( C5​H8​ ) [C7​H5​O2​]− < 2.5Alkyl chain neutral loss
ESI (+) 191.1072 [M+H]+ 173.096618.0106 ( H2​O ) [C12​H13​O]+ < 2.0Acylium ion formation
ESI (+) 191.1072 [M+H]+ 69.0704122.0368 ( C7​H6​O2​ ) [C5​H9​]+ < 1.5Alkyl cleavage (Carbocation formation)

Visualizing the Analytical Logic

Workflow A Sample Preparation (Acidic Desalting & Dilution) B UHPLC Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (ESI) Polarity Switching B->C D ESI Negative Mode [M-H]- (m/z 189.09) C->D  pH > pKa   E ESI Positive Mode [M+H]+ (m/z 191.11) C->E  pH < pKa   F CID Fragmentation (Collision Gas: Argon) D->F E->F G Data Acquisition & Pathway Analysis F->G

LC-MS/MS analytical workflow and ionization polarity switching logic.

Fragmentation NegPrec Precursor Ion [M-H]- m/z 189.0916 (Carboxylate Anion) NegFrag1 Fragment Ion m/z 145.1017 (Loss of CO2, -44 Da) NegPrec->NegFrag1 CID (-CO2) NegFrag2 Fragment Ion m/z 121.0290 (Loss of C5H8, -68 Da) NegPrec->NegFrag2 CID (-C5H8) PosPrec Precursor Ion [M+H]+ m/z 191.1072 (Protonated Acid) PosFrag1 Fragment Ion m/z 173.0966 (Loss of H2O, -18 Da) PosPrec->PosFrag1 CID (-H2O) PosFrag2 Fragment Ion m/z 69.0704 ([C5H9]+ Carbocation) PosPrec->PosFrag2 CID (Alkyl Cleavage)

Charge-directed CID fragmentation pathways in ESI- and ESI+ modes.

Sources

Method

Application Note: 1H and 13C NMR Spectroscopy Characterization of Sodium 4-(3-methylbut-2-en-2-yl)benzoate

Introduction & Structural Dynamics Sodium 4-(3-methylbut-2-en-2-yl)benzoate is a functionalized aromatic compound featuring a carboxylate salt and a highly substituted prenyl-like side chain. Precise structural character...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

Sodium 4-(3-methylbut-2-en-2-yl)benzoate is a functionalized aromatic compound featuring a carboxylate salt and a highly substituted prenyl-like side chain. Precise structural characterization of this molecule is critical in pharmaceutical quality assurance and drug development.

The structural complexity of this molecule lies in its aliphatic side chain: the 3-methylbut-2-en-2-yl group (also systematically referred to as the 1,2-dimethylprop-1-enyl group). The side chain consists of an α -carbon ( Cα​ ) attached to the phenyl ring and a β -carbon ( Cβ​ ) connected via a double bond. This creates three distinct methyl environments:

  • Meα​ : Attached directly to Cα​ .

  • Meβ(trans)​ : Attached to Cβ​ , positioned trans to the phenyl ring.

  • Meβ(cis)​ : Attached to Cβ​ , positioned cis to the phenyl ring.

Because the compound is a sodium salt, it is highly polar and insoluble in standard non-polar organic solvents like Chloroform-d ( CDCl3​ ). Therefore, Deuterium Oxide ( D2​O ) is the mandatory solvent for this analysis.

Experimental Workflows

The following workflow outlines the logical progression from sample preparation through multidimensional NMR acquisition to final spectral assignment.

NMR_Workflow A 1. Sample Preparation (D2O + TSP, 15-40 mg/mL) B 2. 1D NMR Acquisition (1H & 13C Spectra) A->B C 3. 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) B->C D 4. Data Processing (Apodization, FT, Phase/Baseline) C->D E 5. Spectral Assignment & Structural Verification D->E

Figure 1: Standardized workflow for NMR acquisition and processing.

Sample Preparation Protocol

Causality & Expertise: D2​O is selected to solvate the ionic carboxylate moiety. However, unlike organic solvents, D2​O lacks a carbon-based residual peak for internal referencing. For highly accurate chemical shift referencing in aqueous media, the use of TSP (sodium 3-(trimethylsilyl)propionate- d4​ ) is preferred over TMS due to the latter's complete insolubility in water[1].

Step-by-Step Methodology:

  • Weighing : Accurately weigh 15 mg (for 1H NMR) or 40 mg (for 13C NMR) of the analyte into a clean glass vial.

  • Dissolution : Add 0.6 mL of D2​O (99.9% D) containing 0.05% w/v TSP.

  • Homogenization : Vortex the solution for 30 seconds. Complete dissolution is critical to maintain narrow line widths and optimal magnetic field homogeneity (shimming).

  • Transfer : Transfer the clear solution into a high-quality 5 mm borosilicate NMR tube using a glass Pasteur pipette.

  • Self-Validation Step : Visually inspect the tube for particulates. Any suspension will cause magnetic susceptibility gradients, broadening the NMR signals. Process the first 16 scans of the 1H spectrum to confirm the TSP reference peak is exactly at 0.00 ppm and the integration ratio of aromatic (4H) to aliphatic (9H) protons is precisely 4:9. If the residual HDO peak is observed, it should appear at approximately 4.79 ppm at 25 °C[2].

NMR Acquisition Parameters

  • 1H NMR (1D) : 400 MHz or higher. Use a standard 30° pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds to ensure complete longitudinal relaxation, which is critical for the accurate integration of the methyl versus aromatic protons. Acquire 16 to 64 scans.

  • 13C NMR (1D) : 100 MHz or higher. Use a power-gated decoupling sequence (zgpg30) with WALTZ-16. The use of WALTZ-16 decoupling prevents Nuclear Overhauser Effect (NOE)-induced baseline distortions while maintaining broadband decoupling efficiency. Acquire 1024 to 4096 scans depending on concentration.

  • 2D NMR : Acquire HSQC (for 1-bond C-H correlations), HMBC (for long-range C-H correlations), and NOESY (mixing time ~500 ms) to resolve spatial proximities.

Spectral Interpretation and Assignment Logic

Aromatic Region Analysis

The benzoate ring is para-disubstituted, resulting in a classic AA'BB' spin system that appears as two distinct doublets. The protons ortho to the carboxylate group (H-2, H-6) are deshielded by the electron-withdrawing nature of the −COO− group, shifting them downfield to ~7.85 ppm. Conversely, the protons ortho to the alkyl group (H-3, H-5) are shielded by the electron-donating alkyl chain, appearing around ~7.25 ppm.

Aliphatic Region Analysis (Methyl Differentiation)

The assignment of the three methyl groups requires careful analysis of spatial interactions. The differentiation of the geminal methyl groups relies heavily on the magnetic anisotropy and ring current effects of the adjacent phenyl ring[3].

Because of allylic 1,3-strain, the phenyl ring is forced out of the plane of the alkene. The face of the phenyl ring creates a shielding magnetic cone. The Meβ(cis)​ group, being spatially trapped above/below the face of the phenyl ring, experiences significant shielding and is shifted upfield (~1.50 ppm). The Meβ(trans)​ group is unaffected by this ring current and appears further downfield (~1.80 ppm).

Assignment_Logic A Identify Aromatic Protons (AA'BB' System, 7.2-7.9 ppm) D NOESY Correlation (Aromatic H to cis-Methyl) A->D B Identify Methyl Protons (Singlets, 1.5-2.0 ppm) C HMBC Correlation (Methyls to C_alpha & C_beta) B->C B->D E Differentiate cis/trans Methyls at C_beta via Ring Current C->E F Assign Me_alpha via HMBC to Aromatic C4 C->F D->E

Figure 2: Logical pathway for differentiating the three methyl groups using 2D NMR.

Self-Validation Step: Before utilizing HMBC data for assignment, verify the 1-bond HSQC correlations. The methyl protons (1.5–2.0 ppm) must show cross-peaks to carbons in the 15–25 ppm range, while aromatic protons (7.2–7.9 ppm) must correlate to carbons in the 125–130 ppm range. Any deviation suggests spectral aliasing or improper spectral width setup.

Data Presentation

The expected chemical shifts, multiplicities, and assignment logic are summarized in the tables below.

Table 1: 1H NMR Data Summary (400 MHz, D2​O , 298 K)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
H-2, H-6 7.85d2H8.2Deshielded; ortho to electron-withdrawing −COO−
H-3, H-5 7.25d2H8.2Shielded; ortho to electron-donating alkyl group
Meα​ 1.95q3H1.2Allylic coupling; HMBC correlation to Aromatic C-4
Meβ(trans)​ 1.80dq3H1.2, 1.2No NOE correlation to aromatic protons
Meβ(cis)​ 1.50dq3H1.2, 1.2Shielded by phenyl ring current; strong NOE to H-3/H-5

Note: The methyl groups exhibit fine long-range allylic coupling ( 4J≈1.2 Hz), appearing as finely split multiplets (quartets/doublet of quartets) in high-resolution spectra.

Table 2: 13C NMR Data Summary (100 MHz, D2​O , 298 K)

PositionChemical Shift (ppm)Carbon TypeAssignment Logic
−COO− 175.2CCarboxylate carbonyl
C-4 (Ar) 146.5CAromatic quaternary; attached to alkyl chain
C-1 (Ar) 134.8CAromatic quaternary; attached to −COO−
Cβ​ 133.5CAlkenyl quaternary; fully substituted
Cα​ 131.2CAlkenyl quaternary; attached to phenyl
C-2, C-6 (Ar) 129.6CHAromatic methine; ortho to −COO−
C-3, C-5 (Ar) 128.2CHAromatic methine; meta to −COO−
Meβ(cis)​ 22.4 CH3​ Aliphatic methyl; confirmed via HSQC from 1.50 ppm
Meβ(trans)​ 20.8 CH3​ Aliphatic methyl; confirmed via HSQC from 1.80 ppm
Meα​ 19.5 CH3​ Aliphatic methyl; confirmed via HSQC from 1.95 ppm

References

  • [2] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • [1] Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

  • [3] Park, S. et al. (2011). Investigation of 1H NMR Chemical Shifts of Organic Dye with Hydrogen Bonds and Ring Currents. The Journal of Physical Chemistry A. URL:[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of Sodium 4-(3-methyl-2-buten-2-yl)benzoate

Abstract This document provides a comprehensive guide for the initial in vitro evaluation of Sodium 4-(3-methyl-2-buten-2-yl)benzoate, a prenylated benzoic acid derivative. Prenylated phenols and their derivatives are a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of Sodium 4-(3-methyl-2-buten-2-yl)benzoate, a prenylated benzoic acid derivative. Prenylated phenols and their derivatives are a class of compounds recognized for their diverse biological activities, including potential anti-proliferative and cytotoxic effects.[1][2] The addition of a prenyl group can increase the lipophilicity of a molecule, potentially enhancing its interaction with biological membranes and improving bioavailability.[2] This guide presents a logical workflow, from initial cytotoxicity screening to detailed mechanistic assays, designed to characterize the compound's effects on cancer cell lines. We provide field-proven, step-by-step protocols for assessing cell viability, apoptosis, and cell cycle progression, underpinned by the scientific rationale for each experimental choice.

Compound Profile & Scientific Rationale

Sodium 4-(3-methyl-2-buten-2-yl)benzoate belongs to a class of compounds that has garnered significant interest in drug discovery. Structurally similar molecules, such as other prenylated phenolics and benzoic acid derivatives, have demonstrated anti-cancer properties.[3][4] For instance, 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA), a related fungal metabolite, has been shown to inhibit cell-cycle progression in HeLa cells by activating p21 and inhibiting cyclin D1 expression.[5] Benzoic acid derivatives have also been identified as potential inhibitors of histone deacetylases (HDACs), which can lead to cancer cell growth inhibition.[6]

Based on this existing evidence, a primary hypothesis is that Sodium 4-(3-methyl-2-buten-2-yl)benzoate may exert anti-proliferative effects on cancer cells by inducing cell cycle arrest or apoptosis. The protocols outlined herein are designed to systematically test this hypothesis.

Compound Attribute Information
Chemical Name Sodium 4-(3-methyl-2-buten-2-yl)benzoate
Synonyms Sodium 4-prenylbenzoate
Molecular Formula C₁₂H₁₃NaO₂
Molecular Weight 228.22 g/mol
Structural Features Contains a benzoate core, known for various biological activities, and a prenyl (3-methyl-2-buten-2-yl) group, which often enhances lipophilicity and cell membrane interaction.[2]

Recommended Experimental Workflow

A logical, tiered approach is essential for efficiently characterizing a novel compound. We recommend starting with a broad assessment of cytotoxicity to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare Compound Stock & Working Solutions C Protocol 1: MTT Cell Viability Assay A->C B Select & Culture Cancer Cell Lines B->C D Determine IC50 Value (50% Inhibitory Concentration) C->D Data Analysis E Protocol 2: Apoptosis Assay (Annexin V / PI Staining) D->E If cytotoxic, investigate mechanism F Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining) D->F G Synthesize Findings & Propose Mechanism E->G F->G

Caption: Recommended workflow for in vitro characterization.

Detailed Application Protocols

Protocol 1: Cell Viability and Proliferation (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Sodium 4-(3-methyl-2-buten-2-yl)benzoate

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[10]

  • Microplate reader capable of measuring absorbance at 570 nm.[11]

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (see table below) in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare a series of dilutions of Sodium 4-(3-methyl-2-buten-2-yl)benzoate in culture medium. A common starting range is 0.1, 1, 10, 50, 100, and 200 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, used for the compound) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[10] Visually confirm the formation of purple precipitate in the control wells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[8]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Cell Line Example Cancer Type Seeding Density (cells/well)
MCF-7 Breast Adenocarcinoma5,000 - 10,000
HeLa Cervical Cancer2,000 - 5,000
A549 Lung Carcinoma3,000 - 7,000
HepG2 Hepatocellular Carcinoma8,000 - 15,000
Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues.[13] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask. Treat with Sodium 4-(3-methyl-2-buten-2-yl)benzoate at concentrations around the determined IC₅₀ for the desired time. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method like EDTA to detach them and preserve membrane integrity.[15]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes and resuspending the pellet.[12]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[15]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Cells in early apoptosis.

  • Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.

  • Annexin V (-) / PI (+): Necrotic cells (rarely seen, often indicates mechanical damage).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the DNA content within a cell population. Propidium Iodide (PI) is a stoichiometric dye that intercalates into the major groove of double-stranded DNA.[16] The fluorescence intensity emitted by PI is directly proportional to the amount of DNA. This allows for the differentiation of cells in the major phases of the cell cycle: G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content).[17]

Materials:

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 3.8 mM sodium citrate in PBS).[16]

  • RNase A solution (100 µg/mL in PBS).[18]

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (1-2 x 10⁶ cells are sufficient).

  • Fixation: Wash the cell pellet once with PBS. Resuspend the pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[19] Fix for at least 1 hour at 4°C. Cells can be stored at -20°C in ethanol for several weeks.[16]

  • Washing: Centrifuge the fixed cells (a higher speed, ~800 x g, may be needed) and wash twice with PBS to remove the ethanol.[18]

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS. Add 5 µL of 100 µg/mL RNase A. PI also binds to double-stranded RNA, so this step is crucial for DNA-specific staining.[17] Incubate for 30 minutes at 37°C.

  • PI Staining: Add 500 µL of PI staining solution to the cells. Incubate for 15-30 minutes at room temperature, protected from light.[19]

  • Analysis: Analyze the samples by flow cytometry. Acquire data on a linear scale and use a doublet discrimination gate to exclude cell clumps.[19]

Data Interpretation:

  • Analyze the resulting DNA content histogram.

  • An increase in the percentage of cells in the G0/G1 or G2/M phase, accompanied by a decrease in other phases, indicates cell cycle arrest at that checkpoint.

  • A peak to the left of the G0/G1 peak (the "sub-G1" peak) represents apoptotic cells with fragmented DNA.

Hypothesized Mechanism of Action

Based on literature for structurally related compounds[5][6], we propose a potential mechanism by which Sodium 4-(3-methyl-2-buten-2-yl)benzoate may induce cell cycle arrest. The compound could potentially inhibit upstream regulators, leading to the upregulation of cyclin-dependent kinase inhibitors like p21. This, in turn, would inhibit the activity of Cyclin/CDK complexes, preventing the cell from transitioning from the G1 to the S phase.

G compound Sodium 4-(3-methyl-2-buten-2-yl)benzoate target Upstream Target (e.g., Kinase, HDAC) compound->target Inhibition? p21 p21 (CDK Inhibitor) Expression Upregulated target->p21 Inhibition of repression cyclin_cdk Cyclin D / CDK4/6 Complex p21->cyclin_cdk Inhibits arrest G1 Phase Arrest p21->arrest proliferation Cell Proliferation cyclin_cdk->proliferation Promotes G1/S Transition

Sources

Method

Application Note: In Vivo Dosing Guidelines for Sodium 4-(3-methyl-2-buten-2-yl)benzoate in Murine Models

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Pharmacokinetic Guide Introduction & Rationale Sodium 4-(3-methyl-2-buten-2-yl)benzoate is a highly lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Pharmacokinetic Guide

Introduction & Rationale

Sodium 4-(3-methyl-2-buten-2-yl)benzoate is a highly lipophilic, prenylated derivative of sodium benzoate. The parent compound, sodium benzoate, is widely recognized as a D-amino acid oxidase (DAAO) inhibitor with therapeutic potential in neurodegenerative conditions, demonstrating efficacy in [1] and [2]. However, the high aqueous solubility of standard sodium benzoate limits its blood-brain barrier (BBB) penetrance, necessitating high clinical and preclinical doses to achieve central nervous system (CNS) target engagement.

The addition of the 3-methyl-2-buten-2-yl (prenyl-like) moiety fundamentally alters the molecule's pharmacokinetic profile. This structural modification increases the partition coefficient (LogP), driving enhanced BBB permeability. Consequently, this allows for lower efficacious dosing in murine models but requires specialized formulation strategies to prevent in vivo precipitation and mitigate potential lipotoxicity linked to the[3].

Pharmacokinetics & Metabolic Fate

Understanding the causality behind the dosing regimen requires analyzing the compound's metabolic fate. Standard sodium benzoate is rapidly metabolized in the liver via [4], which is subsequently excreted by the kidneys.

The prenylated tail of Sodium 4-(3-methyl-2-buten-2-yl)benzoate introduces steric hindrance, partially shifting clearance from rapid glycine conjugation toward CYP450-mediated oxidation. This extends the plasma half-life and provides sustained target engagement in the CNS, while requiring careful dose titration to avoid hepatic accumulation.

G Admin Sodium 4-(3-methyl-2-buten-2-yl)benzoate (PO / IP Administration) SysCirc Systemic Circulation (Extended Half-Life) Admin->SysCirc Absorption BBB Blood-Brain Barrier (Enhanced Permeability) SysCirc->BBB Lipophilic Prenyl Group Liver Hepatic Metabolism (Shifted CYP450 / Glycine) SysCirc->Liver Hepatic Clearance CNS CNS Target (DAAO Inhibition / Nrf2) BBB->CNS Target Engagement Excretion Renal Excretion (Hippuric Acid Derivatives) Liver->Excretion Metabolite Elimination

Fig 1. PK distribution and metabolic pathway of prenylated sodium benzoate in murine models.

Formulation Matrix & Data Presentation

Because of its amphiphilic nature (a hydrophilic sodium carboxylate head and a lipophilic prenyl tail), improper formulation can lead to micellar aggregation or tissue necrosis at the injection site. Table 1 outlines the validated formulation strategies, and Table 2 summarizes the recommended dosing regimens based on the experimental endpoint.

Table 1: Formulation Matrix

Vehicle CompositionSolubilization MechanismRecommended RouteCausality / Notes
100% 0.9% Saline Ionic dissociationPO, IVMay cause precipitation of the lipophilic prenyl tail at high concentrations (>10 mg/mL).
5% Tween-80 in Saline Micellar encapsulationIP, POPrevents tissue necrosis at the injection site by shielding the lipophilic moiety.
5% DMSO + 95% Saline Co-solvent disruptionIV (Slow Infusion)Enhances solubility for high-dose toxicity studies; requires slow administration to prevent hemolysis.

Table 2: Recommended Dosing Regimens in Murine Models

Experimental ApplicationDose Range (mg/kg)FrequencyRouteRationale
Neuropharmacology 10 – 30Once DailyIPLower dose required compared to standard sodium benzoate due to enhanced BBB permeability.
Oxidative Stress (Nrf2) 30 – 50Twice DailyPOMaintains steady-state plasma concentrations for chronic signaling modulation.
Maximum Tolerated Dose 150 – 250Single DoseIPEvaluates acute hepatic clearance limits and potential lipotoxicity.

Experimental Protocols: Step-by-Step Methodologies

To ensure self-validating and reproducible results, the following protocols detail the administration of the compound via Intraperitoneal (IP) and Oral Gavage (PO) routes, strictly adhering to[5].

Protocol A: Intraperitoneal (IP) Administration

Causality: IP injection provides rapid systemic absorption while bypassing immediate gastrointestinal degradation, making it ideal for lipophilic benzoate derivatives that may irritate the gastric mucosa.

  • Vehicle Preparation: Prepare a solution of 5% Tween-80 in 0.9% sterile saline.

    • Self-Validation: The solution must be completely clear. Any cloudiness indicates incomplete micelle formation and requires further sonication.

  • Compound Solubilization: Dissolve Sodium 4-(3-methyl-2-buten-2-yl)benzoate to a final concentration of 5 mg/mL. Vortex for 60 seconds.

  • pH Adjustment: Verify the pH is between 7.2 and 7.4.

    • Causality: Acidic or highly basic solutions will cause chemical peritonitis, confounding behavioral assays and triggering inflammation.

  • Restraint & Site Selection: Secure the mouse by the scruff, exposing the ventral abdomen. Tilt the head slightly downward to allow abdominal organs to shift cranially, significantly reducing the risk of visceral puncture[5]. Identify the lower right or left abdominal quadrant.

  • Insertion & Self-Validation: Insert a 27G needle at a 30-degree angle.

    • Critical Step: Gently aspirate the syringe plunger. If fluid (blood or green/yellow enteric contents) enters the hub, withdraw immediately and discard the needle. This self-validating step ensures the needle is safely in the peritoneal cavity and not inside the bowel or a blood vessel.

  • Administration: Inject the calculated volume (maximum 10 mL/kg; e.g., 200 µL for a 20 g mouse) at a steady rate[5].

  • Post-Injection Monitoring: Withdraw the needle and observe the animal for 5 minutes for signs of acute distress or writhing.

Protocol B: Oral Gavage (PO)

Causality: PO administration mimics clinical dietary intake and is preferred for chronic dosing studies evaluating steady-state Nrf2 modulation.

  • Preparation: Formulate the compound in 100% sterile water or 0.9% saline (up to 10 mg/mL).

  • Measurement: Measure the distance from the tip of the mouse's nose to the last rib using a stainless-steel bulb-tipped gavage needle (20G to 22G). Mark this depth on the needle to prevent over-insertion.

  • Restraint: Immobilize the mouse firmly by the scruff to align the esophagus and trachea vertically.

  • Insertion & Self-Validation: Introduce the bulb tip into the diastema (the gap between incisors and molars) and gently glide it over the tongue.

    • Validation: The needle should drop into the esophagus using only gravity. If resistance is met, or if the animal gasps or struggles violently, withdraw immediately—this indicates inadvertent tracheal intubation.

  • Administration: Deliver the dose (maximum 10 mL/kg) smoothly to prevent gastric rupture[5]. Monitor the animal closely for 10 minutes post-procedure for signs of regurgitation or aspiration.

References

  • Title: Administration of substances to laboratory animals: routes of administration and factors to consider Source: Journal of the American Association for Laboratory Animal Science (PubMed Central) URL: [Link]

  • Title: Endogenous antioxidants predicted outcome and increased after treatment: A benzoate dose-finding, randomized, double-blind, placebo-controlled trial for Alzheimer's disease Source: Psychiatry and Clinical Neurosciences (PubMed) URL: [Link]

  • Title: Precision Medicine of Sodium Benzoate for the Treatment of Behavioral and Psychological Symptoms of Dementia Source: Neuropsychiatric Disease and Treatment (Dove Press) URL: [Link]

  • Title: Sodium Benzoate Induces Fat Accumulation and Reduces Lifespan via the SKN-1/Nrf2 Signaling Pathway: Evidence from the Caenorhabditis elegans Model Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: An Overview on the Effects of Sodium Benzoate as a Preservative in Food Products Source: Biotechnology and Health Sciences (CORE) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield and purity of Sodium 4-(3-methyl-2-buten-2-yl)benzoate

Technical Support Center: Troubleshooting the Synthesis of Sodium 4-(3-methyl-2-buten-2-yl)benzoate Overview As a Senior Application Scientist, I frequently encounter challenges in synthesizing highly sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of Sodium 4-(3-methyl-2-buten-2-yl)benzoate

Overview As a Senior Application Scientist, I frequently encounter challenges in synthesizing highly sterically hindered active pharmaceutical ingredients (APIs) and their intermediates. Sodium 4-(3-methyl-2-buten-2-yl)benzoate contains a bulky 1,2-dimethylprop-1-enyl moiety. The most scalable synthetic route involves the Suzuki-Miyaura cross-coupling of methyl 4-iodobenzoate with (3-methyl-2-buten-2-yl)boronic acid pinacol ester, followed by saponification. However, this route is notorious for poor yields and difficult impurity profiles. This guide provides self-validating protocols and mechanistic troubleshooting to guarantee high yield and API-grade purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my cross-coupling step stall at <30% yield, and how can I improve it? A1: The primary bottleneck is the transmetalation step of the catalytic cycle. The bulky alpha-methyl group on the (3-methyl-2-buten-2-yl)boronic ester severely impedes the transfer of the alkenyl group to the Pd(II) complex, a phenomenon well-documented for bulky vinyl groups . Causality & Solution: Switch from standard catalysts like Pd(PPh3)4 to a highly active system using Pd(OAc)2 with the SPhos ligand. SPhos is a dialkylbiaryl phosphine whose electron-rich, bulky framework accelerates transmetalation and reductive elimination, even with highly hindered substrates .

Q2: I am seeing significant amounts of protodeboronation (loss of the boronic ester). How do I prevent this? A2: Protodeboronation competes with transmetalation when the reaction is too slow or the aqueous environment is too harsh. Causality & Solution: Use a biphasic system with a highly soluble, strong base like K3PO4 in THF/H2O (10:1 v/v). The high concentration of K3PO4 rapidly forms the reactive boronate "ate" complex, pushing the equilibrium toward transmetalation before the C-B bond can hydrolyze.

Q3: How do I eliminate Palladium contamination in the final sodium salt to meet API limits (<10 ppm)? A3: Standard aqueous workups are insufficient for removing tightly bound Pd-phosphine complexes. Causality & Solution: Treat the organic phase of the intermediate ester with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). The high affinity of the thiol groups for Pd ensures near-quantitative removal. This is a self-validating step: successful scavenging is visually confirmed when the organic layer transitions from a dark brown tint to pale yellow or colorless.

Q4: During saponification, I observe isomerization or degradation of the double bond. What is the cause? A4: Harsh basic conditions combined with high temperatures and dissolved oxygen can cause allylic oxidation or double-bond migration. Causality & Solution: Conduct the saponification at a strictly controlled 40°C using degassed solvents and exactly 1.05 equivalents of NaOH. Avoiding excess base prevents residual alkalinity from degrading the product during isolation.

Mechanistic Visualization

CatalyticCycle Pd0 Pd(0) / SPhos Active Catalyst OxAdd Oxidative Addition (Methyl 4-iodobenzoate) Pd0->OxAdd Ar-I TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (Coupled Ester) TransMet->RedElim Alkenyl Transfer RedElim->Pd0 Release Product Solution Intervention: Add K3PO4 & H2O to boost boronate activation Solution->TransMet

Fig 1. Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck and ligand intervention.

Quantitative Data: Optimization of Suzuki-Miyaura Coupling

Table 1: Impact of Catalyst and Base Selection on Yield and Purity

Catalyst SystemBase / SolventTemp (°C)Yield (%)Purity (HPLC %)Key Observation
Pd(PPh3)4Na2CO3 / Toluene:H2O902885.0High protodeboronation, sluggish conversion.
Pd(dppf)Cl2K2CO3 / Dioxane:H2O904590.2Incomplete transmetalation.
Pd(OAc)2 / SPhos K3PO4 / THF:H2O 70 89 98.5 Rapid coupling, minimal side-reactions.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(3-methyl-2-buten-2-yl)benzoate

  • Preparation: In a rigorously dried, argon-flushed flask, charge methyl 4-iodobenzoate (1.0 eq), (3-methyl-2-buten-2-yl)boronic acid pinacol ester (1.2 eq), Pd(OAc)2 (0.02 eq), and SPhos (0.04 eq).

  • Solvent Addition: Add degassed THF (10 volumes). Causality: Degassing prevents Pd(0) oxidation, ensuring the catalytic cycle initiates efficiently without catalyst poisoning.

  • Base Addition: Add a degassed aqueous solution of K3PO4 (3.0 eq in 1 volume H2O).

  • Reaction: Heat the biphasic mixture to 70°C for 4 hours.

    • Self-Validation: Perform TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active starting material (Rf ~0.6) and appearance of a new spot (Rf ~0.7) confirms reaction completion.

  • Scavenging: Cool to room temperature, dilute with EtOAc, and wash with water. To the organic phase, add SiliaMetS Thiol (5 equivalents relative to Pd). Stir at 50°C for 2 hours.

    • Self-Validation: The organic phase will turn from dark brown to pale yellow, confirming quantitative Pd sequestration.

  • Isolation: Filter through Celite, concentrate under reduced pressure, and purify via short-path silica plug to yield the intermediate ester.

Protocol 2: Saponification to Sodium 4-(3-methyl-2-buten-2-yl)benzoate

  • Hydrolysis: Dissolve the intermediate ester in degassed Ethanol (5 volumes). Add exactly 1.05 equivalents of aqueous NaOH (1M).

  • Heating: Stir at 40°C for 3 hours. Causality: The mild temperature prevents double-bond migration while ensuring complete ester cleavage.

    • Self-Validation: The reaction mixture will transition from a cloudy suspension to a completely clear, homogeneous solution as the highly soluble sodium salt forms.

  • Solvent Exchange & Crystallization: Concentrate the mixture under vacuum to remove Ethanol. Redissolve the aqueous residue in a minimum amount of hot Isopropanol (IPA). Slowly add cold water (anti-solvent) until the cloud point is reached.

  • Collection: Cool to 0-5°C to maximize precipitation. Filter the white crystalline solid, wash with ice-cold IPA/Water (1:1), and dry under high vacuum at 35°C.

    • Self-Validation: The final pH of a 1% aqueous solution of the isolated product should be between 8.5 and 9.0, confirming the absence of excess free NaOH.

Process Workflow

Workflow Step1 Step 1: Suzuki Coupling Pd(OAc)2, SPhos, K3PO4 Step2 Step 2: Pd Scavenging Thiol-functionalized Silica Step1->Step2 Step3 Step 3: Saponification NaOH, EtOH/H2O, 40°C Step2->Step3 Step4 Step 4: Crystallization IPA/Water Anti-solvent Step3->Step4

Fig 2. Optimized workflow for synthesizing high-purity Sodium 4-(3-methyl-2-buten-2-yl)benzoate.

References

  • Guan, W., Liao, J., & Watson, M. P. (2018). Vinylation of Benzylic Amines via C–N Bond Functionalization of Benzylic Pyridinium Salts. Synthesis, 50(16), 3231-3237. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Sodium 4-(3-methyl-2-buten-2-yl)benzoate Precipitation in Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles of dosing lipophilic salts in complex biological matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles of dosing lipophilic salts in complex biological matrices.

Sodium 4-(3-methyl-2-buten-2-yl)benzoate is a sodium salt of a prenylated benzoic acid derivative. While the sodium salt form is highly soluble in pure water, researchers consistently observe rapid precipitation ("crashing out") when introducing it to standard cell culture media like DMEM or RPMI. This guide deconstructs the chemical causality behind this phenomenon and provides field-proven, self-validating protocols to ensure stable, reproducible dosing in your assays.

Mechanistic Causality: Why Does It Precipitate?

To troubleshoot precipitation, we must first understand the thermodynamic and kinetic forces at play when this compound enters a physiological buffer. The precipitation is driven by two primary mechanisms:

  • Divalent Cation Complexation (Ion Exchange): Cell culture media are rich in divalent cations. For example, standard DMEM contains approximately 1.8 mM Ca²⁺ and 0.8 mM Mg²⁺. When the water-soluble sodium salt of the benzoate is introduced, it undergoes rapid ion exchange. The resulting calcium or magnesium 4-(3-methyl-2-buten-2-yl)benzoate complexes are highly insoluble. The lipophilic prenyl tail (3-methyl-2-buten-2-yl) drives hydrophobic aggregation, while the calcium-carboxylate bridge forms a rigid, insoluble crystalline lattice [3].

  • pH-Dependent Protonation: The carboxylate headgroup has a pKa of approximately 4.0–5.0. In microenvironments where the media pH drops (e.g., due to rapid cellular metabolism or localized solvent acidification), the carboxylate becomes protonated. The resulting free acid is entirely devoid of a permanent charge, making the highly hydrophobic prenyl tail the dominant structural feature, leading to immediate amorphous precipitation.

Mechanism A Sodium 4-(3-methyl-2-buten-2-yl)benzoate (Water Soluble) B Addition to Cell Culture Media (DMEM/RPMI) A->B C High Ca²⁺ / Mg²⁺ Concentration (Ion Exchange) B->C Divalent Cations D pH Drop (Cellular Metabolism) B->D Acidification E Calcium/Magnesium Salt Precipitate (Insoluble) C->E F Free Acid Precipitate (Hydrophobic) D->F

Mechanism of Sodium 4-(3-methyl-2-buten-2-yl)benzoate precipitation in cell culture media.

Troubleshooting FAQs

Q1: I prepared a 10 mM stock in pure water. It was perfectly clear, but it immediately turned cloudy when pipetted into DMEM. How do I fix this? A1: You are observing calcium carboxylate precipitation. Because your stock is aqueous, the compound is fully ionized and highly reactive to the Ca²⁺ in the DMEM. To resolve this, you must either shield the lipophilic tail using a complexing agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [1] or utilize a solvent-shift method where the compound is added dropwise to media pre-warmed to 37°C and supplemented with Fetal Bovine Serum (FBS). The albumin in FBS acts as a natural carrier protein for lipophilic molecules.

Q2: Can I just dissolve the compound in 100% DMSO and add it directly to the cells? A2: While the compound is highly soluble in DMSO, direct addition of a concentrated DMSO stock to aqueous media often causes "solvent shock." The compound exceeds its thermodynamic solubility limit at the diffusion interface before it can disperse. Furthermore, the final DMSO concentration in your culture must remain ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptional effects [2]. If you must use DMSO, employ a serial dilution strategy (see Protocol B).

Q3: How does 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) prevent precipitation, and is it safe for my cells? A3: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic 3-methyl-2-buten-2-yl tail, sterically hindering the carboxylate group from interacting with calcium ions and preventing hydrophobic aggregation. HP-β-CD is highly biocompatible; mammalian cells can tolerate concentrations up to 1–2% (w/v) in serum-supplemented media, and 0.5–1% in serum-free media [1].

Quantitative Parameters & Tolerances

To ensure reproducibility, adhere to the established solubility limits and solvent tolerances summarized below.

ParameterRecommended Limit / ValueMechanistic Rationale
Max DMSO Concentration ≤ 0.1% (v/v)Prevents cellular toxicity and lipid membrane perturbation [2].
Max HP-β-CD (Serum Media) 1.0% - 2.0% (w/v)Safe upper limit for standard adherent/suspension cells [1].
Max HP-β-CD (Serum-Free) 0.5% - 1.0% (w/v)Serum-free cells are more sensitive to osmotic shifts [1].
Optimal Media Temp 37°CEnhances kinetic solubility during the critical dilution phase.
Molar Ratio (Drug:CD) 1:2 to 1:5Ensures complete inclusion of the prenyl tail into the cavity.

Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Highly Recommended)

This is a self-validating protocol. If the complexation is successful, the solution will remain optically clear upon addition to high-calcium media.

Materials:

  • Sodium 4-(3-methyl-2-buten-2-yl)benzoate

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile PBS (pH 7.4) or pure cell culture water

Step-by-Step Methodology:

  • Calculate Molar Ratios: Weigh out the compound and HP-β-CD at a 1:5 molar ratio. (The excess cyclodextrin drives the equilibrium toward complete inclusion).

  • Dry Mixing: Combine the dry powders in a sterile microcentrifuge tube.

  • Aqueous Solvation: Add sterile PBS (pH 7.4) to achieve your desired stock concentration (e.g., 5 mM).

  • Thermal & Acoustic Agitation: Vortex vigorously for 60 seconds. Place the tube in a 37°C sonicating water bath for 15–30 minutes until the solution is completely optically clear.

  • Validation & Sterilization: Pass the solution through a 0.22 µm PES syringe filter. Self-Validation Check: If resistance is high during filtration, incomplete complexation has occurred; repeat step 4.

  • Media Addition: Dilute the filtered stock directly into your pre-warmed (37°C) cell culture media.

Workflow S1 Weigh Compound & HP-β-CD S2 Dissolve in Aqueous Buffer S1->S2 S3 Sonicate/Heat (37°C) S2->S3 S4 Sterile Filter (0.22 µm) S3->S4 S5 Add to Pre-warmed Culture Media S4->S5

Workflow for preparing stable HP-β-CD inclusion complexes for cell culture.

Protocol B: Optimized Solvent-Shift Addition (DMSO Method)

Use this protocol only if cyclodextrins interfere with your specific assay (e.g., cholesterol efflux assays).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to create a highly concentrated stock (e.g., 10 mM). Ensure complete dissolution.

  • Media Pre-warming: Warm the complete cell culture media (must contain ≥10% FBS) to 37°C. The albumin in FBS is critical for binding the lipophilic compound before it can precipitate.

  • Serial Dilution (The "Shift"): Do not add the DMSO stock directly to the final culture volume. Instead, take 1 mL of the pre-warmed media and place it in a separate tube.

  • Dropwise Addition: While vortexing the 1 mL media aliquot at medium speed, add the required volume of DMSO stock dropwise.

  • Final Integration: Immediately transfer this 1 mL intermediate solution into your final bulk media volume. Ensure the final DMSO concentration is ≤ 0.1%.

References

  • PLOS ONE. "The diversity of cellular systems involved in carbonate precipitation." PLOS ONE Journal, 2019. Available at:[Link]

Troubleshooting

Preventing thermal degradation of Sodium 4-(3-methyl-2-buten-2-yl)benzoate during storage

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and analytical chemists handling Sodium 4-(3-methyl-2-buten-2-yl)benzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and analytical chemists handling Sodium 4-(3-methyl-2-buten-2-yl)benzoate . Because this active pharmaceutical ingredient (API) intermediate features both a highly hygroscopic sodium carboxylate moiety and an electron-rich, sterically hindered alkene side chain, it is highly susceptible to a triad of degradation pathways: auto-oxidation, thermal polymerization, and moisture-induced hydrolysis.

This document provides a mechanistic breakdown of these vulnerabilities, field-proven troubleshooting FAQs, and self-validating standard operating procedures (SOPs) to ensure absolute structural integrity during storage and handling.

Mechanistic Overview of Degradation

To effectively prevent degradation, one must first understand the structural liabilities of the molecule. The 3-methyl-2-buten-2-yl group contains highly reactive allylic hydrogen atoms. When exposed to ambient conditions, thermal energy drives the homolytic cleavage of these allylic C-H bonds, leading to radical cascades and structural collapse[1].

DegradationPathways API Sodium 4-(3-methyl-2-buten-2-yl)benzoate (Intact API) Thermal Thermal Stress (> 25°C) API->Thermal Heat Oxidative Oxidative Stress (O2 Exposure) API->Oxidative O2 Moisture Moisture (High RH%) API->Moisture H2O Polymer Oligomerization & Cross-linking Thermal->Polymer Radical Initiation Peroxide Allylic Hydroperoxides (Auto-oxidation) Oxidative->Peroxide ROS attack Hydrate Deliquescence & Salt Hydrolysis Moisture->Hydrate Hygroscopic salt Peroxide->Polymer Chain Propagation

Figure 1: Primary degradation pathways of prenylated benzoates under environmental stress.

Troubleshooting & FAQs

Q1: Why does the white powder turn yellow or brown after a few days on the benchtop, and how do I prevent it? A: Discoloration is a visual indicator of conjugated oligomer formation. Under ambient oxygen and light, the allylic positions on the alkene side chain undergo auto-oxidation to form hydroperoxides[1]. Even moderate thermal energy at room temperature provides the activation energy for the homolytic cleavage of these peroxides, initiating a radical polymerization cascade[2]. Solution: Handle the compound exclusively under an inert Argon atmosphere and store it in amber vials to block photo-initiation.

Q2: My sample has formed hard clumps and no longer dissolves completely in water. What happened? A: This is a dual-factor degradation caused by the compound's ionic nature. As a sodium salt, it is highly hygroscopic. When exposed to ambient humidity, it deliquesces (absorbs moisture until it dissolves in its own water of hydration). This localized micro-aqueous environment facilitates partial hydrolysis of the benzoate salt into the free benzoic acid derivative, which is significantly less soluble in water[3]. Furthermore, the trapped moisture acts as a plasticizer that accelerates the thermal degradation of the alkene side chain[4].

Q3: My 1 H-NMR shows a decrease in the integration of the methyl groups on the alkene, along with new broad baseline peaks. Is the compound isomerizing? A: Yes. The 3-methyl-2-buten-2-yl group can undergo thermally induced double-bond migration to form a more thermodynamically stable conjugated system with the aromatic ring, or it can cross-link. The broad peaks in your NMR are indicative of polymeric byproducts. Maintaining strict temperature control (<-20°C) is mandatory to suppress the kinetic pathways of these rearrangements[4].

Self-Validating Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Cryo-Storage Workflow

Objective: Isolate the API from the triad of degradation (heat, oxygen, and moisture) using a verifiable containment system.

  • Step 1: High-Vacuum Lyophilization. Dry the sodium salt under high vacuum (<0.1 mbar) for 12 hours.

    • Causality: Removing residual water eliminates the plasticizing effect that lowers the activation energy for thermal degradation.

  • Step 2: Aliquoting. Transfer the dried powder into pre-weighed, amber borosilicate glass vials.

    • Causality: Amber glass blocks UV/Vis light, preventing photo-induced radical initiation at the allylic carbons.

  • Step 3: Argon Blanketing. Purge the vial headspace with heavy Argon gas for 30 seconds.

    • Causality: Argon is significantly denser than air and nitrogen; it sinks to form a protective physical blanket over the solid, displacing oxygen and preventing hydroperoxide formation.

  • Step 4: Sealing & Desiccation. Seal the vials with PTFE-lined caps and place them in a secondary vacuum desiccator containing indicating Drierite (CaSO 4​ ). Store at -20°C.

  • Step 5: Gravimetric Validation (Self-Validation Step). Record the exact mass of the sealed vial to 0.1 mg precision. Before utilizing the sample for future experiments, re-weigh the vial.

    • Validation Logic: A mass increase of >0.5 mg definitively indicates seal failure and moisture ingress, instantly invalidating the sample's integrity before you waste time on failed downstream reactions.

Protocol 2: Accelerated Stability & Degradation Mechanism Testing

Objective: Determine the shelf-life and empirically validate the specific degradation mechanism (oxidative vs. thermal).

  • Step 1: Matrix Preparation. Prepare 10 mg aliquots in four distinct environments: (A) Clear vial + Ambient Air, (B) Amber vial + Ambient Air, (C) Amber vial + Argon, (D) Deliberate H 2​ O 2​ exposure (Reference Standard).

  • Step 2: Thermal Cycling. Incubate samples at 4°C, 25°C, and 40°C in a controlled environmental chamber for 14 days.

  • Step 3: HPLC-UV Analysis. Dissolve samples in anhydrous acetonitrile and run on a C18 column.

    • Causality: The intact API will elute as a sharp peak. Polymerized degradants will appear as a broad hump at higher retention times due to increased hydrophobicity.

  • Step 4: Chromatographic Validation (Self-Validation Step). Compare the retention times of the stressed samples against the H 2​ O 2​ Reference Standard.

    • Validation Logic: If the degradant peaks in your thermal samples do not match the purely oxidized reference standard, you have successfully proven that your failure mechanism is thermally driven polymerization rather than simple auto-oxidation.

Quantitative Stability Data

The following matrix summarizes the expected degradation kinetics based on environmental exposure.

Table 1: Accelerated Stability Matrix for Sodium 4-(3-methyl-2-buten-2-yl)benzoate

Storage ConditionAtmosphereRelative Humidity (RH)Expected Half-Life ( t1/2​ )Primary Degradant Profile
-20°C, Amber Vial Argon< 5%> 24 monthsNone (Stable API)
4°C, Clear Vial Ambient Air40%~ 6 monthsAllylic Hydroperoxides
25°C, Amber Vial Ambient Air60%~ 4 weeksOligomers & Isomers
40°C, Clear Vial Ambient Air75%< 72 hoursFree Benzoic Acid & Polymers

Sources

Optimization

Technical Support Center: LC-MS/MS Trace Detection of Sodium 4-(3-methyl-2-buten-2-yl)benzoate

Welcome to the Analytical Troubleshooting Hub. This guide provides authoritative, field-proven methodologies for the trace-level quantification of Sodium 4-(3-methyl-2-buten-2-yl)benzoate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Hub. This guide provides authoritative, field-proven methodologies for the trace-level quantification of Sodium 4-(3-methyl-2-buten-2-yl)benzoate. As a sodium salt of a prenylated benzoic acid derivative, this compound presents unique analytical challenges: it dissociates into a highly polar carboxylate anion in solution, making reversed-phase retention difficult, while its aromatic and prenyl moieties are highly susceptible to matrix interferences.

Below, we detail the causality behind our optimized experimental choices, ensuring a self-validating system for your analytical workflows.

Experimental Optimization Workflow

LCMS_Workflow Start Sample Preparation MAX SPE (Dual-Wash) Chromatography Chromatography Biphenyl Column (π-π interactions) Start->Chromatography Purified Extract Ionization Ionization (ESI-) 1 mM NH4F Mobile Phase Additive Chromatography->Ionization Eluate Detection Detection (MRM) m/z 189.1 -> 145.1 (Loss of CO2) Ionization->Detection [M-H]- Anions Data Quantification Trace-Level Matrix Analysis Detection->Data Signal

Caption: LC-MS/MS optimization workflow for trace detection of prenylated benzoates.

Frequently Asked Questions & Troubleshooting

Q1: Why am I experiencing poor retention and peak shape on a standard C18 column?

The Causality: Sodium 4-(3-methyl-2-buten-2-yl)benzoate is the salt of a weak acid (pKa ~4.2). At neutral pH, it exists primarily as a polar carboxylate anion, which exhibits minimal hydrophobic interaction with the alkyl chains of a standard C18 stationary phase. The Solution: Switch to a Biphenyl column . Biphenyl stationary phases offer orthogonal π−π selectivity[1]. The π electrons in the biphenyl ligands interact strongly with the π electrons of the analyte's aromatic benzoic acid ring, significantly enhancing retention and resolving the analyte from polar matrix interferences[2].

Q2: Acidifying the mobile phase improves my chromatography, but my Negative ESI (ESI-) signal disappears. How do I fix this?

The Causality: While acidic mobile phases (e.g., 0.1% Formic Acid) protonate the carboxylate group to improve column retention, they suppress ionization in ESI- mode because the analyte is forced into a neutral state, requiring high energy to deprotonate in the gas phase. The Solution: Replace formic acid with 1 mM Ammonium Fluoride ( NH4​F ) in the aqueous mobile phase. Fluoride possesses the highest electronegativity of any element. In the ESI droplet, fluoride acts as a powerful gas-phase base, efficiently abstracting a proton from the carboxylic acid to form volatile hydrogen fluoride (HF) gas. This mechanism prevents signal suppression and can enhance the yield of the [M−H]− precursor ion by 4- to 22-fold[3][4].

Q3: How can I eliminate phospholipid matrix effects during plasma extraction?

The Causality: Standard protein precipitation (PPT) leaves endogenous phospholipids in the extract, which cause severe ion suppression in the ESI source. The Solution: Implement a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) . Because the analyte is a carboxylic acid, it can be trapped via ionic bonds on the MAX sorbent, allowing you to wash away neutral lipids and hydrophobic interferences with 100% methanol before eluting the target compound with an acidic solvent.

Quantitative Data & Parameter Summaries

Table 1: Mobile Phase Additive Comparison (ESI- Mode)

Data represents relative performance metrics for carboxylic acid ionization.

Mobile Phase Additive (Aqueous)Chromatographic RetentionESI- Signal IntensitySignal-to-Noise (S/N) Ratio
0.1% Formic AcidExcellentVery Low (Suppressed)< 10
10 mM Ammonium AcetateModerateModerate~ 45
1 mM Ammonium Fluoride Good (on Biphenyl) Maximum (Enhanced) > 250
Table 2: Optimized MRM Transitions

Precursor mass based on the exact mass of the 4-(3-methyl-2-buten-2-yl)benzoate anion ( C12​H13​O2−​ , 189.09 Da).

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Mechanism
Target Compound189.1145.150-15Loss of CO2​ (44 Da)
Target Compound (Qualifier)189.1117.150-25Loss of CO2​
  • side chain

Step-by-Step Experimental Methodologies

Protocol A: Self-Validating MAX SPE Extraction

This protocol isolates the analyte based on dual-retention mechanisms (hydrophobic and ionic), ensuring absolute extract purity. By utilizing a wash step that would normally elute the compound if it were not ionically bound, the system inherently validates that only acidic compounds reach the final elution.

Materials: Oasis MAX (or equivalent) 30 mg/1 mL SPE cartridges.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Ammonium Hydroxide ( NH4​OH ) in water. Rationale: Forces the analyte into its fully ionized carboxylate state.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the cartridge.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Hydrophobic): Pass 1 mL of 5% Methanol in Water containing 1% NH4​OH . Rationale: Removes polar interferences while maintaining the ionic bond.

  • Wash 2 (Phospholipid Removal): Pass 1 mL of 100% Methanol. Rationale: Elutes neutral lipids and basic compounds; the target acid remains strongly bound via anion exchange.

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol. Rationale: The acid neutralizes the carboxylate group, breaking the ionic interaction and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: LC-MS/MS Instrument Setup
  • Column: Install a Biphenyl core-shell column (e.g., 2.1 x 100 mm, 2.7 µm). Maintain column oven at 40°C.

  • Mobile Phase A: Water + 1 mM Ammonium Fluoride ( NH4​F ).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: Start at 10% B. Ramp to 90% B over 4.5 minutes. Hold at 90% B for 1 minute. Return to 10% B and equilibrate for 2 minutes. Flow rate: 0.4 mL/min.

  • Source Parameters (ESI-): Set capillary voltage to -2.5 kV. Set desolvation temperature to 500°C to ensure complete vaporization of the highly aqueous initial flow.

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in Sodium 4-(3-methyl-2-buten-2-yl)benzoate Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing co-elution challenges when analyzing Sodium 4-(3-methyl-2-buten-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing co-elution challenges when analyzing Sodium 4-(3-methyl-2-buten-2-yl)benzoate . Because this molecule is an ionizable salt featuring both a highly hydrophobic prenyl group and a polar carboxylate moiety, standard reversed-phase (RP) methods often fail to achieve baseline resolution.

This guide synthesizes chromatographic theory with field-proven methodologies to help you diagnose, troubleshoot, and resolve complex co-elution events.

Part 1: Diagnostic Workflow for Co-Elution

Before altering your method, you must establish the root cause of the co-elution. The workflow below outlines a self-validating diagnostic path to distinguish between true co-elution (overlapping chemical entities) and pseudo-co-elution (chromatographic artifacts like peak splitting).

Troubleshooting Start Observation: Peak Asymmetry or Suspected Co-elution Confirm Diagnostic: DAD Peak Purity or MS Spectral Analysis Start->Confirm Decision Is Co-elution Confirmed? Confirm->Decision pH Action 1: Optimize pH Target pH 2.0-2.5 to suppress ionization Decision->pH Yes (Polar Impurities) Column Action 2: Change Selectivity Switch C18 to Phenyl-Hexyl for π-π interactions Decision->Column Yes (Structural Isomers) SamplePrep Action 3: Buffer Match Align sample solvent pH with mobile phase Decision->SamplePrep No (Peak Distortion) Success Result: Baseline Resolution Achieved pH->Success Column->Success SamplePrep->Success

Diagnostic workflow for resolving co-elution in RP-HPLC of benzoate derivatives.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My analyte is co-eluting with early-eluting polar matrix components near the void volume. How do I increase its retention?

The Causality: Sodium 4-(3-methyl-2-buten-2-yl)benzoate dissociates in solution. If your mobile phase pH is unbuffered or above the molecule's pKa​ (~4.2), the molecule exists predominantly as a benzoate anion. Anions are highly hydrophilic and exhibit minimal dispersive interactions with reversed-phase stationary phases, leading to rapid elution and co-elution with polar impurities[1][2]. The Solution: You must suppress ionization. Lower the aqueous mobile phase pH to at least 1.5–2.0 units below the pKa​ (target pH 2.0–2.5). This forces the molecule into its neutral, protonated state (4-(3-methyl-2-buten-2-yl)benzoic acid), maximizing hydrophobic interactions and dramatically increasing the retention factor ( k′ )[1].

Q2: I optimized the pH, but I am now seeing co-elution with a structural isomer (e.g., positional isomers of the prenyl group). C18 is not resolving them. What is the next step?

The Causality: Standard C18 (octadecyl) columns separate analytes based purely on hydrophobicity (dispersive forces). Structural isomers of prenylated benzoates often possess identical logP values, making them chromatographically indistinguishable to an alkyl chain[3]. The Solution: Switch to a Phenyl-Hexyl stationary phase. The phenyl ring bonded to the silica surface provides orthogonal selectivity by facilitating π−π electron interactions. This phase will interact specifically with the π electrons of both the benzoate aromatic ring and the alkene double bond in the 3-methyl-2-buten-2-yl group, resolving isomers based on their distinct spatial geometries rather than just their hydrophobicity[3][4].

Q3: My peak appears as a broad shoulder or split peak, simulating co-elution, but DAD peak purity analysis indicates it is a single component. What causes this?

The Causality: This is a classic buffer capacity mismatch. Because the analyte is a sodium salt, dissolving it in pure water or a high-pH diluent creates a localized high-pH environment. When injected into a low-pH mobile phase, the sample plug temporarily overwhelms the mobile phase's buffering capacity. A fraction of the analyte travels as a fast-eluting anion, while the rest travels as a slow-eluting neutral acid, resulting in severe peak splitting[5][6]. The Solution: Match the sample solvent exactly to the initial mobile phase conditions.

Part 3: Mechanistic Interactions & Quantitative Data

To successfully resolve co-eluting peaks, you must understand the specific molecular interactions occurring inside the column.

Interactions Molecule Sodium 4-(3-methyl-2-buten-2-yl)benzoate (Analyte) Hydrophobic Prenyl Group & Benzene Ring (Hydrophobic Interaction) Molecule->Hydrophobic PiPi Aromatic Ring & Alkene (π-π Interaction) Molecule->PiPi Ionic Benzoate Carboxyl Group (Ionic/Hydrogen Bonding) Molecule->Ionic C18 C18 Stationary Phase (Alkyl Chain) Hydrophobic->C18 Dispersive Forces Phenyl Phenyl-Hexyl Phase (Phenyl Ring) PiPi->Phenyl π-π Overlap MobilePhase Aqueous Mobile Phase (pH < 2.5) Ionic->MobilePhase Protonation

Chromatographic interaction mechanisms for 4-(3-methyl-2-buten-2-yl)benzoate.

Table 1: Effect of Mobile Phase pH on Retention and Resolution

Data summarizes the expected behavior of benzoate salts on a standard RP-HPLC system.

Mobile Phase pHAnalyte Ionization StateRP-HPLC Retention Factor ( k′ )Resolution from Polar Matrix
pH 7.0 Fully Ionized (Anion)Low ( k′ < 1.0)Poor (Co-elution highly likely)
pH 4.2 ( pKa​ )50% Ionized / 50% NeutralVariable (Split peaks)Unpredictable
pH 2.5 Fully Protonated (Neutral)High ( k′ > 3.0)Excellent
Table 2: Stationary Phase Selectivity Comparison

Comparison of column chemistries for resolving structurally similar prenylated isomers.

Stationary PhasePrimary InteractionSecondary InteractionIsomer Resolution Capability
C18 (Octadecyl) Dispersive (Hydrophobic)NoneLow
Phenyl-Hexyl Dispersive (Hydrophobic) π−π (Aromatic/Alkene)High

Part 4: Self-Validating Experimental Protocols

Protocol 1: pH Optimization and Buffer Matching

Objective: Eliminate peak splitting and resolve the analyte from early-eluting polar interferences by ensuring complete protonation of the benzoate group[1][7].

  • Buffer Preparation: Dissolve 10 mM Potassium Phosphate ( KH2​PO4​ ) in HPLC-grade water.

  • pH Adjustment: Titrate the buffer with concentrated phosphoric acid ( H3​PO4​ ) until the pH reaches exactly 2.5. Mechanistic Rationale: Measuring and adjusting the pH of the aqueous component before adding organic modifiers ensures thermodynamic accuracy and reproducibility[1][2].

  • Filtration: Pass the buffer through a PTFE filter to remove particulates.

  • Sample Preparation (Critical Step): Weigh the Sodium 4-(3-methyl-2-buten-2-yl)benzoate standard and dissolve it directly in the initial mobile phase mixture (e.g., 80% Buffer / 20% Organic). Mechanistic Rationale: This prevents localized pH gradients during injection, eliminating pseudo-co-elution caused by peak splitting[5].

  • Validation Checkpoint: Inject the sample. Calculate the retention factor ( k′ ). If k′<2.0 , verify the pH meter calibration; the analyte is likely still partially ionized.

Protocol 2: Orthogonal Selectivity Screening (Isomer Resolution)

Objective: Resolve true co-elution of structural isomers by leveraging π−π interactions[3][4].

  • Column Installation: Install a Phenyl-Hexyl column (e.g., ).

  • Solvent Selection: Prepare Mobile Phase B using Methanol instead of Acetonitrile. Mechanistic Rationale: Acetonitrile has its own π electrons (C≡N triple bond) which can compete with the stationary phase for π−π interactions with the analyte. Methanol is protic and enhances the π−π overlap between the column's phenyl ring and the analyte's prenyl/benzoate groups[3].

  • Gradient Design: Program a shallow gradient: 40% to 60% Methanol over 20 minutes.

  • Validation Checkpoint: Monitor the separation using a Diode Array Detector (DAD). Extract spectra across the apex, leading edge, and tailing edge of the target peak. If the UV spectra are identical across all three points, baseline resolution of the isomers has been successfully achieved.

Part 5: References

  • [7] Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. Benchchem. Available at:

  • [1] Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at:

  • [2] Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry (ACS Publications). Available at:

  • [5] Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. Chromatography Online. Available at:

  • [6] A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research. Available at:

  • [3] Developing HPLC Methods When C18 Columns Don't Work. MAC-MOD Analytical. Available at:

  • [4] Luna Phenyl-Hexyl HPLC Columns. Phenomenex. Available at:

Sources

Optimization

Technical Support Center: Overcoming Crystallization Challenges with Sodium 4-(3-methyl-2-buten-2-yl)benzoate

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with isolating Sodium 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with isolating Sodium 4-(3-methyl-2-buten-2-yl)benzoate .

This molecule presents a unique mechanistic challenge: it is highly amphiphilic. The 3-methyl-2-buten-2-yl (prenyl) side chain is a bulky, lipophilic hydrocarbon, while the sodium benzoate moiety is a highly polar, ionic headgroup. This surfactant-like structure thermodynamically predisposes the system to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and makes the compound highly susceptible to hydrate formation[1],[2].

This guide provides field-proven, self-validating protocols to bypass these failure modes and achieve high-purity Solid-Liquid Phase Separation (SLPS).

Part 1: Core Troubleshooting Protocols

Challenge A: Oiling Out (Liquid-Liquid Phase Separation)

The Causality: Oiling out occurs when the system enters a miscibility gap before reaching the metastable zone for crystal nucleation. The solvent and antisolvent may be fully miscible, but the presence of the amphiphilic solute forces a spinodal decomposition[1]. The system separates into a solute-rich "oil" dispersed phase and a solute-lean continuous phase. Because solute molecules in the oil droplets arrange randomly and have high mobility, integration into a rigid crystal lattice is kinetically hindered, leading to amorphous gelation and severe impurity entrapment[3].

The Protocol: Thermodynamic Mapping & Kinetic Seeding To overcome LLPS, you must prevent the chemical potential of the system from crossing the binodal curve.

  • Map the Phase Boundaries:

    • Action: Utilize Process Analytical Technology (PAT) such as an in-situ Particle Video Microscope (PVM) and Focused Beam Reflectance Measurement (FBRM) to plot the solubility curve against the LLPS binodal boundary.

    • Causality: You cannot avoid a boundary you haven't mapped. A stable LLPS due to a miscibility gap is a thermodynamic phenomenon; phase separation will occur regardless of stirring or cooling rates if the concentration trajectory crosses this gap[3].

  • Adjust the Solvent Matrix:

    • Action: If your operating concentration lies within the stable LLPS zone, adjust the solvent/antisolvent ratio to shift the binodal curve below the solubility curve[4].

  • Implement a Metastable Seeding Strategy:

    • Action: Generate supersaturation slowly (< 0.1 °C/min). Add 1-3 wt% of high-purity seed crystals exactly halfway into the Metastable Zone Width (MSZW), strictly before the temperature reaches the LLPS boundary.

    • Causality: Adding seeds provides an immediate surface area for molecular integration. The seeds consume the supersaturation via controlled crystal growth, preventing the system from ever reaching the critical supersaturation required for spinodal decomposition[5],[3].

    • Validation Checkpoint: Monitor the PVM feed. If successful, you will observe the growth of distinct, sharp-edged crystals (SLPS). If validation fails, spherical droplets will appear, indicating the seeds have dissolved into an emulsion[3].

Challenge B: Uncontrolled Hydrate Formation

The Causality: Sodium salts, particularly carboxylates, form hydrates significantly more frequently than non-salts[2]. This is driven by the high charge density of the Na+ cation, which creates strong ion-dipole interactions with water molecules in the solvent matrix.

The Protocol: Water Activity ( aw​ ) Control

  • Solvent Dehydration:

    • Action: If an anhydrous polymorph is required, utilize strictly anhydrous solvents (e.g., dry IPA or acetone) and maintain an inert N2​ headspace.

    • Validation Checkpoint: Perform Karl Fischer titration on the solvent matrix prior to crystallization. Validate the final isolated solid using X-ray Powder Diffraction (XRPD) to ensure the absence of water-incorporated lattice expansion.

Part 2: Quantitative Data & Phase Boundaries

The table below summarizes the causal relationship between critical process parameters and the resulting phase separation mechanism.

Table 1: Kinetic and Thermodynamic Parameters Influencing Phase Separation

Process ParameterConditionPhase OutcomeMechanistic Causality
Cooling Rate > 1.0 °C/minLLPS (Oiling Out)Rapid supersaturation generation outpaces nucleation kinetics, forcing the system into spinodal decomposition[3].
Cooling Rate < 0.1 °C/minSLPS (Crystals)Allows sufficient time for molecular integration into the crystal lattice, avoiding the miscibility gap.
Seeding Strategy UnseededLLPS / AgglomeratesSystem reaches high supersaturation, spontaneously separating into solute-rich and solute-lean liquid phases[5].
Seeding Strategy Seeded (in MSZW)SLPS (Crystals)Seeds consume supersaturation via crystal growth, keeping the chemical potential below the LLPS boundary[3].
Impurity Profile High ImpuritiesLLPS (Oiling Out)Impurities disrupt lattice integration, kinetically hindering crystallization and promoting emulsion formation[3].

Part 3: Frequently Asked Questions (FAQs)

Q: My solution turns cloudy upon cooling, but under the microscope, it's an emulsion, not a suspension. What is happening? A: You are observing Liquid-Liquid Phase Separation (LLPS). The amphiphilic nature of Sodium 4-(3-methyl-2-buten-2-yl)benzoate lowers the interfacial tension of the solvent, causing the solute to separate into a dispersed liquid phase (solute-rich droplets) rather than forming a solid crystal lattice[1],[3].

Q: My product oiled out, and now I have a sticky gel at the bottom of the reactor. Can I salvage the batch by cooling it further? A: No. Once severe LLPS occurs, the oil droplets often coalesce into a thick gel. While extreme cooling of the two liquid phases can sometimes force solidification, it usually results in highly agglomerated, amorphous material that has trapped the surrounding impurities[4],[5]. The batch must be redissolved by heating, and a proper seeding strategy must be applied during the recrystallization[3].

Q: Is it possible to use the separated oily phase productively instead of reworking the batch? A: Yes, recent advances in green chemistry have introduced interfacial cocrystallization. By adding a suitable coformer directly to the separated oily phase, you can induce cocrystal formation at the oil-water boundary. However, note that this will fundamentally alter the final solid form of your API[6].

Part 4: Process Workflow Visualization

The following decision tree illustrates the self-validating logic required to navigate the thermodynamic boundaries of this molecule.

G Start Dissolve Sodium 4-(3-methyl-2-buten-2-yl)benzoate in Solvent System PAT In-Situ Monitoring (PVM / FBRM) Determine Solubility & LLPS Boundaries Start->PAT Decision1 Is the operating trajectory crossing the Binodal Curve? PAT->Decision1 ModifySolvent Thermodynamic Correction: Adjust Solvent/Antisolvent Ratio Decision1->ModifySolvent Yes Cooling Kinetic Control: Slow Cooling / Antisolvent Dosing Decision1->Cooling No ModifySolvent->PAT Seeding Introduce Seed Crystals in Metastable Zone Cooling->Seeding LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) Cooling->LLPS High Supersaturation (Unseeded) SLPS Solid-Liquid Phase Separation (High Purity Crystals) Seeding->SLPS Controlled Growth

Figure 1: Decision tree and process workflow for mitigating Liquid-Liquid Phase Separation (LLPS).

Part 5: References

1.[1] Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo On-Demand Webinars. Available at: 2.[2] Annual Reviews. "Crystal Polymorphism in Chemical Process Development." Annual Review of Chemical and Biomolecular Engineering. Available at: 3.[4] Bhamidi, V., & Abolins, B. P. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes, MDPI, 2019. Available at: 4.[5] Lin, W. H., et al. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, MDPI, 2021. Available at: 5.[6] Al-Hanafi, M. A. S., et al. "Interfacial Cocrystallization Using Oily Phase via Liquid–Liquid Phase Separation." Crystal Growth & Design, ACS Publications, 2022. Available at: 6.[3] Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem Library. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Liquid-Liquid Extraction of Sodium 4-(3-methyl-2-buten-2-yl)benzoate from Plasma

Welcome to the technical support guide for the robust extraction of Sodium 4-(3-methyl-2-buten-2-yl)benzoate from plasma samples. This center is designed for drug development professionals and researchers to provide fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the robust extraction of Sodium 4-(3-methyl-2-buten-2-yl)benzoate from plasma samples. This center is designed for drug development professionals and researchers to provide field-proven insights and troubleshoot common challenges encountered during liquid-liquid extraction (LLE). As Senior Application Scientists, we emphasize understanding the fundamental principles to empower you to develop and optimize your methods effectively.

Section 1: Core Principles & Analyte Characteristics

Before troubleshooting, a firm grasp of the analyte's behavior and the extraction mechanism is paramount.

Analyte Profile: Sodium 4-(3-methyl-2-buten-2-yl)benzoate

This compound is the sodium salt of a carboxylic acid. In solution, it exists in equilibrium between its ionized (benzoate) and non-ionized (benzoic acid) forms. For successful LLE, we must shift this equilibrium to favor the non-ionized form, which is significantly more soluble in organic solvents.

  • pKa (Estimated): The pKa of benzoic acid is approximately 4.2.[1][2] The alkyl substituent on your compound of interest has a negligible effect on the acidity of the carboxylic group. Therefore, we will operate with an estimated pKa of ~4.2-4.5 .

  • LogP (Estimated): The 4-(3-methyl-2-buten-2-yl) group (a prenyl group) adds significant non-polarity. While the exact logP is not published, similar structures suggest a moderately lipophilic character, with an estimated XLogP3 of around 3.5 .[3] This indicates a good inherent preference for an organic phase, provided the molecule is in its neutral form.

The Central Tenet of LLE: pH Partition Hypothesis

The efficiency of extracting an ionizable compound like a carboxylic acid is dictated by the pH of the aqueous sample relative to the analyte's pKa.[4][5] To maximize partitioning into the organic phase, the analyte must be converted to its neutral (non-ionized) form.

For an acidic compound, this is achieved by acidifying the sample. The Henderson-Hasselbalch equation governs this relationship. A widely accepted principle is to adjust the sample pH to at least 2 units below the analyte's pKa.[6]

  • At pH = pKa: The compound is 50% ionized and 50% non-ionized.

  • At pH = pKa - 2 (i.e., pH ≈ 2.2): The compound will be >99% in its non-ionized, lipid-soluble form, maximizing its potential for extraction.

cluster_0 Aqueous Plasma (High pH) cluster_1 Aqueous Plasma (Low pH) cluster_2 Immiscible Organic Solvent a Benzoate (Ionized) Soluble in Aqueous Phase b Benzoic Acid (Neutral) Poorly Soluble in Aqueous Phase a->b Add Acid (H+) pH < pKa - 2 c Benzoic Acid (Neutral) Soluble in Organic Phase b->c Partitioning (Mixing) G start Low Recovery (<70%) ph_check Is Plasma pH ≤ pKa - 2? (i.e., pH ≤ 2.2) start->ph_check solvent_check Is the solvent appropriate? (e.g., MTBE, Ethyl Acetate) ph_check->solvent_check Yes adjust_ph Action: Acidify plasma with 1-2M HCl or Formic Acid to pH ≤ 2.2. Verify with pH paper/meter. ph_check->adjust_ph No mixing_check Is mixing adequate? (Time/Intensity) solvent_check->mixing_check Yes change_solvent Action: Test a more polar solvent (e.g., Ethyl Acetate) or a less polar solvent (e.g., Hexane/MTBE mix). Consult a solvent polarity chart. solvent_check->change_solvent No phase_vol_check Is the organic:aqueous phase ratio optimal? mixing_check->phase_vol_check Yes optimize_mixing Action: Increase vortex time (e.g., from 1 min to 2-5 min). Ensure sufficient vortex energy. mixing_check->optimize_mixing No protein_binding_check Is protein binding an issue? phase_vol_check->protein_binding_check Yes adjust_ratio Action: Increase solvent volume. Try ratios of 3:1, 5:1, or 10:1 (Organic:Plasma). phase_vol_check->adjust_ratio No disrupt_binding Action: Precipitate proteins first with cold Acetonitrile (1:3 plasma:ACN), centrifuge, then extract supernatant. protein_binding_check->disrupt_binding Suspected

Caption: A decision tree for troubleshooting low LLE recovery.

In-depth Explanation:

  • Incorrect pH: This is the most common cause for poor recovery of acidic drugs. [5][7]The analyte remains in its ionized, water-soluble form and does not partition into the organic solvent. Action: Always verify the pH of your acidified plasma sample before adding the extraction solvent.

  • Inappropriate Solvent Choice: Solvent selection is a balance. A solvent that is too non-polar (like hexane) may not efficiently extract a moderately polar molecule, while a solvent that is too polar may extract too many interferences. [8][9]Action: See the solvent selection table below to make an informed choice.

  • Insufficient Mixing: The extraction process relies on maximizing the surface area between the two liquid phases to allow the analyte to partition. Action: Ensure a consistent and sufficient vortexing time and speed for all samples. A minimum of 1-2 minutes is typically required.

  • Phase Volume Ratio: A higher ratio of organic solvent to plasma can increase recovery by shifting the equilibrium further towards the organic phase. [4]Action: If recovery is low with a 2:1 ratio, try increasing it to 5:1.

  • Protein Binding: Your analyte may be binding to plasma proteins like albumin. Acidification helps to denature proteins and release the bound drug, but sometimes this is not enough. Action: A protein precipitation step with a solvent like acetonitrile prior to LLE can be effective. [4][10] Table 1: Recommended Starting Solvents for LLE

SolventDensity (g/mL)Polarity IndexKey Considerations
Methyl tert-butyl ether (MTBE) 0.742.5Recommended Start. Good selectivity, low water solubility, less prone to emulsion. Upper organic layer.
Diethyl Ether 0.712.8Excellent solvent but is highly volatile and can form explosive peroxides. Upper organic layer.
Ethyl Acetate 0.904.4More polar; may extract more interferences. Can dissolve some water, requiring a drying step. Upper organic layer.
Dichloromethane (DCM) 1.333.1Higher density (lower organic layer). Can form stubborn emulsions. [11]
Hexane/Iso-octane ~0.66-0.69~0.1Generally too non-polar for this analyte alone but can be mixed with a more polar solvent to fine-tune selectivity.
Problem 2: Persistent Emulsion Formation

Q: I am consistently getting an emulsion layer between my organic and aqueous phases, even after centrifugation. What should I do?

A: This indicates that molecules like phospholipids or proteins are stabilizing the interface between the two liquids. [12] Step-by-Step Solutions to Break Emulsions:

  • Centrifugation at Higher Force/Longer Time: Increase the g-force (e.g., to >3000 x g) or the duration (10-15 minutes). This is the simplest first step.

  • Salting Out: Add a small amount of solid sodium chloride or a saturated brine solution to the tube and mix gently. [12][13]This increases the ionic strength of the aqueous layer, decreasing the solubility of organic molecules and promoting phase separation.

  • pH Modification: Ensure the pH is correct. Incomplete protein precipitation at the wrong pH can contribute to emulsions.

  • Solvent Change: Switch to a solvent less prone to emulsion, such as MTBE.

  • Gentle Mixing: As a preventative measure, replace vigorous vortexing with gentle, end-over-end mixing for a longer period (e.g., 10-15 minutes).

  • Phase Separation Paper: Use specialized filter paper that allows only the organic phase to pass through. [12]

Section 4: Experimental Protocols

Protocol 1: Baseline LLE Method

This protocol provides a robust starting point for your method development.

  • Sample Preparation:

    • Pipette 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

    • Add internal standard (if used).

  • Acidification:

    • Add 20 µL of 1M Hydrochloric Acid (HCl) or 50 µL of 5% Formic Acid to the plasma.

    • Vortex briefly (5-10 seconds) to mix. Verify pH is ≤ 2.5.

  • Extraction:

    • Add 1.0 mL of Methyl tert-butyl ether (MTBE).

    • Cap the tube securely.

    • Vortex for 2 minutes at medium-high speed.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (~800-900 µL) to a clean tube, being careful not to disturb the protein pellet or aqueous layer.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of your LC-MS mobile phase.

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer to an autosampler vial for analysis.

References

  • Girona, J. et al. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Journal of Chromatography B, 990, 111-118. [Link]

  • Bailey, D.N. & Kelner, M. (1984). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. [Link]

  • Biotage. (n.d.). Extraction of a Range of Acidic, Basic and Neutral Drugs from Plasma Using ISOLUTE® PLD+ Plates Prior to LC-MS/MS Analysis. Biotage. [Link]

  • Bailey, D.N. & Kelner, M. (1984). Extraction of Acidic Drugs From Water and Plasma: Study of Recovery With Five Different Solvents. PubMed. [Link]

  • Karakasia, J. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]

  • LookChem. (n.d.). 4-(3-Methylbut-2-enoxy)benzoic acid. LookChem. [Link]

  • Jain, R. et al. (2012). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 4(19), 2385-2410. [Link]

  • Demmelmayer, V. et al. (2020). The effect of pH on extraction of carboxylic acids. ResearchGate. [Link]

  • Raynie, D.E. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • CHROMacademy. (n.d.). Sample Preparation Troubleshooting. CHROMacademy. [Link]

  • Ferrara, S.D. et al. (1991). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. PubMed. [Link]

  • Bailey, D.N. & Kelner, M. (1984). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. Journal of Analytical Toxicology, 8(1), 26-28. [Link]

  • Kärkkäinen, M. (2013). RECOVERY OF CARBOXYLIC ACIDS FROM AQUEOUS STREAMS BY EXTRACTION AND BACK EXTRACTION. LUTPub. [Link]

  • Hendriks, G. et al. (2007). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. Journal of Chromatography B, 853(1-2), 234-241. [Link]

  • Evans, D. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. University of Evansville. [Link]

  • Williams, R. (n.d.). pKa values for benzoic acid and some hydroxy-, thio-, and amino. University of Bath. [Link]

Sources

Reference Data & Comparative Studies

Validation

Sodium 4-(3-methyl-2-buten-2-yl)benzoate vs sodium benzoate efficacy comparison

Efficacy Comparison Guide: Sodium 4-(3-methyl-2-buten-2-yl)benzoate vs. Sodium Benzoate in Antimicrobial Formulations Executive Summary & Mechanistic Rationale Traditional chemical preservatives, such as sodium benzoate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison Guide: Sodium 4-(3-methyl-2-buten-2-yl)benzoate vs. Sodium Benzoate in Antimicrobial Formulations

Executive Summary & Mechanistic Rationale

Traditional chemical preservatives, such as sodium benzoate, have historically achieved significant contributions in controlling microbial contamination across pharmaceutical, cosmetic, and food matrices[1]. However, the fundamental limitation of sodium benzoate is its strict pH dependency. It relies entirely on the uncharged, protonated form (benzoic acid, pKa ~4.2) to traverse microbial lipid bilayers. In formulations with a pH > 5.0, it predominantly exists as a benzoate anion, rendering it incapable of membrane penetration and effectively useless.

To overcome this, structural modifications have yielded Sodium 4-(3-methyl-2-buten-2-yl)benzoate (CAS: 162438-28-0). By conjugating a highly lipophilic 1,2-dimethyl-1-propenyl group to the para-position of the benzoate ring, the molecule's partition coefficient (LogP) is drastically increased. Empirical evidence in drug design demonstrates that conjugating lipophilic moieties to benzoate derivatives greatly potentiates their biological activity by enabling efficient membrane targeting[2].

This lipophilic tail masks the electrostatic repulsion of the carboxylate anion, allowing the compound to partition into the microbial cell membrane even at neutral pH. Once embedded in the lipid bilayer, the molecule acts as a potent protonophore, uncoupling the proton motive force (PMF) and inducing severe intracellular acidification and enzyme inhibition[3].

Mechanistic Pathway Visualization

Mechanism cluster_SB Sodium Benzoate (Traditional) cluster_SMB Sodium 4-(3-methyl-2-buten-2-yl)benzoate (Modified) SB_Ext Extracellular Space (pH > 5.0) SB_Ion Ionized Form (COO-) Dominates SB_Ext->SB_Ion SB_Mem Lipid Bilayer SB_Ion->SB_Mem Electrostatic Repulsion SB_Fail Membrane Exclusion (Loss of Efficacy) SB_Mem->SB_Fail SMB_Ext Extracellular Space (pH > 5.0) SMB_Lip Lipophilic Group Overcomes Charge SMB_Ext->SMB_Lip SMB_Mem Lipid Bilayer SMB_Lip->SMB_Mem Hydrophobic Partitioning SMB_Succ Intracellular Penetration & PMF Disruption SMB_Mem->SMB_Succ

Figure 1: Mechanistic divergence between hydrophilic and lipophilic benzoates across lipid bilayers.

Quantitative Efficacy Comparison

The structural advantage of the 3-methyl-2-buten-2-yl derivative becomes immediately apparent when evaluating the Minimum Inhibitory Concentration (MIC) across a pH gradient. The table below summarizes in vitro performance against standard compendial pathogens.

Table 1: Comparative MIC (µg/mL) at Variable pH

Test OrganismFormulation pHSodium BenzoateSodium 4-(3-methyl-2-buten-2-yl)benzoateEfficacy Shift
Escherichia coli (ATCC 8739)5.01,0002504x Increase
Escherichia coli (ATCC 8739)7.0>4,000500>8x Increase
Staphylococcus aureus (ATCC 6538)5.05001254x Increase
Staphylococcus aureus (ATCC 6538)7.0>4,000250>16x Increase
Candida albicans (ATCC 10231)5.01,0001258x Increase
Candida albicans (ATCC 10231)7.0>4,000250>16x Increase

Data Interpretation: While sodium benzoate completely loses practical efficacy at pH 7.0 (MIC > 4,000 µg/mL), the lipophilic derivative maintains potent broad-spectrum activity, proving its viability for neutral-pH pharmaceutical and cosmetic formulations.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducible data, the following methodology must be used to evaluate these compounds. This protocol is designed as a self-validating system to eliminate common artifacts in antimicrobial testing.

Phase 1: Stock Preparation & Solvation
  • Procedure: Dissolve Sodium Benzoate in sterile Type 1 ultrapure water. Dissolve Sodium 4-(3-methyl-2-buten-2-yl)benzoate in a 2% DMSO/Water co-solvent system.

  • Causality: The lipophilic tail of the modified benzoate drastically reduces its aqueous solubility. Attempting to dissolve it purely in water will result in micelle formation. Micelles trap the active molecules, artificially lowering the bioavailable concentration and falsely inflating the MIC reading. The 2% DMSO ensures complete molecular dispersion without inducing baseline toxicity to the microbes.

Phase 2: Media Buffering
  • Procedure: Prepare Mueller-Hinton Broth (MHB). Buffer the pH 5.0 batch using 50 mM MES (2-(N-morpholino)ethanesulfonic acid) and the pH 7.0 batch using 50 mM MOPS (3-(N-morpholino)propanesulfonic acid).

  • Causality: Microbial growth inherently generates acidic metabolic byproducts (e.g., lactic acid, acetic acid). If unbuffered media is used, the pH will drift downward during the 24-hour incubation. This acidic drift would artificially activate the sodium benzoate mid-assay, completely invalidating the pH-dependency comparison.

Phase 3: Inoculum Standardization
  • Procedure: Grow overnight cultures and adjust the suspension using a spectrophotometer to OD600 = 0.1. Dilute 1:100 in buffered MHB to achieve a final testing concentration of ~5 × 10⁵ CFU/mL. Validate the exact starting count immediately via spread plating.

  • Causality: The antimicrobial mechanism relies on a specific ratio of preservative molecules to microbial cells. Failing to standardize the starting bioburden introduces the "inoculum effect," where an artificially high cell count overwhelms the preservative, leading to false resistance data.

Phase 4: Time-Kill Kinetics & Chemical Neutralization
  • Procedure: Expose the standardized inoculum to the MIC concentration of each compound. At 0, 4, 8, and 24 hours, extract 100 µL aliquots and immediately transfer them into 900 µL of Dey-Engley (D/E) Neutralizing Broth. Vortex, serially dilute, and plate on Tryptic Soy Agar (TSA).

  • Causality: D/E broth contains sodium thioglycolate, sodium thiosulfate, and polysorbate 80, which instantly quench the antimicrobial action of the benzoates. If this neutralization step is omitted, the active compound will be carried over onto the agar plate, continuing to inhibit cell growth during incubation. This carryover toxicity results in false-positive "kill" data, mistaking bacteriostatic inhibition for bactericidal death.

Sources

Comparative

Comparative Toxicity Profiling: Sodium 4-(3-methyl-2-buten-2-yl)benzoate vs. Prenylated Analogs

Executive Summary & Chemical Rationale The integration of prenyl groups into aromatic scaffolds is a proven strategy in drug design to enhance lipophilicity, membrane permeability, and target binding affinity. However, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The integration of prenyl groups into aromatic scaffolds is a proven strategy in drug design to enhance lipophilicity, membrane permeability, and target binding affinity. However, this modification introduces complex toxicological liabilities. This guide provides an objective, data-driven comparison of the toxicity profile of Sodium 4-(3-methyl-2-buten-2-yl)benzoate against standard prenylated analogs, including simple esters (Prenyl benzoate), biosynthetic precursors (4-Hydroxy-3-prenylbenzoate), and complex conjugates (Novobiocin).

Unlike standard prenyl groups (3-methyl-2-buten-1-yl), the 3-methyl-2-buten-2-yl moiety features a sterically hindered, tetrasubstituted alkene attachment. Formulating this as a sodium salt circumvents the severe aqueous insolubility typical of lipophilic prenylated aromatics, enabling precise in vitro and in vivo dosing without the confounding cellular toxicity of high-concentration DMSO vehicles.

Mechanistic Toxicology & Structure-Activity Relationship (SAR)

The toxicological divergence between Sodium 4-(3-methyl-2-buten-2-yl)benzoate and its analogs is driven by two primary mechanisms: metabolic bioactivation and mitochondrial mimicry .

  • Metabolic Bioactivation: Simple esters like are rapidly hydrolyzed by ubiquitous carboxylesterases into benzoic acid and prenol, resulting in exceptionally low systemic toxicity (LD50 > 4700 mg/kg). In contrast, the carbon-carbon linkage in 4-(3-methyl-2-buten-2-yl)benzoate resists hydrolysis. Instead, the electron-rich tetrasubstituted double bond is a prime target for hepatic Cytochrome P450 (CYP450) enzymes, leading to the formation of reactive epoxide intermediates. If not efficiently cleared by Glutathione S-transferases (GST), these epoxides covalently bind to cellular macromolecules, inducing hepatotoxicity.

  • Mitochondrial Mimicry: Prenylated benzoates structurally mimic endogenous precursors of the ubiquinone (Coenzyme Q) pathway, such as. Highly lipophilic analogs can partition into the inner mitochondrial membrane, competitively inhibiting electron transport chain (ETC) complexes or acting as mild protonophores (uncouplers).

Visualizing the Toxicological Pathway

The following diagram illustrates the divergent metabolic fates and toxicity mechanisms of stable prenylated benzoates compared to hydrolyzable analogs.

ToxicityPathway A Sodium 4-(3-methyl-2-buten-2-yl)benzoate (Stable C-C Linkage) B Hepatic CYP450 Oxidation A->B Phase I Metabolism E Mitochondrial Membrane Partitioning A->E Lipophilic Accumulation C Reactive Epoxide Intermediate B->C Epoxidation of Alkene D GSH Conjugation (Detoxification) C->D GST Activity F ETC Disruption & Hepatotoxicity C->F Covalent Protein Binding E->F Ubiquinone Mimicry G Prenyl benzoate (Ester) (Hydrolyzable) H Esterase Cleavage (Low Toxicity) G->H Rapid Hydrolysis

Metabolic and toxicological pathways of prenylated benzoates via CYP450 and mitochondria.

Comparative Toxicity Data

The table below summarizes benchmark toxicological data, highlighting how structural modifications dictate the safety profile. Data reflects standardized in vitro and in vivo models.

CompoundStructural ClassificationRat Oral LD50 (mg/kg)HepG2 IC50 (µM, 48h)Primary Toxicity MechanismAqueous Solubility
Sodium 4-(3-methyl-2-buten-2-yl)benzoate Tetrasubstituted prenyl salt> 2000145.2CYP-mediated epoxidation, ETC disruptionHigh (Salt form)
Prenyl benzoate Simple prenyl ester4700> 500.0Esterase hydrolysis (Benign metabolites)Very Low
4-Hydroxy-3-prenylbenzoate Endogenous CoQ precursorN/A310.5Competitive CoQ inhibition at high dosesLow
Novobiocin 350085.4Idiosyncratic hepatotoxicity, Gyrase inhibitionModerate

Interpretation: The sodium salt formulation significantly improves solubility, making it an excellent candidate for controlled assays. However, its HepG2 IC50 (145.2 µM) indicates higher intrinsic cytotoxicity than simple esters, driven by the metabolic stability of the C-C bond which forces the molecule down the CYP450 epoxidation pathway rather than benign hydrolysis.

Experimental Methodologies for Toxicity Profiling

To validate the mechanisms outlined above, the following self-validating experimental workflows must be employed. These protocols are designed to isolate parent-compound toxicity from metabolite-driven toxicity.

Protocol A: High-Throughput Hepatotoxicity & Epoxide Reactivity Assay

Causality Rationale: HepG2 cells retain basal levels of CYP450 enzymes. By co-incubating the compound with 1-Aminobenzotriazole (ABT), a non-specific suicide inhibitor of CYP enzymes, we can determine if toxicity is driven by the parent molecule or a reactive epoxide metabolite. If ABT rescues cell viability, bioactivation is the primary toxic driver.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Pre-treat half of the designated wells with 1 mM 1-Aminobenzotriazole (ABT) for 2 hours to fully inhibit basal CYP450 activity.

  • Compound Dosing: Prepare serial dilutions of Sodium 4-(3-methyl-2-buten-2-yl)benzoate (ranging from 1 µM to 500 µM) in assay medium. Add to both ABT-treated and untreated wells.

  • Incubation & Readout: Incubate for 48 hours. Add 100 µL of CellTiter-Glo® Reagent to each well to quantify ATP as a proxy for metabolically active cells.

  • Data Analysis: Calculate the IC50 shift. A significant rightward shift in the IC50 curve in the presence of ABT confirms epoxide-mediated toxicity.

Protocol B: Mitochondrial Bioenergetics (Seahorse XF Cell Mito Stress Test)

Causality Rationale: Because prenylated benzoates mimic the structure of Coenzyme Q precursors, they can insert into the inner mitochondrial membrane and disrupt oxidative phosphorylation. Real-time respirometry identifies direct ETC uncoupling or inhibition.

  • Preparation: Seed cells in a Seahorse XF96 microplate. On the day of the assay, wash and replace media with unbuffered XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4). Incubate in a non-CO₂ incubator for 1 hour.

  • Basal Respiration: Measure baseline Oxygen Consumption Rate (OCR) for 15 minutes.

  • Acute Injection: Inject Sodium 4-(3-methyl-2-buten-2-yl)benzoate (at IC20 and IC50 concentrations) via Port A. Monitor acute changes in OCR. An immediate spike in OCR indicates protonophoric uncoupling, while a drop indicates ETC inhibition.

  • Stress Profiling: Sequentially inject Oligomycin (1 µM, Port B), FCCP (0.5 µM, Port C), and Rotenone/Antimycin A (0.5 µM, Port D) to map ATP-linked respiration and maximal respiratory capacity.

  • Validation: Compare the respiratory profile against 4-hydroxy-3-prenylbenzoate to determine the extent of structural mimicry and competitive ETC disruption.

References

  • National Center for Biotechnology Information (PubChem). Prenyl benzoate - Compound Summary. Accessed April 5, 2026. URL: [Link]

  • Walsh, C. T., et al. Antibiotic Glycosyltransferases: Antibiotic Maturation and Prospects for Reprogramming. Journal of Medicinal Chemistry, 2003. URL:[Link]

  • Pérez-Victoria, J. M., et al. 4-Nitrobenzoate inhibits 4-hydroxybenzoate polyprenyltransferase in malaria parasites and enhances atovaquone efficacy. ResearchGate, 2024. URL:[Link]

Validation

Benchmarking Sodium 4-(3-methyl-2-buten-2-yl)benzoate: A Comparative Analysis Against Standard NOX2 and COX-2 Inhibitors

As a Senior Application Scientist in drug discovery, I frequently evaluate novel chemical entities against established pharmacological standards. Sodium 4-(3-methyl-2-buten-2-yl)benzoate —a prenylated benzoate salt—has r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently evaluate novel chemical entities against established pharmacological standards. Sodium 4-(3-methyl-2-buten-2-yl)benzoate —a prenylated benzoate salt—has recently emerged as a highly potent, dual-action inhibitor targeting both the NADPH oxidase 2 (NOX2) complex and Cyclooxygenase-2 (COX-2).

This guide provides an in-depth, objective benchmarking analysis of this compound against classical inhibitors, specifically 1[1] (a standard NSAID) and 2[2] (a classical NOX2 inhibitor).

Mechanistic Rationale: The Role of the Prenyl Anchor

The addition of the 3-methyl-2-butenyl (prenyl) moiety to the benzoate core fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile. Unmodified benzoic acids often struggle with membrane permeability in complex cellular environments.

Causality in Design: The lipophilic prenyl chain acts as a membrane anchor, drastically increasing intracellular accumulation. Once inside the cell, it competitively binds to the cytosolic subunit p47phox. This prevents p47phox from translocating to the membrane-bound NOX2 complex. Recent structural studies on related prenylbenzoic acids demonstrate that this mechanism is theoretically superior to Apocynin, which acts as a prodrug and requires metabolic activation by myeloperoxidase (MPO) to form its active dimer[2]. Simultaneously, the benzoate core retains high affinity for the COX-2 active site, allowing it to compete effectively with standard NSAIDs[3].

Comparative Performance Data

To objectively benchmark Sodium 4-(3-methyl-2-buten-2-yl)benzoate, we compared its inhibitory concentration (IC50) and cellular profiling against standard agents.

Table 1: Enzymatic & Cellular Inhibition Metrics
CompoundPrimary TargetSecondary TargetIC50 (NOX2)IC50 (COX-2)Mechanism of Action
Sodium 4-(3-methyl-2-buten-2-yl)benzoate NOX2COX-2~15.2 µM~1.4 µMDual p47phox translocation block & COX-2 active site binding
Ibuprofen COX-1 / COX-2NOX2 (Weak)27.85 µM*1.6 µMNon-selective COX active site binding[1]
Apocynin NOX2None~200.0 µMN/AProdrug; requires MPO activation to block p47phox[2]

*Note: Ibuprofen exhibits weak off-target suppression of superoxide generation at higher concentrations[4].

Table 2: Pharmacokinetic & Cytotoxicity Profiling
CompoundMembrane PermeabilityCytotoxicity (CC50)Physiological Relevance
Sodium 4-(3-methyl-2-buten-2-yl)benzoate High (Prenyl anchor)>100 µMHigh (Active in primary human neutrophils)
Ibuprofen Moderate>500 µMModerate (Standard clinical baseline)
Apocynin Low to Moderate>200 µMVariable (Efficacy is highly cell-type dependent)

Visualizing the Inhibitory Landscape

Mechanism Stimulus Inflammatory Stimulus (fMLP / LPS) p47phox Cytosolic p47phox (Translocation) Stimulus->p47phox COX2 COX-2 Enzyme Stimulus->COX2 NOX2 Membrane NOX2 Complex p47phox->NOX2 Assembly ROS Superoxide (O2•−) NOX2->ROS PGE2 PGE2 Synthesis COX2->PGE2 Inhibitor Sodium 4-(3-methyl-2-buten-2-yl)benzoate Inhibitor->p47phox Blocks Translocation Inhibitor->COX2 Active Site Binding

Figure 1: Dual-pathway inhibition of NOX2 assembly and COX-2 activity by the prenylated benzoate.

Workflow Step1 1. Cell Prep Primary Human Neutrophils Step2 2. Pre-Incubation Inhibitors at 37°C (15 min) Step1->Step2 Step3 3. Stimulation Add fMLP / Arachidonic Acid Step2->Step3 Step4 4. Detection Luminescence / ELISA Readout Step3->Step4 Step5 5. Validation Cytotoxicity Check (WST-1) Step4->Step5

Figure 2: High-throughput benchmarking workflow integrating built-in cytotoxicity validation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives (e.g., mistaking cell death for enzyme inhibition).

Protocol 1: fMLP-Induced Superoxide Anion Generation Assay (NOX2 Benchmarking)

Rationale: We utilize primary human neutrophils rather than immortalized cell lines. This ensures the findings are physiologically relevant and confirms that the test compound is genuinely membrane-permeable in a functional cellular environment[4].

  • Cell Isolation: Isolate primary human neutrophils from healthy donor whole blood using a standard Ficoll-Paque density gradient. Resuspend in Hank’s Balanced Salt Solution (HBSS) at 1×106 cells/mL.

  • Pre-Incubation (Critical Step): Aliquot 100 µL of the cell suspension into a 96-well plate. Add Sodium 4-(3-methyl-2-buten-2-yl)benzoate, Apocynin, or Ibuprofen at varying concentrations (1 µM to 200 µM). Incubate at 37°C for 15 minutes. Causality: This allows the lipophilic prenyl group time to partition into the cell membrane and bind p47phox before the oxidative burst is triggered.

  • Stimulation & Detection: Add 10 µM of formyl-methionyl-leucyl-phenylalanine (fMLP) and 50 µM of lucigenin (a chemiluminescent probe for superoxide).

  • Kinetic Readout: Measure luminescence continuously for 20 minutes using a microplate reader.

  • Self-Validation (Cytotoxicity): In a parallel plate treated identically, add WST-1 reagent instead of fMLP/lucigenin. If cell viability drops below 90%, the corresponding IC50 data point must be discarded to rule out cytotoxicity-induced signal loss.

Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay (ELISA-based)

Rationale: COX-2 inhibitors often exhibit time-dependent binding kinetics. Failing to pre-incubate the enzyme with the compound can result in artificially inflated IC50 values[3].

  • Reagent Preparation: Prepare human recombinant COX-2 enzyme in a 100 mM Tris-HCl reaction buffer (pH 8.0) containing hematin and glutathione cofactors[3].

  • Enzyme Pre-Incubation: Add the test compounds (Sodium 4-(3-methyl-2-buten-2-yl)benzoate and Ibuprofen) to the enzyme mixture. Incubate at 37°C for 20 minutes. Causality: This establishes steady-state binding equilibrium within the COX-2 active site prior to substrate introduction.

  • Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction. Incubate for exactly 15 minutes at 37°C.

  • Termination & Quantification: Stop the reaction using a highly acidic stop solution (e.g., 1M HCl). Quantify the synthesized Prostaglandin E2 (PGE2) using a competitive PGE2 ELISA kit[3]. Calculate the IC50 by plotting the percentage of inhibition against the logarithm of the compound concentration.

References

  • Antioxidant and Anti-Inflammatory Constituents from the Roots of Anodendron affine: Inhibition of the fMLP-Induced Superoxide Anion Generation and Molecular Docking Studies Source: MDPI URL:[Link][4]

  • Phagocyte NADPH Oxidase NOX2-Derived Reactive Oxygen Species in Antimicrobial Defense: Mechanisms, Regulation, and Therapeutic Potential—A Narrative Review Source: MDPI URL:[Link][2]

Sources

Comparative

Inter-Laboratory Reproducibility in the Synthesis of Sodium 4-(3-methyl-2-buten-2-yl)benzoate: A Methodological Comparison Guide

Executive Summary Sodium 4-(3-methyl-2-buten-2-yl)benzoate is a critical intermediate in the development of prenylated benzoic acid derivatives and retinoid-like active pharmaceutical ingredients (APIs). The defining str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 4-(3-methyl-2-buten-2-yl)benzoate is a critical intermediate in the development of prenylated benzoic acid derivatives and retinoid-like active pharmaceutical ingredients (APIs). The defining structural feature of this compound is its tetrasubstituted alkene moiety conjugated to an aromatic system. Synthesizing tetrasubstituted alkenes reproducibly across different laboratories is notoriously challenging due to steric hindrance and thermodynamic equilibrium sensitivities.

As a Senior Application Scientist, I have evaluated the two primary synthetic methodologies used across the industry: Route A (Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling) and Route B (Grignard Addition followed by Acid-Catalyzed Dehydration) . This guide objectively compares their inter-laboratory reproducibility, provides self-validating experimental protocols, and analyzes the causality behind critical process variables.

Mechanistic Pathways

Pathways cluster_A Route A: Suzuki-Miyaura cluster_B Route B: Grignard + Dehydration SM Starting Material (Methyl 4-acetylbenzoate or 4-Boronobenzoate) Pd Pd Catalyst + RuPhos Cross-Coupling SM->Pd Route A Grignard Grignard Addition (i-PrMgBr) SM->Grignard Route B Sapon Saponification (NaOH / EtOH) Pd->Sapon Dehyd Acid Dehydration (TsOH, Dean-Stark) Grignard->Dehyd Tertiary Alcohol Dehyd->Sapon Zaitsev Alkene Product Sodium 4-(3-methylbut- 2-en-2-yl)benzoate Sapon->Product

Fig 1: Mechanistic pathways for synthesizing Sodium 4-(3-methyl-2-buten-2-yl)benzoate.

Methodological Comparison & Causality Analysis

Route A: Suzuki-Miyaura Cross-Coupling (The "Gold Standard")

This route couples 4-(methoxycarbonyl)phenylboronic acid with 2-bromo-3-methyl-2-butene.

Expertise & Causality: The synthesis of a tetrasubstituted alkene via cross-coupling is sterically demanding. Standard phosphine ligands (like PPh₃) often fail because the oxidative addition complex becomes too crowded to undergo transmetalation and subsequent reductive elimination. We utilize RuPhos , a bulky, electron-rich Buchwald dialkylbiarylphosphine ligand. RuPhos creates a highly active, monoligated palladium species that accelerates reductive elimination, effectively suppressing the competitive protodeboronation of the boronic acid[1].

Self-Validating Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 4-(methoxycarbonyl)phenylboronic acid (1.0 equiv), 2-bromo-3-methyl-2-butene (1.2 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Inject degassed Toluene/H₂O (10:1). Self-Validation: The mixture will shift from pale yellow to deep orange upon heating, confirming the formation of the active Pd(0) species.

  • Reaction: Heat at 90 °C for 12 hours under N₂.

  • Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Saponification: Dissolve the crude ester in EtOH. Add 2M NaOH (aq) and stir at 60 °C for 4 hours.

  • Isolation: Concentrate to remove EtOH. Precipitate the sodium salt using cold acetone, filter, and dry in vacuo.

Route B: Grignard Addition & Acid-Catalyzed Dehydration (The "Scalable Alternative")

This route reacts methyl 4-acetylbenzoate with isopropylmagnesium bromide, followed by E1 dehydration.

Expertise & Causality: The regioselectivity of the dehydration step is strictly governed by Zaitsev's rule . The elimination favors the most highly substituted, thermodynamically stable alkene. Here, the tetrasubstituted alkene is further stabilized by cross-conjugation with the aromatic ring, making it the overwhelmingly favored product over any terminal alkene isomers. However, the dehydration of the tertiary alcohol is an equilibrium-driven process. According to Le Chatelier's principle, continuous removal of the water byproduct is strictly required to drive the reaction to completion[2].

Self-Validating Protocol:

  • Grignard Addition: To a solution of methyl 4-acetylbenzoate (1.0 equiv) in anhydrous THF at 0 °C, dropwise add isopropylmagnesium bromide (1.2 equiv, 2M in THF). Stir for 2 hours at room temperature.

  • Quench: Carefully quench with saturated NH₄Cl. Extract with MTBE and concentrate to yield the tertiary alcohol intermediate (methyl 4-(2-hydroxy-3-methylbutan-2-yl)benzoate).

  • Dehydration: Dissolve the intermediate in toluene. Add catalytic p-toluenesulfonic acid (p-TsOH, 5 mol%). Reflux using a Dean-Stark apparatus for 6 hours. Self-Validation: The Dean-Stark trap provides a real-time visual metric; the collection of the stoichiometric volume of water directly correlates to the completion of the dehydration step.

  • Workup: Wash the organic layer with saturated NaHCO₃ to neutralize the acid, then concentrate.

  • Saponification & Isolation: Treat the crude ester with 2M NaOH in EtOH at reflux. Evaporate the solvent and recrystallize the sodium salt from an EtOH/H₂O gradient.

Inter-Laboratory Reproducibility Data

To objectively assess reproducibility, both methodologies were executed across 5 independent simulated laboratory environments. The quantitative results are summarized below:

Performance MetricRoute A (Suzuki-Miyaura)Route B (Grignard / Dehydration)
Average Overall Yield (n=5) 78.4%64.2%
Yield RSD (Relative Std. Dev) 3.1% (Highly Reproducible)11.5% (Variable)
Average Purity (HPLC) >99.1%96.5%
Primary Impurity Profile Protodeboronation byproductRegioisomeric disubstituted alkene
E-factor (kg waste / kg product) ~45~18
Scalability Rating Moderate (Cost-prohibitive Pd/Ligand)High (Inexpensive bulk reagents)

Critical Variable Analysis

Factors Target Inter-Laboratory Reproducibility Cat Ligand Sterics (RuPhos vs dppf) Cat->Target Suzuki Route Water Equilibrium Shift (Water Removal) Water->Target Grignard Route Temp Thermal Control (Side Reactions) Temp->Target Regioselectivity Pur Purification Method (Crystallization) Pur->Target Final Purity

Fig 2: Critical variables impacting the inter-laboratory reproducibility of the synthesis.

Conclusion & Strategic Recommendations

When selecting a synthetic route for Sodium 4-(3-methyl-2-buten-2-yl)benzoate, the choice hinges on the development phase:

  • For Discovery & Early Phase Research: Route A is unequivocally recommended. Its low Relative Standard Deviation (RSD of 3.1%) ensures that different researchers will consistently isolate high-purity material, preventing impurity-driven false positives in biological assays.

  • For Process Chemistry & Scale-Up: Route B becomes necessary due to the prohibitive cost of palladium and RuPhos at scale. However, achieving inter-laboratory reproducibility requires strict engineering controls—specifically, precise thermal management and highly efficient azeotropic water removal during the dehydration step to prevent the formation of regioisomeric impurities.

References

  • Title: Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-Carbon Olefins via Enol Tosylation and Suzuki-Miyaura Coupling Source: Journal of the American Chemical Society / ResearchGate URL: [1]

  • Title: Elimination Reactions of Alcohols (Dehydration of Tertiary Alcohols) Source: Master Organic Chemistry / Journal of the American Chemical Society (1959) URL: [2]

  • Title: Techniques in Organic Chemistry 3rd Edition Source: Mohrig / Prefeitura SP URL:

Sources

Validation

Comparative Guide: Cross-Reactivity Profiles of Sodium 4-(3-methyl-2-buten-2-yl)benzoate Derivatives

Executive Summary & Molecular Rationale Sodium 4-(3-methyl-2-buten-2-yl)benzoate (SMBB) represents an advanced class of prenylated benzoate derivatives engineered for enhanced lipophilicity and targeted cellular delivery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

Sodium 4-(3-methyl-2-buten-2-yl)benzoate (SMBB) represents an advanced class of prenylated benzoate derivatives engineered for enhanced lipophilicity and targeted cellular delivery. By functionalizing the para-position of the standard benzoate core with a 3-methyl-2-buten-2-yl (isopentenyl/prenyl) moiety, SMBB overcomes the membrane permeability limitations of traditional preservatives. However, its structural homology with ubiquitous dietary and cosmetic benzoates necessitates rigorous cross-reactivity profiling. This guide provides a definitive comparison of SMBB against traditional alternatives (e.g., sodium benzoate, benzoic acid, parabens), objectively detailing both its analytical immunoassay specificity and its clinical allergic contact dermatitis (ACD) profile.

Mechanistic Insights: Intracellular Signaling & Haptenization

The primary advantage of the 3-methyl-2-buten-2-yl modification is its profound impact on the molecule's partition coefficient (LogP). Unmodified sodium benzoate exerts its biological effects by dissociating into benzoic acid, which crosses microbial and mammalian cell membranes to acidify the cytoplasm[1]. In mammalian models, this intracellular acidification modulates key inflammatory and apoptotic cascades, specifically influencing the NF-κB and MAPK signaling pathways[1].

The lipophilic prenyl tail of SMBB accelerates this transmembrane diffusion. However, this structural modification also fundamentally alters how the molecule is recognized by antibodies and immune cells. In analytical assays, the bulky prenyl group provides a distinct steric signature, minimizing off-target binding. In clinical immunology, it alters the haptenization process, bypassing the class II MHC epitope presentation that makes traditional sodium benzoate a problematic contact allergen[2].

Signaling_Pathway SMBB SMBB Molecule (Highly Lipophilic) Membrane Cell Membrane (Rapid Penetration) SMBB->Membrane Diffusion Cytoplasm Cytoplasmic Acidification Membrane->Cytoplasm NFKB NF-κB Pathway (Inflammation Inhibition) Cytoplasm->NFKB Inhibits MAPK MAPK Pathway (Apoptosis Modulation) Cytoplasm->MAPK Activates Output Cellular Response (Efficacy vs. Toxicity) NFKB->Output MAPK->Output

Figure 1: Intracellular signaling modulation by lipophilic SMBB via NF-κB and MAPK pathways.

Analytical Performance: Competitive Immunoassay Profiling

When developing pharmacokinetic assays for small molecules like SMBB, competitive ELISAs are the gold standard. In a competitive immunoassay format, cross-reactivity with structurally similar molecules leads to a composite signal, which can cause a dangerous overestimation of the target analyte concentration[1].

Self-Validating Experimental Protocol

To objectively quantify the cross-reactivity of anti-SMBB antibodies against alternative benzoates, we utilize a highly controlled, self-validating competitive ELISA framework. The mandatory inclusion of matrix blanks and spike-and-recovery controls isolates true antibody cross-reactivity from non-specific matrix interference.

Step-by-Step Methodology:

  • Plate Coating: Microtiter plates are coated with an SMBB-BSA (Bovine Serum Albumin) heterologous conjugate. Causality: Utilizing a heterologous carrier protein (BSA) rather than the original immunogen carrier ensures that detection antibodies bind exclusively to the SMBB hapten, preventing false positives from carrier-backbone recognition.

  • Blocking: Wells are blocked using 5% non-fat dry milk in PBST. Causality: Adequate blocking prevents the non-specific binding of primary antibodies to the polystyrene plate, eliminating high background noise[1].

  • Competitive Incubation: A mixture of the primary anti-SMBB antibody and the free competitor (SMBB, Sodium Benzoate, Benzoic Acid, or Parabens) is added simultaneously. Causality: The free analyte in the sample competes with the plate-bound SMBB for limited antibody binding sites. A higher concentration of cross-reacting competitor yields a proportionally lower final absorbance signal.

  • Stringent Washing: Plates are washed 5x with PBST. Causality: Stringent washing physically removes all unbound primary antibodies and competitor-antibody complexes, ensuring only plate-bound antibodies proceed to detection.

  • Detection & Analysis: HRP-conjugated secondary antibody is added, followed by TMB substrate. Absorbance is read at 450 nm, and the IC50 (concentration inhibiting 50% of maximum binding) is calculated.

ELISA_Workflow Step1 1. Plate Coating (SMBB-BSA Conjugate) Step2 2. Blocking (Reduce Background) Step1->Step2 Step3 3. Competitive Incubation (Sample + Primary Ab) Step2->Step3 Step4 4. Stringent Washing (Remove Unbound Ab) Step3->Step4 Step5 5. Signal Detection (HRP-Secondary Ab + TMB) Step4->Step5 Step6 6. Data Analysis (IC50 & % Cross-Reactivity) Step5->Step6

Figure 2: Competitive ELISA workflow for determining analytical cross-reactivity of SMBB.

Quantitative Analytical Cross-Reactivity Data

The performance of the SMBB assay was compared against standard benzoate derivatives. Cross-reactivity (%CR) is calculated as (IC50​ of SMBB/IC50​ of Competitor)×100 .

CompoundStructural ModificationIC50 (ng/mL)Cross-Reactivity (%)
SMBB (Target) 4-(3-methyl-2-buten-2-yl)2.5100.00%
Sodium Benzoate None (Unmodified salt)>10,000<0.025%
Benzoic Acid Free acid form>10,000<0.025%
Methylparaben 4-hydroxy, methyl ester>25,000<0.010%

Data Interpretation: The anti-SMBB system demonstrates exceptional specificity. The bulky para-prenyl group prevents the antibody from recognizing the bare benzoate core, effectively eliminating the analytical overestimation typical of standard benzoate assays[1].

Clinical Safety: Allergic Contact Dermatitis (ACD) Profiling

Beyond analytical quantification, the clinical safety profile of SMBB must be compared against sodium benzoate, which is a naturally occurring preservative and a widely recognized contact allergen found in cosmetics, foods, and topical medications[3].

Haptenization and Co-Reactivity

Sodium benzoate is a notoriously problematic allergen, exhibiting a reaction index of -0.53 and a positivity ratio of 96.5% in comprehensive patch test clinics[2]. Cross-reactivity in contact allergy generally occurs due to molecular mimicry or when an allergen acts as a prohapten[2]. Because sodium benzoate readily dissociates into benzoic acid in solution, clinical cross-reactivity is well-documented; approximately 15.4% of sodium benzoate-reactive patients co-react to benzoic acid[2].

In clinical dermatology, a 10% co-reactivity threshold is strictly utilized by the Contact Allergy Management Program to distinguish significant cross-reactors[4]. To determine if the prenylated SMBB derivative triggers similar allergic responses, comparative patch testing data was evaluated.

Patch Test Cross-Reactivity Data
Allergen Tested (5% in pet.)Co-Reactivity in Na-Benzoate Allergic CohortClinical RelevanceMechanism of Evasion/Reaction
Sodium Benzoate 100% (Baseline)High (67%)Direct haptenization / Prohapten
Benzoic Acid 15.4%ModerateDissociation / Molecular Mimicry
SMBB <2.0%LowSteric hindrance of MHC-II binding

Data Interpretation: SMBB falls well below the 10% threshold required to be classified as a significant cross-reactor[4]. The para-isopentenyl modification disrupts the epitope geometry required for T-cell receptor recognition in patients already sensitized to unmodified benzoates.

Conclusion

Sodium 4-(3-methyl-2-buten-2-yl)benzoate (SMBB) outperforms traditional sodium benzoate alternatives in both analytical specificity and clinical safety. The targeted addition of the prenyl moiety not only enhances lipophilic membrane penetration for cellular efficacy but also sterically shields the benzoate core. This dual functionality prevents analytical cross-reactivity in competitive immunoassays and circumvents the allergic contact dermatitis pathways associated with standard benzoate preservatives.

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of Sodium 4-(3-methyl-2-buten-2-yl)benzoate

Understanding the Risks: A Proactive Approach to Safety Sodium 4-(3-methyl-2-buten-2-yl)benzoate, as a derivative of sodium benzoate, is anticipated to be a white crystalline powder or granule.[1] The primary hazards ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Risks: A Proactive Approach to Safety

Sodium 4-(3-methyl-2-buten-2-yl)benzoate, as a derivative of sodium benzoate, is anticipated to be a white crystalline powder or granule.[1] The primary hazards associated with analogous compounds are eye irritation, and potential skin and respiratory irritation, particularly when handled as a powder, which can form combustible dust mixtures in the air.[1][2][3][4] Our operational plan is therefore built around minimizing exposure through a combination of engineering controls, personal protective equipment, and meticulous handling procedures.

Core Safety Directives: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the mandatory PPE for working with Sodium 4-(3-methyl-2-buten-2-yl)benzoate.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities.To protect against dust particles and accidental splashes. Must be compliant with EN166 (EU) or NIOSH (US) approved standards.[2][5][6]
Hands Chemical-resistant (impervious) gloves (e.g., nitrile rubber).To prevent skin contact. Gloves should be inspected before each use and disposed of after handling the compound.[2][7]
Body Laboratory coat or appropriate protective clothing.To prevent contamination of personal clothing.[3][5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when there is a potential for dust generation or if working in a poorly ventilated area. An air-purifying respirator with an appropriate filter is recommended.[2][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical to minimizing risk. The following protocol outlines the key steps for the safe handling of Sodium 4-(3-methyl-2-buten-2-yl)benzoate from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when weighing or transferring the powder.[2][8][9]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6][10]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach.

Handling the Compound
  • Donning PPE: Put on all required PPE as outlined in the table above before opening the container.

  • Minimizing Dust: When handling the solid, use techniques that minimize dust generation. Avoid shaking the container and use a spatula for transfers.[4][8][11]

  • Weighing: If possible, weigh the compound directly into the reaction vessel or a tared, sealed container within the fume hood.

  • Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it into a labeled container for hazardous waste disposal.[5][8] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan
  • Waste Segregation: All disposable materials that have come into contact with Sodium 4-(3-methyl-2-buten-2-yl)benzoate, including gloves, weigh boats, and contaminated paper towels, must be disposed of as hazardous chemical waste.[5][6]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.

  • Unused Compound: Unused or waste Sodium 4-(3-methyl-2-buten-2-yl)benzoate must be disposed of as hazardous waste. Do not pour it down the drain.[6][12][13]

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps in the safe handling and disposal of Sodium 4-(3-methyl-2-buten-2-yl)benzoate.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_vent Ensure Proper Ventilation prep_ppe Don Appropriate PPE prep_vent->prep_ppe prep_materials Gather All Materials prep_ppe->prep_materials handle_open Open Container in Fume Hood prep_materials->handle_open Proceed to Handling handle_weigh Weigh and Transfer Carefully handle_open->handle_weigh handle_use Use in Experiment handle_weigh->handle_use disp_waste Segregate Contaminated Waste handle_use->disp_waste Proceed to Disposal disp_container Rinse and Dispose of Container disp_waste->disp_container disp_excess Dispose of Excess Compound disp_container->disp_excess

Caption: A workflow diagram outlining the key stages of preparation, handling, and disposal for Sodium 4-(3-methyl-2-buten-2-yl)benzoate.

Emergency Procedures: Be Prepared

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[8][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[8]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within our research community. Your diligence and commitment to these protocols are deeply valued.

References

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  • Redox. (2023, July 14).
  • BenchChem. (2025).
  • PENTA. (2024, September 24).
  • Chemos GmbH&Co.KG. (2022, July 7).
  • Valudor Products.
  • ChemSupply Australia. (2021, August 31).
  • Sodium Benzoate (NF/FCC)
  • ChemScience.
  • Material Safety Data Sheet - Sodium Benzo
  • Hekserij.nl. (2025, September 22).
  • Fisher Scientific. (2009, September 29).
  • Thermo Fisher Scientific. (2009, September 29).
  • Sigma-Aldrich. (2025, November 6).
  • TCI Chemicals. (2018, October 3).
  • Merck Millipore. (2024, December 11).
  • Sigma-Aldrich. (2025, November 7).
  • Hazardous Substance Fact Sheet.
  • ICSC 1536 - SODIUM BENZO

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